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  • Product: Tert-butyl4-amino-1,2-oxazinane-2-carboxylate

Core Science & Biosynthesis

Foundational

Tert-butyl 4-amino-1,2-oxazinane-2-carboxylate chemical structure

The following technical guide details the structural analysis, synthetic methodology, and pharmaceutical applications of Tert-butyl 4-amino-1,2-oxazinane-2-carboxylate , a critical heterocyclic scaffold in peptidomimetic...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structural analysis, synthetic methodology, and pharmaceutical applications of Tert-butyl 4-amino-1,2-oxazinane-2-carboxylate , a critical heterocyclic scaffold in peptidomimetic drug design.

Executive Summary

Tert-butyl 4-amino-1,2-oxazinane-2-carboxylate (also referred to as N-Boc-4-amino-1,2-oxazinane ) is a six-membered saturated heterocycle containing a characteristic N–O bond (1,2-oxazinane). It serves as a conformationally restricted


-amino acid isostere . By constraining the distance and dihedral angles between the amino and carboxyl termini (in this case, the carbamate nitrogen), this scaffold is utilized to lock peptide backbones into specific secondary structures, such as 

-turns, thereby improving the metabolic stability and receptor selectivity of bioactive peptides.
Property Data
Systematic Name Tert-butyl 4-amino-1,2-oxazinane-2-carboxylate
Molecular Formula

Molecular Weight 202.25 g/mol
Core Scaffold 1,2-Oxazinane (Tetrahydro-1,2-oxazine)
Key Functionality Orthogonally protected diamine (N2-Boc, C4-NH2)
Stereochemistry Chiral center at C4 (Available as (R), (S), or (rac))

Structural Analysis & Conformation

Ring Geometry

The 1,2-oxazinane ring predominantly adopts a chair conformation , similar to cyclohexane but distorted by the shorter N–O bond (1.46 Å) compared to a C–C bond (1.54 Å) and the presence of lone pairs on the heteroatoms.

  • N2-Position: The tert-butoxycarbonyl (Boc) group at position 2 exerts significant steric bulk. Due to

    
     strain, the N-Boc group typically adopts an orientation that minimizes clash with the C3 axial protons.
    
  • C4-Position: The amino group at C4 can exist in either an axial or equatorial orientation. In the equatorial conformer, 1,3-diaxial interactions are minimized, making it the thermodynamically preferred isomer in the absence of other constraints.

Peptidomimetic Potential

This molecule acts as a constrained linker . In a peptide chain, the N2 nitrogen mimics the amide nitrogen, while the C4 amine mimics the side chain or the next residue's amine. The rigid ring structure reduces the entropic penalty of binding to a target receptor, a key strategy in designing high-affinity ligands.

Synthetic Methodology

The synthesis of Tert-butyl 4-amino-1,2-oxazinane-2-carboxylate relies on the Nitroso Diels-Alder (NDA) reaction to construct the core, followed by functionalization of the resulting alkene.

Reaction Pathway Diagram

The following flowchart illustrates the critical steps from commercially available precursors to the target scaffold.

SynthesisPath Start N-Boc-Hydroxylamine (Precursor) Nitroso N-Boc-Nitroso (Transient Species) Start->Nitroso Oxidation (NaIO4) Cycloadduct N-Boc-3,6-dihydro-1,2-oxazine (Core Scaffold) Nitroso->Cycloadduct Diels-Alder (+ Butadiene) Alcohol 4-Hydroxy-1,2-oxazinane (Intermediate) Cycloadduct->Alcohol Hydroboration (BH3·THF / H2O2) Azide 4-Azido-1,2-oxazinane (Pre-Amine) Alcohol->Azide Mitsunobu (DPPA / DIAD) Target Tert-butyl 4-amino- 1,2-oxazinane-2-carboxylate Azide->Target Staudinger Red. (PPh3 / H2O)

Figure 1: Synthetic route via Nitroso Diels-Alder and Hydroboration-Amination.[1]

Detailed Experimental Protocol

Note: The N–O bond in 1,2-oxazines is sensitive to strong reducing conditions (e.g.,


, Zn/AcOH), which can cleave the ring to form an amino alcohol. The protocols below are selected to preserve the ring integrity.
Step 1: Synthesis of tert-Butyl 3,6-dihydro-1,2-oxazine-2-carboxylate

This step constructs the ring via a hetero-Diels-Alder reaction.

  • Reagents:

    
    -Boc-hydroxylamine (1.0 eq), Tetraethylammonium periodate (1.1 eq), 1,3-Butadiene (excess, gas).
    
  • Procedure:

    • Dissolve

      
      -Boc-hydroxylamine in 
      
      
      
      at 0°C.
    • Add the periodate oxidant dropwise to generate the transient

      
      -Boc-nitroso species (
      
      
      
      ) in situ.
    • Simultaneously bubble 1,3-butadiene gas through the solution (or use sulfolene as a solid precursor at reflux).

    • The nitroso species undergoes immediate [4+2] cycloaddition with butadiene.

  • Purification: Filter salts, concentrate, and purify via silica gel chromatography (Hexane/EtOAc).

  • Yield: Typically 60–80%.

Step 2: Hydroboration-Oxidation to 4-Hydroxy-1,2-oxazinane
  • Reagents:

    
     (1.0 M), 
    
    
    
    (3M),
    
    
    (30%).
  • Mechanism: Hydroboration of the double bond occurs with regioselectivity governed by the N-Boc group, favoring the 4-position.

  • Procedure:

    • Treat the cycloadduct with

      
       at 0°C under Argon.
      
    • Stir for 2 hours, then quench carefully with

      
       followed by 
      
      
      
      .
    • Critical Control: Maintain temperature <10°C during quench to prevent N-O bond cleavage.

  • Result: A mixture of regioisomers, purified to isolate the major 4-hydroxy derivative.

Step 3: Conversion to 4-Amino (Mitsunobu-Staudinger Sequence)

Direct conversion of the alcohol to the amine with inversion of configuration.

  • Reagents: Triphenylphosphine (

    
    ), Diisopropyl azodicarboxylate (DIAD), Diphenylphosphoryl azide (DPPA).
    
  • Procedure:

    • Dissolve 4-hydroxy intermediate,

      
      , and DPPA in dry THF.
      
    • Add DIAD dropwise at 0°C. Stir at room temperature for 12 hours.

    • Isolate the 4-azido intermediate via column chromatography.

  • Reduction:

    • Treat the azide with

      
       in THF/Water (Staudinger reduction).
      
    • Why Staudinger? It is mild and chemoselective, avoiding the N-O bond cleavage that would occur with catalytic hydrogenation.

  • Final Product: Tert-butyl 4-amino-1,2-oxazinane-2-carboxylate .

Applications in Drug Development[2][3]

Constrained Peptide Mimetics

The 1,2-oxazinane scaffold is used to replace flexible amino acid residues (like


-aminobutyric acid, GABA) in peptide drugs.
  • Beta-Turn Inducers: When incorporated into a peptide backbone, the ring forces the chain into a turn conformation, often mimicking Type I or Type II

    
    -turns.
    
  • Protease Resistance: The non-natural N-O linkage and the steric bulk of the ring prevent recognition and cleavage by standard proteases, extending the half-life of the drug candidate.

Orthogonal Protection Strategy

The molecule is designed for solid-phase peptide synthesis (SPPS):

  • N2 (Ring Nitrogen): Protected by Boc (acid-labile).

  • C4 (Exocyclic Amine): Free for coupling to the next carboxylic acid.

  • Alternative: If the target requires Fmoc chemistry, the N2-Boc must be swapped or the synthesis adapted, as Boc removal (TFA) is orthogonal to Fmoc removal (Piperidine).

References

  • Kirby, G. W., & Sweeny, J. G. (1981). The addition of transient nitroso compounds to conjugated dienes. Journal of the Chemical Society, Perkin Transactions 1, 3250-3254.
  • Foti, C. J., & Hu, J. (2004). Electrophilic amination of amino acids with N-Boc-oxaziridines. Journal of Organic Chemistry, 69(7), 2367-2373.[2] Link

  • Jenkins, A. D., et al. (2004). Structure and conformation of N-alkoxycarbonyl-1,2-oxazines. Tetrahedron Letters, 45(15), 3145-3148.
  • Davies, S. G., et al. (2012). Asymmetric synthesis of 4-amino-1,2-oxazinanes. Organic & Biomolecular Chemistry, 10, 5678-5688. (Stereoselective synthesis routes).

Sources

Exploratory

Novel Saturated N-O Heterocycles in Medicinal Chemistry

The following technical guide details the medicinal chemistry of saturated N-O heterocycles, structured for researchers and drug developers. Technical Guide & Whitepaper Executive Summary In the pursuit of "escaping flat...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the medicinal chemistry of saturated N-O heterocycles, structured for researchers and drug developers.

Technical Guide & Whitepaper

Executive Summary

In the pursuit of "escaping flatland"—the transition from planar aromatic scaffolds to three-dimensional (


-rich) architectures—saturated N-O heterocycles have emerged as high-value pharmacophores. Unlike their unsaturated counterparts (isoxazoles, oxadiazoles), saturated systems like isoxazolidines  (5-membered) and 1,2-oxazinanes  (6-membered) offer unique vectors for optimizing drug-like properties.

This guide analyzes the physicochemical advantages of the N-O bond, specifically its ability to modulate basicity (pKa reduction) and introduce novel hydrogen-bonding vectors. It details advanced synthetic methodologies, including photoredox catalysis and ring-closing metathesis, and provides actionable protocols for incorporating these rings into drug discovery campaigns.

The N-O Advantage: Physicochemical Engineering

The incorporation of an oxygen atom adjacent to nitrogen (the


-effect) fundamentally alters the electronic and steric profile of the heterocycle compared to its pure amine or ether counterparts.
Basicity Modulation (The pKa Effect)

One of the most strategic uses of N-O heterocycles is the attenuation of basicity. While secondary amines (e.g., pyrrolidine, piperidine) typically exhibit pKa values of 10–11, the electron-withdrawing inductive effect of the adjacent oxygen in N-alkoxy amines drastically lowers the pKa.

  • Piperidine pKa: ~11.2[1]

  • 1,2-Oxazinane pKa: ~4.5 – 6.0 (depending on substitution)

Medicinal Chemistry Implication: This reduction allows for the design of neutral or low-basicity compounds at physiological pH, improving membrane permeability (LogD) and reducing off-target liabilities often associated with high basicity (e.g., hERG channel inhibition, phospholipidosis).

Structural Parameters & Data[2][3]
PropertyPyrrolidine (C

H

N)
Isoxazolidine (C

H

NO)
Medicinal Chem Impact
Hybridization


Maintains 3D complexity (

).
H-Bonding 1 Donor / 1 Acceptor1 Donor / 2 AcceptorsOxygen acts as an additional weak acceptor; N-H is more acidic.
pKa (Conj. Acid) ~11.3~5.5Reduced lysosomal trapping; improved passive permeability.
LogP 0.46~ -0.2 to 0.1Lower lipophilicity aids solubility; polar oxygen lowers LogP.
Metabolic Stability Prone to

-oxidation
N-O bond can be labileN-O bond is susceptible to reductive cleavage but resistant to CYP450 oxidative N-dealkylation.

Core Scaffolds & Biological Relevance[4][5][6][7][8]

Isoxazolidines (5-Membered)
  • Role: Bioisosteres of ribose (in nucleosides) and proline.

  • Key Application: Nucleoside analogs where the O-C-N linkage mimics the anomeric center, providing resistance to glycosidases.

  • Case Study: Cycloserine derivatives and novel antibacterial agents utilize this ring to inhibit cell wall synthesis.

1,2-Oxazinanes (6-Membered)
  • Role: Bioisosteres of piperidines and morpholines.

  • Key Application: Used to lock conformations in peptide mimetics. The N-O bond prefers an axial orientation in certain substitutions due to the anomeric effect, offering unique vector placement for substituents.

  • Case Study: 1-Azafagomine analogs (glycosidase inhibitors) and intermediate scaffolds in the synthesis of complex alkaloids like FR900482 (antitumor antibiotic).

Strategic SAR Visualization

The following diagram illustrates the decision logic for substituting a standard amine with an N-O heterocycle.

SAR_Logic Lead Lead Compound (High Basicity / hERG Risk) Strategy Scaffold Hop Strategy Lead->Strategy Identify Amine Liability Isox Isoxazolidine (5-mem, pKa ~5.5) Strategy->Isox If Proline Mimic Needed Oxaz 1,2-Oxazinane (6-mem, pKa ~5.0) Strategy->Oxaz If Piperidine Mimic Needed Outcome Optimized Lead (Low Basicity, Novel IP) Isox->Outcome Improved Permeability Oxaz->Outcome Reduced hERG Binding

Caption: Decision tree for bioisosteric replacement of amines with saturated N-O heterocycles to modulate pKa and reduce toxicity.

Synthetic Methodologies

Traditional methods (e.g., nitrone cycloadditions) are robust but often require high temperatures. Modern medicinal chemistry demands milder, modular approaches.

Photoredox Catalysis (Redox-Neutral)

Recent advances utilize visible-light photoredox catalysis to synthesize isoxazolidines from nitrones and alkenes without strong oxidants.

  • Mechanism: Ru(bpy)

    
    Cl
    
    
    
    mediated Single Electron Transfer (SET).
  • Advantages: Room temperature, high functional group tolerance, access to complex spiro-cycles.

Ring-Closing Metathesis (RCM)

For larger rings (1,2-oxazinanes and 1,2-oxazepanes), RCM is the gold standard.

  • Precursors: O-alkenyl hydroxylamines.

  • Catalyst: Grubbs II or Hoveyda-Grubbs.[2]

  • Key Insight: The N-O bond is stable to RCM conditions, allowing the formation of 7- and 8-membered rings that are difficult to close via nucleophilic substitution.

Experimental Protocol: Photoredox Synthesis of Isoxazolidines

Objective: Synthesis of functionalized isoxazolidines via visible-light mediated [3+2] cycloaddition. Reference: Adapted from recent literature on Ru-catalyzed nitrone cycloadditions.

Materials
  • Substrate A: N-Methyl-alpha-phenylnitrone (1.0 equiv)

  • Substrate B: Electron-deficient alkene (e.g., Dimethyl maleate, 1.5 equiv)

  • Catalyst: Ru(bpy)

    
    Cl
    
    
    
    ·6H
    
    
    O (2 mol%)
  • Solvent: MeCN (degassed)

  • Light Source: Blue LED (450 nm)

Step-by-Step Methodology
  • Setup: In a flame-dried Schlenk tube equipped with a magnetic stir bar, add the Nitrone (0.5 mmol), Alkene (0.75 mmol), and Ru-catalyst (0.01 mmol).

  • Solvation: Add anhydrous, degassed MeCN (5.0 mL) under an argon atmosphere. Seal the tube with a septum.

  • Irradiation: Place the reaction vessel 2–3 cm away from a Blue LED strip. Stir vigorously at room temperature (25 °C) for 12–24 hours. Monitor consumption of the nitrone by TLC or LC-MS.

  • Workup: Upon completion, remove solvent in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

  • Characterization: Verify structure via 1H-NMR (diagnostic N-O-CH proton signals typically

    
     3.8–4.5 ppm) and HRMS.
    
Reaction Workflow Diagram

Synthesis_Workflow Start Reagents: Nitrone + Alkene + Ru(bpy)3 Process Blue LED (450nm) MeCN, RT, 12h Start->Process Intermediate Excited State *Ru(II) SET Mechanism Process->Intermediate Activation Product Isoxazolidine Product (>85% Yield, High dr) Intermediate->Product Cycloaddition

Caption: Workflow for the photoredox-catalyzed [3+2] cycloaddition to access isoxazolidines.

Future Outlook & Emerging Trends

  • Spirocyclic Scaffolds: Increasing focus on spiro-isoxazolidines (e.g., derived from oxindoles) to create rigid, novel IP space for CNS targets.

  • C-H Activation: Direct functionalization of the C-H bonds adjacent to the N-O moiety to introduce late-stage complexity.

  • N-O Cleavage Prodrugs: Utilizing the reductive instability of the N-O bond in hypoxic tumor environments to release active amino-alcohol drugs (bioreductive activation).

References

  • Synthesis of Chiral 1,2-Oxazinanes and Isoxazolidines via Nitroso Aldol Reaction. Organic Letters, 2018.

  • Visible-Light Photoredox-Catalyzed Synthesis of Nitrones and Isoxazolidines. Organic Letters, 2014.[3]

  • Ring-Closing Metathesis of Prochiral Oxaenediynes. Beilstein Journal of Organic Chemistry, 2020.

  • Isoxazolidine: A Privileged Scaffold for Organic and Medicinal Chemistry. ACS Omega, 2016.

  • Comparative Analysis of Piperidine vs. Azocane Scaffolds (pKa Data). BenchChem, 2025.[4]

Sources

Foundational

The Pharmacophore of the Future: Unlocking the 4-Amino-1,2-Oxazinane Scaffold

The following technical guide is structured to serve as a high-level reference for medicinal chemists and structural biologists. It synthesizes structural theory, synthetic methodology, and practical application data. Ar...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured to serve as a high-level reference for medicinal chemists and structural biologists. It synthesizes structural theory, synthetic methodology, and practical application data.

Architectural Significance: Beyond the Piperidine

In the landscape of saturated heterocycles, the 4-amino-1,2-oxazinane scaffold represents a distinct "privileged structure" that remains underutilized compared to its piperidine and morpholine cousins. Its value lies in its ability to function as a conformationally constrained


-amino acid mimetic , offering a rigidified vector for side-chain presentation that linear peptides cannot achieve.
The N–O Bond Effect

The defining feature of this scaffold is the endocyclic N–O bond. Unlike the C–C bond in piperidine or the C–O–C ether linkage in morpholine, the N–O bond introduces unique electronic and stereoelectronic effects:

  • Bond Length Contraction: The N–O bond length (approx. 1.46 Å) is shorter than a C–C bond (1.54 Å), slightly compressing the ring and altering the vector of substituents at the 3 and 6 positions.

  • Reduced Basicity: The ring nitrogen (N2) is an alkoxyamine. Its lone pair is less available for protonation due to the inductive electron-withdrawing effect of the adjacent oxygen. This creates a "heterobasic" scaffold where the exocyclic 4-amino group is the primary basic center (pKa ~9–10), while the ring nitrogen remains neutral at physiological pH (pKa ~3–5).

  • The Gauche Effect: The N–O bond influences ring puckering. While the chair conformation is generally preferred, the repulsion between lone pairs on oxygen and nitrogen can destabilize certain rotamers, locking the ring into specific geometries that are ideal for mimicking peptide turns.

Synthetic Pathways: Accessing the Scaffold

The construction of the 4-amino-1,2-oxazinane core typically follows two distinct logical branches: the Nitroso Diels-Alder (NDA) "top-down" approach and the Organocatalytic [4+2] "bottom-up" approach.

Route A: The Nitroso Diels-Alder (NDA) Strategy

This is the workhorse method. It generates a 3,6-dihydro-1,2-oxazine intermediate, which serves as a divergent platform.[1] The double bond at C4–C5 is the key handle for introducing the amino group.

  • Step 1: Cycloaddition. An acyl nitroso species (generated in situ from an N-hydroxycarbamate and an oxidant like NaIO4) reacts with a diene (e.g., 1,3-butadiene or cyclopentadiene).

  • Step 2: Functionalization. The resulting alkene is manipulated to introduce the nitrogen at C4.

    • Epoxidation/Ring Opening: Epoxidation of the alkene followed by nucleophilic ring opening with an azide (NaN3) yields a trans-4-azido-5-hydroxy system. Reduction of the azide gives the 4-amino-5-hydroxy derivative.

    • Hydroboration/Amination: Direct hydroboration can install a hydroxyl group, which is then converted to an amine via activation and displacement or reductive amination of the corresponding ketone.

Route B: Organocatalytic Asymmetric Synthesis

For high enantiopurity, modern organocatalysis offers a direct route.

  • Mechanism: Reaction between

    
    -aminooxy-
    
    
    
    -unsaturated esters and methyleneindolinones catalyzed by chiral amines.
  • Outcome: This yields highly substituted, often spirocyclic, 1,2-oxazinanes with excellent diastereocontrol (dr > 20:1).

SynthesisPathways Start Dienes (e.g., 1,3-Butadiene) Intermediate 3,6-Dihydro-1,2-oxazine (The Platform) Start->Intermediate Hetero Diels-Alder (NDA) Nitroso Acyl Nitroso (R-CON=O) Nitroso->Intermediate Epoxide Epoxide Intermediate Intermediate->Epoxide mCPBA Epoxidation Final 4-Amino-1,2-Oxazinane (Target Scaffold) Intermediate->Final Hydroboration/ Reductive Amination Azide 4-Azido-5-hydroxy Derivative Epoxide->Azide NaN3 Ring Opening Azide->Final Staudinger Reduction

Figure 1: The divergent synthetic pathways from the Nitroso Diels-Alder adduct to the 4-amino-1,2-oxazinane scaffold.

Conformational Dynamics & Structural Analysis

Understanding the 3D shape of the 1,2-oxazinane is critical for binding affinity.

The Chair Equilibrium

Like cyclohexane, the 1,2-oxazinane ring exists in a chair equilibrium. However, the energy barrier for N-inversion is lower than C-inversion.

  • N-Substituents: Substituents on the ring nitrogen (N2) generally prefer the equatorial orientation to avoid 1,3-diaxial interactions with protons at C4 and C6.

  • 4-Amino Group: The 4-amino group will adopt an equatorial position in the most stable conformer. If the scaffold is 3,6-disubstituted (common in peptidomimetics), the relative stereochemistry (cis/trans) dictates the global puckering. A cis-3,6-substitution pattern typically locks the ring into a single rigid chair to place both groups equatorial.

The "Anomeric-Like" Effect

While not a true anomeric effect (which involves O–C–O or N–C–O), the N–O bond exhibits a gauche preference in some contexts due to lone pair repulsion (O: vs N:). However, in the 4-amino-1,2-oxazinane series, steric factors (A-values) of the substituents usually override these subtle electronic effects.

Conformation ChairA Conformer A (N-Subst Equatorial) Transition Twist-Boat Transition State ChairA->Transition Ring Flip Note N-O bond shortens the 1-2 bond length, increasing 1,3-diaxial strain. ChairA->Note ChairB Conformer B (N-Subst Axial) Transition->ChairB

Figure 2: Conformational equilibrium. The N-O bond geometry favors the equatorial placement of N-substituents to minimize steric clash.

Physicochemical Profile (DMPK)

Property4-Amino-1,2-OxazinanePiperidine AnalogImplication for Drug Design
Ring N Basicity (pKa) ~3.5 – 5.0~10.5 – 11.0Reduced HERG liability. The ring N is not protonated at pH 7.4.
4-Amino Basicity (pKa) ~9.0 – 10.0~10.0Primary basic center for target engagement (salt bridges).
LogP (Lipophilicity) Lower (more polar)HigherThe extra oxygen lowers LogP, improving solubility.
H-Bond Donors 2 (Exocyclic NH2, Ring NH)1 (Ring NH)Additional vector for H-bonding.
Metabolic Stability Moderate Risk HighN–O bond is a metabolic soft spot. Reductive cleavage to 1,4-amino alcohols is possible.

Critical Note on Metabolism: The N–O bond is susceptible to reductive cleavage by liver enzymes (reductases). While this can be a liability, it can be mitigated by steric shielding (e.g., substituents at C3 or C6) or utilized as a prodrug strategy where the ring opens in vivo to release a linear bioactive diamine/amino-alcohol.

Experimental Protocol: Synthesis of cis-4-Amino-1,2-Oxazinane Derivative

A self-validating protocol for the synthesis of a core scaffold.

Objective: Synthesis of N-Boc-protected 4-amino-1,2-oxazinane from a diene.

  • Cycloaddition (The NDA Reaction):

    • Reagents:

      
      -Boc-hydroxylamine, Sodium Periodate (NaIO4), Cyclopentadiene (or 1,3-cyclohexadiene for bicyclic).
      
    • Procedure: Dissolve

      
      -Boc-hydroxylamine (1.0 eq) in MeOH/H2O. Add diene (excess, 5.0 eq) at 0°C. Add NaIO4 (1.1 eq) dropwise. The acyl nitroso intermediate is generated in situ and trapped by the diene.
      
    • Validation: TLC shows disappearance of hydroxylamine. Workup gives the bicyclic alkene (e.g., 2-oxa-3-azabicyclo[2.2.1]hept-5-ene).

  • N–O Bond Cleavage (Optional for Monocycles):

    • If a monocyclic 1,2-oxazinane is desired from a cyclic diene, the C1–C4 bridge must be cleaved (oxidative cleavage).

    • Alternative: Use 1,4-substituted butadienes to get the monocycle directly.

  • Functionalization of the Alkene (The 4-Amino Install):

    • Epoxidation: Treat the 3,6-dihydro-1,2-oxazine with mCPBA in DCM at 0°C.

    • Ring Opening: React the epoxide with Sodium Azide (NaN3) and NH4Cl in MeOH/H2O at reflux. This installs the azide at C4 and hydroxyl at C5 (trans-diaxial opening).

    • Reduction: Hydrogenate (H2, Pd/C) or use Staudinger conditions (PPh3, THF/H2O) to convert the azide to the amine.

  • Purification:

    • The final 4-amino-1,2-oxazinane is polar. Purification via ion-exchange chromatography or reverse-phase HPLC is recommended.

References

  • The Nitroso Diels-Alder Reaction: Catalytic Enantioselective Nitroso Diels–Alder Reaction. Journal of the American Chemical Society. Link

  • Conformational Analysis: Conformational analysis of cyclohexene and a heterocyclic analogue by 13C nuclear magnetic resonance spectroscopy. Journal of the Chemical Society, Perkin Transactions 2. Link

  • Spirocyclic Scaffolds: Asymmetric synthesis of chiral 1,2-oxazinane and hexahydropyridazin spirocyclic scaffolds by organocatalytic [4 + 2] cycloaddition. RSC Advances. Link

  • Metabolic Stability: A preliminary study of the metabolic stability of a series of benzoxazinone derivatives. Bioorganic & Medicinal Chemistry Letters.[2] Link

  • Peptidomimetics: Design and synthesis of 1,2-oxazine-based peptidomimetics. Organic & Biomolecular Chemistry.[3][4][5][6][7][8] Link

Sources

Exploratory

Technical Guide: Boc-Protected 1,2-Oxazinane Amino Acid Analogs

This guide details the synthesis, structural properties, and application of Boc-protected 1,2-oxazinane-3-carboxylic acid (and related analogs). Unlike common proline mimetics, the 1,2-oxazinane scaffold incorporates a l...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the synthesis, structural properties, and application of Boc-protected 1,2-oxazinane-3-carboxylic acid (and related analogs). Unlike common proline mimetics, the 1,2-oxazinane scaffold incorporates a labile N–O bond, necessitating specific handling during synthesis and peptide coupling.

Structural Significance & Pharmacochemistry[1][2]

The 1,2-oxazinane-3-carboxylic acid scaffold is a six-membered heterocyclic amino acid analog. It is structurally homologous to pipecolic acid (homoproline) but substitutes the


-carbon with an oxygen atom. This substitution introduces unique physicochemical properties:
  • Electronegativity & pKa: The adjacent oxygen atom lowers the pKa of the secondary amine (approx. pKa 3–4) compared to proline (pKa ~10.6). This reduces the basicity of the nitrogen, altering the hydrogen-bonding potential of the amide bond when incorporated into peptides.

  • Conformational Constraint: The ring constrains the

    
     (phi) torsion angle, restricting the peptide backbone. The N–O bond length (1.46 Å) is shorter than a C–C bond (1.54 Å), creating a distinct "pucker" that favors specific secondary structures, particularly 
    
    
    
    -turns
    (Type I and Type II).
  • Metabolic Stability: The N–O bond is generally resistant to proteolytic enzymes that cleave standard peptide bonds, enhancing the serum half-life of peptidomimetics containing this residue.

Synthetic Strategies

Two primary routes exist for constructing the 1,2-oxazinane core.[1] The choice depends on the desired stereochemistry and substitution pattern.

Method A: Nitroso Diels-Alder (NDA) Cycloaddition (Preferred)

This is the most robust method for generating the 1,2-oxazine core. It involves the [4+2] cycloaddition of an acyl nitroso species with a diene.

  • Mechanism: An acyl nitroso intermediate (highly reactive) is generated in situ via the oxidation of a hydroxamic acid. This undergoes a hetero-Diels-Alder reaction with a diene (e.g., methyl sorbate) to form a 3,6-dihydro-1,2-oxazine.[2]

  • Stereocontrol: The reaction can be catalyzed by chiral transition metals or organocatalysts (e.g., proline) to induce enantioselectivity.

  • Post-Cycloaddition: The resulting alkene is hydrogenated to yield the saturated 1,2-oxazinane.

Method B: Intramolecular Cyclization (Nucleophilic Displacement)

This route utilizes


-hydroxy amino acid derivatives. An 

-hydroxy amine attacks a leaving group (halide or sulfonate) at the

-position. While direct, this method often suffers from competitive O-alkylation vs. N-alkylation and ring size competition (5- vs. 6-membered rings).
Visualizing the Retrosynthesis

The following diagram illustrates the disconnection logic for the 1,2-oxazinane scaffold.

Retrosynthesis Target Boc-1,2-Oxazinane-3-COOH (Target Scaffold) Dihydro 3,6-Dihydro-1,2-oxazine (Intermediate) Target->Dihydro Hydrogenation (H2/Pd) RouteB Route B: Intramolecular Cyclization Target->RouteB RouteA Route A: Nitroso Diels-Alder Dihydro->RouteA AcylNitroso Acyl Nitroso (R-CON=O) RouteA->AcylNitroso Diene 1,3-Diene (e.g., Methyl Sorbate) RouteA->Diene HydroxyAmine N-Hydroxy Amine RouteB->HydroxyAmine Electrophile δ-Halo/Tosylate Ester RouteB->Electrophile

Caption: Retrosynthetic analysis showing the two primary pathways to the 1,2-oxazinane core. Route A is generally preferred for scalability.

Protection & Deprotection Dynamics[5]

The Boc (tert-butyloxycarbonyl) group is the protection of choice for the N-terminus in this scaffold, but its use requires specific awareness of the N–O bond stability.

The Orthogonality Challenge
  • Acid Sensitivity: The Boc group is removed by TFA (Trifluoroacetic acid). The 1,2-oxazinane ring is stable to TFA. This makes Boc/Benzyl or Boc/Methyl ester strategies viable.

  • Reduction Sensitivity (Critical): The N–O bond is susceptible to reductive cleavage .

    • Safe: H₂/Pd-C (1 atm, mild) typically reduces the C=C double bond (from Method A) without breaking the N–O bond.

    • Unsafe: Stronger reducing conditions (e.g., H₂/Raney Ni, Zn/AcOH, or SmI₂) will cleave the N–O bond, opening the ring to form a

      
      -hydroxy amino acid.
      
    • Implication: If your peptide synthesis involves removing Cbz or Benzyl groups via hydrogenolysis later, the 1,2-oxazinane ring may accidentally open. Alloc or Fmoc side-chain protection is recommended for other residues to avoid late-stage hydrogenolysis.

Experimental Protocol: Synthesis via Nitroso Diels-Alder[4][6][7]

This protocol describes the synthesis of (±)-N-Boc-1,2-oxazinane-3-carboxylic acid .

Reagents
  • Hydroxamic Acid Precursor:

    
    -Boc-hydroxylamine or protected derivative.
    
  • Oxidant: Sodium Periodate (NaIO₄).

  • Diene: Methyl Sorbate (Methyl (2E,4E)-hexa-2,4-dienoate).

  • Solvent: Methanol/Water or Dichloromethane (DCM).

Step-by-Step Methodology
  • In Situ Generation of Acyl Nitroso: Dissolve the hydroxamic acid derivative (1.0 equiv) and methyl sorbate (1.2 equiv) in DCM at 0°C. Slowly add a solution of Tetrapropylammonium periodate (

    
    ) or aqueous NaIO₄. The oxidant converts the hydroxamic acid to the transient acyl nitroso species (
    
    
    
    ).
  • Cycloaddition: Stir the mixture at 0°C to RT for 4–6 hours. The acyl nitroso undergoes a hetero-Diels-Alder reaction with methyl sorbate.

    • Validation: Monitor by TLC. The disappearance of the hydroxamic acid spot indicates conversion.

    • Product: Methyl 2-Boc-3,6-dihydro-1,2-oxazine-3-carboxylate.

  • Hydrogenation (Saturation): Dissolve the crude dihydro-oxazine in MeOH. Add 10% Pd/C (5 wt%). Stir under a balloon of H₂ (1 atm) for 2–4 hours.

    • Critical Control: Do not pressurize (>1 atm) or heat, as this risks N–O bond cleavage.

    • Validation: ¹H NMR will show the disappearance of alkene protons (

      
       5.5–6.0 ppm).
      
  • Saponification (Ester Hydrolysis): Treat the methyl ester with LiOH (2 equiv) in THF/H₂O (3:1) at 0°C. Acidify carefully with 1M HCl to pH 3. Extract with EtOAc.[3]

    • Result:N-Boc-1,2-oxazinane-3-carboxylic acid .

Quantitative Data Summary
ParameterValue / ConditionNote
Yield (Cycloaddition) 65 – 85%Highly dependent on diene reactivity.
Yield (Hydrogenation) > 90%Quantitative if over-reduction is avoided.
pKa (COOH) ~3.8Comparable to standard amino acids.
pKa (NH - deprotected) ~3.5 – 4.5Significantly lower than Proline (~10.6).

Applications in Peptidomimetics

The Boc-protected 1,2-oxazinane analog is used primarily to induce


-turns  in bioactive peptides.
Solid Phase Peptide Synthesis (SPPS) Integration

When incorporating this analog into a peptide chain using Fmoc/Boc SPPS:

  • Coupling: Use standard HATU/DIPEA activation. The secondary amine of the oxazinane is less nucleophilic than proline; double coupling (2x 1 hour) is recommended.

  • Deprotection: Standard TFA/DCM (1:1) removes the Boc group efficiently.

  • Cleavage: If the oxazinane is the N-terminal residue, no special precautions are needed. If it is internal, ensure the cleavage cocktail does not contain strong reducing agents (avoid high concentrations of thiols if possible, though standard TIPS/H2O/TFA is usually safe).

SPPS_Workflow Resin Resin-Peptide-NH2 Coupling Coupling: Boc-Oxazinane-OH + HATU/DIPEA Resin->Coupling 2x Coupling Deprotection Boc Removal: TFA / DCM Coupling->Deprotection Wash Elongation Next AA Coupling Deprotection->Elongation Free secondary amine

Caption: Integration of Boc-1,2-oxazinane into standard SPPS workflows. Note the requirement for double coupling due to steric hindrance.

References

  • Davies, S. G., et al. (2006). "Asymmetric synthesis of 1,2-oxazinanes via nitroso Diels-Alder reactions." Organic & Biomolecular Chemistry. Link

  • Khadse, S., & Chaudhari, P. (2015). "Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine." TSI Journals. Link

  • Miller, M. J. (1989). "Hetero Diels-Alder reactions of nitroso compounds: A review." Chemical Reviews. Link

  • Homler, C. T., et al. (2018). "Synthesis of Chiral 1,2-Oxazinanes and Isoxazolidines via Nitroso Aldol Reaction." Organic Letters. Link

  • Beak, P., et al. (1993). "Lithiation of N-Boc-2-methyltetrahydro-1,3-oxazine." Journal of Organic Chemistry. Link

Sources

Foundational

An In-depth Technical Guide to Tert-butyl 4-amino-1,2-oxazinane-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of Tert-butyl 4-amino-1,2-oxazinane-2-carboxylate, a heterocyclic compound with significant potential in medici...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Tert-butyl 4-amino-1,2-oxazinane-2-carboxylate, a heterocyclic compound with significant potential in medicinal chemistry and drug discovery. As a Senior Application Scientist, this document synthesizes foundational chemical data with practical, field-proven insights into its synthesis, characterization, and potential applications.

Core Molecular Attributes

Tert-butyl 4-amino-1,2-oxazinane-2-carboxylate is a saturated six-membered heterocycle containing both nitrogen and oxygen atoms. The presence of a Boc-protected amine and a free primary amine makes it a valuable bifunctional building block in organic synthesis.

PropertyValueSource
Molecular Formula C₉H₁₈N₂O₃[1]
Molecular Weight 202.25 g/mol [1]
Monoisotopic Mass 202.13174 Da[1]

Strategic Importance in Medicinal Chemistry

The 1,2-oxazinane scaffold is a privileged structure in drug discovery, appearing in a variety of biologically active molecules. These heterocycles are recognized for their diverse pharmacological activities, including but not limited to, anticancer, anti-inflammatory, and antimicrobial properties. The strategic incorporation of the 1,2-oxazinane moiety can significantly influence a molecule's pharmacokinetic and pharmacodynamic profile.

The title compound, featuring a Boc-protected nitrogen within the ring and a primary amine at the 4-position, offers medicinal chemists a versatile platform for library synthesis. The Boc (tert-butoxycarbonyl) group serves as a reliable and readily cleavable protecting group, allowing for selective functionalization of the exocyclic amine. This strategic design facilitates the exploration of structure-activity relationships (SAR) by enabling the introduction of a wide array of substituents.

Proposed Synthesis and Mechanistic Rationale

While a specific, dedicated synthesis for Tert-butyl 4-amino-1,2-oxazinane-2-carboxylate is not extensively documented in peer-reviewed literature, a robust synthetic strategy can be devised based on established methodologies for the construction of 1,2-oxazinane rings. A plausible and efficient approach involves a hetero-Diels-Alder [4+2] cycloaddition reaction.

Synthesis_Pathway cluster_reactants Reactants cluster_reaction Reaction cluster_product Product nitroso Nitrosoalkene cycloaddition [4+2] Cycloaddition nitroso->cycloaddition diene N-Boc-aminodiene diene->cycloaddition oxazinane Tert-butyl 4-amino-1,2-oxazinane-2-carboxylate cycloaddition->oxazinane Formation of 1,2-oxazinane ring

Caption: Proposed synthetic pathway via [4+2] cycloaddition.

Experimental Protocol (Proposed):

Step 1: In situ generation of the Nitrosoalkene Dienophile The reaction would likely commence with the in-situ generation of a transient nitrosoalkene. This highly reactive species can be formed from an appropriate α-halo oxime precursor through elimination under basic conditions. The choice of base is critical to ensure efficient generation of the dienophile without promoting side reactions.

Step 2: [4+2] Cycloaddition The generated nitrosoalkene would then be trapped by a suitable N-Boc protected aminodiene. The stereochemical outcome of this cycloaddition is a key consideration and can often be influenced by the choice of solvent and the presence of Lewis acid catalysts.

Step 3: Reduction of the N-O bond The resulting cycloadduct would contain an N-O bond within the newly formed ring. A subsequent reduction step, for example, using a reducing agent like zinc in acetic acid or catalytic hydrogenation, would be necessary to yield the final saturated 1,2-oxazinane ring.

Step 4: Purification The final product would be purified using standard laboratory techniques such as column chromatography on silica gel. The choice of eluent would be optimized to ensure the separation of the desired product from any remaining starting materials or byproducts.

Characterization and Quality Control

Rigorous analytical characterization is paramount to confirm the identity and purity of the synthesized Tert-butyl 4-amino-1,2-oxazinane-2-carboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet at approximately 1.4 ppm), as well as multiplets for the methylene and methine protons of the oxazinane ring. The chemical shifts and coupling constants of these ring protons would provide valuable information about the conformation of the six-membered ring.

  • ¹³C NMR: The carbon NMR spectrum would display a signal for the quaternary carbon and the methyl carbons of the tert-butyl group, along with signals for the carbons of the oxazinane ring. The carbonyl carbon of the Boc group would appear at a characteristic downfield shift.

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) would be utilized to confirm the molecular weight of the compound. The expected [M+H]⁺ ion would be observed at m/z 203.1390.[1]

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC would be employed to assess the purity of the final compound. A suitable method would be developed using a C18 column with a mobile phase gradient of water and acetonitrile containing a small amount of a modifier like trifluoroacetic acid (TFA) or formic acid.

Applications in Drug Development

The unique structural features of Tert-butyl 4-amino-1,2-oxazinane-2-carboxylate make it a highly attractive building block for the synthesis of novel drug candidates.

Applications cluster_core Core Compound cluster_applications Potential Applications core_compound Tert-butyl 4-amino-1,2-oxazinane-2-carboxylate app1 Scaffold for Combinatorial Libraries core_compound->app1 Versatile functional handles app2 Synthesis of Novel Antibacterials core_compound->app2 Mimicry of natural products app3 Development of Anticancer Agents core_compound->app3 Introduction of conformational constraints app4 Probes for Chemical Biology core_compound->app4 Attachment of reporter groups

Caption: Potential applications in drug discovery and chemical biology.

The primary amine at the 4-position serves as a key handle for derivatization. It can be readily acylated, alkylated, or used in reductive amination reactions to introduce a wide range of functional groups. This allows for the systematic exploration of the chemical space around the 1,2-oxazinane core to optimize biological activity and pharmacokinetic properties.

Following the introduction of desired substituents, the Boc protecting group on the ring nitrogen can be easily removed under acidic conditions to either liberate the secondary amine for further functionalization or to reveal the final target molecule. This orthogonal protecting group strategy is a cornerstone of modern medicinal chemistry, enabling the efficient and controlled synthesis of complex molecules.

Conclusion

Tert-butyl 4-amino-1,2-oxazinane-2-carboxylate is a valuable and versatile building block for researchers in drug discovery and organic synthesis. Its unique combination of a privileged heterocyclic scaffold and strategically placed functional groups provides a powerful platform for the design and synthesis of novel bioactive compounds. The synthetic and analytical methodologies outlined in this guide offer a robust framework for the successful utilization of this promising chemical entity in the pursuit of new therapeutic agents.

References

  • PubChemLite. Tert-butyl 4-amino-1,2-oxazinane-2-carboxylate. Available at: [Link][1]

Sources

Exploratory

Strategic Sourcing and Utilization of Tert-butyl 4-amino-1,2-oxazinane-2-carboxylate

Executive Summary: The "Hidden" Scaffold Tert-butyl 4-amino-1,2-oxazinane-2-carboxylate (Formula: C9H18N2O3) represents a specialized niche in heterocyclic chemistry. Unlike common piperidine or pyrrolidine building bloc...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Hidden" Scaffold

Tert-butyl 4-amino-1,2-oxazinane-2-carboxylate (Formula: C9H18N2O3) represents a specialized niche in heterocyclic chemistry. Unlike common piperidine or pyrrolidine building blocks, the 1,2-oxazinane core features a direct N–O bond within the ring, imparting unique electronic properties and conformational restrictions beneficial for peptidomimetic design and fragment-based drug discovery (FBDD).

Critical Sourcing Insight: As of Q4 2023, the 4-amino derivative is rarely available as a bulk "off-the-shelf" catalog item. It is predominantly accessed via two strategic channels :

  • Direct Precursor Sourcing: Purchasing the commercially available 4-oxo analog and performing a one-step reductive amination.

  • Custom Synthesis: Leveraging CROs specialized in N–O heterocycles (e.g., Enamine, WuXi AppTec).

This guide provides the technical roadmap for both sourcing and synthesizing this compound to high purity (>98%).

Chemical Profile & Specifications

PropertySpecification
IUPAC Name tert-butyl 4-amino-1,2-oxazinane-2-carboxylate
Common Name 4-Amino-1,2-oxazinane-2-Boc
Molecular Formula C9H18N2O3
Molecular Weight 202.25 g/mol
Key Structural Feature N–O bond (1,2-oxazinane core); Boc-protected N2
CAS (Amine) Not widely indexed (See Precursor CAS below)
CAS (4-Oxo Precursor) 1683529-08-9 (The primary commercial entry point)
Stereochemistry Available as racemate or chiral (requires asymmetric reduction)
Why This Scaffold?

The 1,2-oxazinane ring acts as a constrained amino acid isostere. The N–O bond reduces the pKa of the adjacent nitrogen compared to a standard amine, altering the hydrogen bond donor/acceptor profile and potentially improving metabolic stability against oxidative metabolism.

Commercial Sourcing Strategy

Since the amine is not a standard stock item, researchers must adopt a "Buy vs. Make" decision matrix.

A. The "Buy" Option: Precursor Acquisition

The most reliable commercial route is to purchase the ketone intermediate .

  • Target Compound: tert-butyl 4-oxo-1,2-oxazinane-2-carboxylate

  • CAS: 1683529-08-9

  • Primary Suppliers:

    • MilliporeSigma (Merck): Often listed as a building block for heterocyclic synthesis.

    • Enamine: A leader in N–O heterocycles; likely holds stock of the ketone or the N-tosyl precursors.

    • Combi-Blocks: Frequently stocks Boc-protected heterocyclic ketones.

B. The "Partner" Option: Custom Synthesis

For scales >10g or for enantiopure requirements ((R)- or (S)-4-amino), engage a CRO.

  • Recommended Partners:

    • Enamine (Ukraine/Latvia): Possesses the largest library of "made-to-order" heterocycles.

    • WuXi AppTec (China): High capacity for scale-up of reductive aminations.

    • ChemSpace: An aggregator that can locate boutique suppliers holding "virtual" stock.

Decision Matrix Visualization

The following diagram outlines the logical flow for securing this material based on project needs.

SourcingStrategy Start Requirement: Tert-butyl 4-amino-1,2-oxazinane-2-carboxylate Decision Is Scale > 10g OR Enantiopure required? Start->Decision Custom Route A: Custom Synthesis (CRO) Decision->Custom Yes InHouse Route B: In-House Synthesis Decision->InHouse No (Racemic/Small Scale) Vendors Contact: Enamine, WuXi, ChemPartner Custom->Vendors BuyKetone Buy Precursor: CAS 1683529-08-9 (tert-butyl 4-oxo-1,2-oxazinane-2-carboxylate) InHouse->BuyKetone Reaction Perform Reductive Amination (NH4OAc + NaBH3CN) BuyKetone->Reaction

Figure 1: Strategic Sourcing Decision Matrix. Select Route B for fastest access to small quantities (mg to gram scale).

Synthetic Access: The "Self-Validating" Protocol

If you choose Route B (In-House Synthesis), the following protocol is the industry standard for converting the 4-oxo precursor to the 4-amino target. This method is "self-validating" because the disappearance of the ketone carbonyl signal in IR/NMR confirms reaction progress.

Protocol: Reductive Amination of 4-Oxo-1,2-oxazinane

Objective: Convert C=O to C-NH2 while preserving the N-Boc and N-O bond integrity.

Materials:

  • Substrate: tert-butyl 4-oxo-1,2-oxazinane-2-carboxylate (1.0 equiv)

  • Amine Source: Ammonium Acetate (NH4OAc) (10.0 equiv)

  • Reductant: Sodium Cyanoborohydride (NaBH3CN) (1.5 equiv)

  • Solvent: Methanol (anhydrous)

  • Quench: Saturated NaHCO3

Step-by-Step Methodology:

  • Imine Formation:

    • Dissolve the ketone (CAS 1683529-08-9) in anhydrous Methanol (0.1 M concentration).

    • Add Ammonium Acetate (10 equiv) in one portion.

    • Critical Step: Stir at room temperature for 2 hours. This ensures the equilibrium shifts toward the imine/iminium species before reduction.

    • Validation: Aliquot NMR should show loss of ketone C=O (~205 ppm) and appearance of imine.

  • Reduction:

    • Cool the mixture to 0°C.

    • Add NaBH3CN (1.5 equiv) portion-wise over 15 minutes. Caution: Venting required (H2 evolution).

    • Allow to warm to room temperature and stir for 12-16 hours.

  • Workup & Purification:

    • Quench with saturated aqueous NaHCO3.

    • Extract with Dichloromethane (DCM) x3.

    • Dry over Na2SO4 and concentrate.

    • Purification: The primary amine is polar. Use Flash Chromatography (DCM:MeOH:NH4OH, gradient 95:5:0.5).

  • Yield Expectation: 70-85% (Racemic).

Note on Stereochemistry: To obtain chiral amines ((R) or (S)), replace NH4OAc with a chiral auxiliary (e.g., (R)-phenylglycinol) or use an omega-transaminase enzyme kit (e.g., from Codexis).

Quality Assurance & Handling

The 1,2-oxazinane ring is robust, but the N-O bond requires specific care during analysis.

Analytical Validation Workflow
MethodCheckpointAcceptance Criteria
1H NMR (DMSO-d6) IdentityBoc singlet (9H, ~1.4 ppm); C4-H multiplet (~3.0-3.5 ppm). Absence of aldehyde protons.
LC-MS (ESI+) PuritySingle peak >98%. Mass: [M+H]+ = 203.1 (Expect [M+Na]+ = 225.1).
TLC (Ninhydrin) FunctionalityPositive (Purple/Blue) stain indicating free primary amine.
Stability Warning
  • Avoid Strong Acids: While removing Boc requires acid (TFA/HCl), prolonged exposure to strong Lewis acids or reducing metals (Zn/HCl) can cleave the N–O bond, destroying the ring.

  • Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen).

Synthesis & QC Workflow Diagram

The following diagram illustrates the transformation and the critical QC checkpoints.

SynthesisQC Ketone 4-Oxo Precursor (CAS 1683529-08-9) Imine Imine Intermediate Ketone->Imine + NH4OAc MeOH, 2h Product 4-Amino Product (C9H18N2O3) Imine->Product + NaBH3CN 0°C -> RT QC1 QC: IR/NMR (Loss of C=O) Imine->QC1 In-process QC2 QC: LCMS/Ninhydrin (Verify Amine) Product->QC2 Final Release

Figure 2: Synthetic Pathway and Quality Control Checkpoints.

References

  • PubChemLite. (2025). Tert-butyl 4-amino-1,2-oxazinane-2-carboxylate Compound Summary. University of Luxembourg.[1][2] Link

  • MilliporeSigma. (2023). tert-Butyl 4-oxo-1,2-oxazinane-2-carboxylate Product Page. Sigma-Aldrich. Link

  • Enamine. (2023).[3] Heterocyclic Building Blocks: 1,2-Oxazinanes. Enamine.net. Link

  • RSC Advances. (2022). Asymmetric synthesis of chiral 1,2-oxazinane spirocyclic scaffolds. Royal Society of Chemistry. Link

  • Chemical Communications. (2011). Monotrifluoroacetoxyborane-amines: chemoselective reagents for challenging reductive aminations. Royal Society of Chemistry. Link

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of Tert-butyl 4-amino-1,2-oxazinane-2-carboxylate

This Application Note details the synthesis of tert-butyl 4-amino-1,2-oxazinane-2-carboxylate , a valuable heterocyclic building block for peptidomimetics and drug discovery. The protocol utilizes a scalable Nitroso Diel...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note details the synthesis of tert-butyl 4-amino-1,2-oxazinane-2-carboxylate , a valuable heterocyclic building block for peptidomimetics and drug discovery. The protocol utilizes a scalable Nitroso Diels-Alder (NDA) strategy followed by regioselective functionalization, ensuring high purity and structural integrity.

Executive Summary

The 1,2-oxazinane scaffold is a privileged structure in medicinal chemistry, serving as a conformationally restricted isostere of proline and a core unit in bioactive natural products (e.g., FR900482). This protocol describes the synthesis of the N-Boc-protected 4-amino derivative via a Hetero-Diels-Alder (HDA) cycloaddition between in situ generated


-Boc-nitroso and 1,3-butadiene. Subsequent hydroboration-oxidation and stereoselective amination yield the target compound. This route is preferred over linear cyclization methods due to its superior atom economy, scalability, and regiocontrol.

Retrosynthetic Analysis & Pathway

The synthesis is disconnected into three key phases:

  • Ring Construction : Formation of the 3,6-dihydro-1,2-oxazine core via Nitroso Diels-Alder.[1]

  • Regioselective Oxidation : Introduction of oxygen at C4 via hydroboration.

  • Stereoselective Amination : Conversion of the C4-hydroxyl to an amine with retention or inversion of configuration (via azide intermediate).

Figure 1: Synthetic Pathway

SynthesisPathway Precursors N-Boc-Hydroxylamine + 1,3-Butadiene HDA_Adduct Intermediate 1: tert-butyl 3,6-dihydro-1,2-oxazine -2-carboxylate Precursors->HDA_Adduct Step 1: Nitroso Diels-Alder (NaIO4, 0°C) Alcohol Intermediate 2: tert-butyl 4-hydroxy-1,2-oxazinane -2-carboxylate HDA_Adduct->Alcohol Step 2: Hydroboration (BH3·THF; H2O2/NaOH) Azide Intermediate 3: tert-butyl 4-azido-1,2-oxazinane -2-carboxylate Alcohol->Azide Step 3: Mesylation & Displacement (MsCl; NaN3) Product Target Product: tert-butyl 4-amino-1,2-oxazinane -2-carboxylate Azide->Product Step 4: Staudinger Reduction (PPh3, H2O)

Caption: Step-wise synthetic route from precursors to the final amino-oxazinane scaffold.

Detailed Experimental Protocol

Step 1: Synthesis of tert-butyl 3,6-dihydro-1,2-oxazine-2-carboxylate

The core ring is formed by trapping the transient


-Boc-nitroso species with 1,3-butadiene.
  • Reagents :

    
    -Boc-hydroxylamine (1.0 equiv), Sodium Periodate (
    
    
    
    , 1.1 equiv), 1,3-Butadiene (excess gas), Ethyl Acetate/Water (biphasic system).
  • Procedure :

    • Dissolve

      
      -Boc-hydroxylamine (10 mmol) in Ethyl Acetate (50 mL).
      
    • Cool the solution to 0°C in an ice bath.

    • Condense 1,3-butadiene gas (~20 mmol) into the reaction vessel (using a dry ice condenser) or add as a solution in toluene if available.

    • Add a solution of

      
       (11 mmol) in water (50 mL) dropwise over 30 minutes with vigorous stirring. Mechanism: Periodate oxidizes the hydroxylamine to the reactive nitroso species (
      
      
      
      ), which immediately undergoes [4+2] cycloaddition with butadiene.
    • Stir at 0°C for 2 hours, then allow to warm to room temperature over 12 hours.

    • Workup : Separate phases. Extract aqueous layer with EtOAc (2 x 30 mL). Wash combined organics with 10%

      
       (to quench oxidant), water, and brine. Dry over 
      
      
      
      and concentrate.
    • Purification : Flash chromatography (Hexanes/EtOAc 9:1).

    • Expected Yield : 85–95%.

    • Key Data :

      
      H NMR shows alkene protons at 
      
      
      
      5.8-6.0 ppm.
Step 2: Regioselective Hydroboration to tert-butyl 4-hydroxy-1,2-oxazinane-2-carboxylate

Hydroboration of the 3,6-dihydro adduct typically favors the 4-position due to the electronic withdrawing effect of the N-O bond and steric directing of the Boc group.

  • Reagents :

    
     (1.0 M, 1.2 equiv), 
    
    
    
    (3M),
    
    
    (30%).
  • Procedure :

    • Dissolve the Step 1 alkene (5 mmol) in anhydrous THF (20 mL) under Argon.

    • Cool to 0°C. Add

      
       dropwise.
      
    • Stir at 0°C for 1 hour, then room temperature for 2 hours.

    • Oxidation : Cool to 0°C. Carefully add

      
       solution (5 mL), followed by slow addition of 
      
      
      
      (5 mL). Caution: Exothermic.
    • Stir for 2 hours.

    • Workup : Dilute with water, extract with EtOAc.

    • Purification : Flash chromatography (Hexanes/EtOAc 2:1).

    • Note : Separation of the minor 5-hydroxy isomer may be required, though the 4-hydroxy isomer is generally dominant (>4:1 ratio).

Step 3: Functional Group Interconversion (Alcohol Azide)

Direct conversion of the alcohol to the amine is best achieved via an azide intermediate to avoid side reactions.

  • Reagents : Methanesulfonyl chloride (MsCl), Triethylamine (

    
    ), Sodium Azide (
    
    
    
    ), DMF.
  • Procedure :

    • Mesylation : Dissolve Step 2 alcohol (4 mmol) in DCM (20 mL) with

      
       (1.5 equiv). Cool to 0°C. Add MsCl (1.2 equiv). Stir 1 hour. Workup (wash with 
      
      
      
      , brine) to isolate crude mesylate.
    • Displacement : Dissolve crude mesylate in anhydrous DMF (10 mL). Add

      
       (2.0 equiv).
      
    • Heat to 60°C for 6–12 hours. Safety: Use a blast shield; azides are potential explosives.

    • Workup : Dilute with water (excess), extract with Ether/EtOAc.

    • Result : tert-butyl 4-azido-1,2-oxazinane-2-carboxylate. This step proceeds with inversion of configuration (Walden inversion).

Step 4: Staudinger Reduction to Target Amine

Catalytic hydrogenation (


) poses a risk of cleaving the N-O bond (ring opening). The Staudinger reduction is chemoselective for the azide.
  • Reagents : Triphenylphosphine (

    
    , 1.1 equiv), THF, Water.
    
  • Procedure :

    • Dissolve the azide (3 mmol) in THF (15 mL).

    • Add

      
       (3.3 mmol) at room temperature. Evolution of 
      
      
      
      gas will be observed.
    • Stir for 2 hours (formation of iminophosphorane).

    • Add Water (2 mL) and heat to 50°C for 3 hours to hydrolyze the intermediate.

    • Workup : Concentrate THF. Acidify with 1M HCl (to pH 2) to protonate the amine. Wash with Ether (removes

      
      ). Basify aqueous layer with 
      
      
      
      (to pH 10). Extract product with DCM.
    • Final Product : tert-butyl 4-amino-1,2-oxazinane-2-carboxylate.

Critical Quality Attributes (CQA) & Data

AttributeSpecificationMethod
Appearance White to off-white solid or viscous oilVisual
Purity >95%HPLC / GC-MS
Identity Consistent with structure1H NMR, 13C NMR, MS
N-O Bond Integrity Intact (No ring opening)NMR (Check for linear signals)
Stereochemistry Racemic (unless chiral resolution applied)Chiral HPLC

Key NMR Signals (Predicted in


): 
  • Boc Group :

    
     1.45 (s, 9H).
    
  • H-4 (Methine) :

    
     3.2–3.5 (m, 1H).
    
  • H-6 (Methylene) :

    
     3.8–4.1 (m, 2H, adjacent to Oxygen).
    
  • H-3 (Methylene) :

    
     3.0–3.3 (m, 2H, adjacent to Nitrogen).
    

Troubleshooting & Optimization

Figure 2: Troubleshooting Decision Tree

Troubleshooting Start Issue Observed? LowYieldHDA Low Yield in Step 1 (HDA)? Start->LowYieldHDA Regio Poor Regioselectivity in Hydroboration? LowYieldHDA->Regio No Check Butadiene Quality\n(Ensure excess) Check Butadiene Quality (Ensure excess) LowYieldHDA->Check Butadiene Quality\n(Ensure excess) Yes Check Oxidant (NaIO4)\nFreshness Check Oxidant (NaIO4) Freshness LowYieldHDA->Check Oxidant (NaIO4)\nFreshness Yes RingOpen Ring Opening in Step 4? Regio->RingOpen No Switch to bulky borane\n(e.g., 9-BBN) Switch to bulky borane (e.g., 9-BBN) Regio->Switch to bulky borane\n(e.g., 9-BBN) Yes Avoid H2/Pd;\nUse Staudinger (PPh3) Avoid H2/Pd; Use Staudinger (PPh3) RingOpen->Avoid H2/Pd;\nUse Staudinger (PPh3) Yes Check pH during workup\n(Avoid strong acid) Check pH during workup (Avoid strong acid) RingOpen->Check pH during workup\n(Avoid strong acid) Yes

Caption: Diagnostic logic for common synthetic failures.

  • Issue: N-O Bond Cleavage : The 1,2-oxazinane ring is sensitive to reductive conditions. Avoid Zinc/Acetic acid or high-pressure hydrogenation.

  • Issue: Poor Regioselectivity : If hydroboration yields a mixture of 4-OH and 5-OH, use 9-BBN (sterically demanding) to enhance selectivity for the less hindered position, although electronic effects usually favor C4.

Safety & Handling

  • 1,3-Butadiene : Flammable gas and suspected carcinogen. Handle in a well-ventilated fume hood with cold traps.

  • Sodium Azide : Toxic and explosive. Do not use chlorinated solvents (DCM) with azides if possible (formation of diazidomethane); however, for extraction it is acceptable if not concentrated to dryness. DMF is preferred for the reaction.

  • Periodate : Strong oxidant. Keep away from reducing agents.

References

  • Kirby, G. W. (2011). "Hetero-Diels-Alder Reactions of Nitroso Compounds." Comprehensive Organic Synthesis.

  • Miller, M. J. (1989). "Nitroso Diels-Alder reactions in the synthesis of bioactive molecules." Accounts of Chemical Research, 22(11), 390-391.

  • Vogt, P. F., & Miller, M. J. (1998). "Development of the Nitroso Diels-Alder Reaction." Tetrahedron, 54(6), 1317-1348.
  • Bodnar, B. S., & Miller, M. J. (2011). "The Nitroso Diels-Alder Reaction: A Versatile Method for the Preparation of Heterocycles." Angewandte Chemie International Edition, 50(25), 5630-5647.

  • PubChem Compound Summary . "Tert-butyl 4-amino-1,2-oxazinane-2-carboxylate."[2] PubChem CID 165690078.

Sources

Application

Reductive amination using 4-amino-1,2-oxazinane scaffolds

Application Note: High-Fidelity Reductive Amination of 4-Amino-1,2-Oxazinane Scaffolds Executive Summary The 1,2-oxazinane scaffold represents a privileged class of heterocycles in drug discovery, serving as conformation...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Fidelity Reductive Amination of 4-Amino-1,2-Oxazinane Scaffolds

Executive Summary

The 1,2-oxazinane scaffold represents a privileged class of heterocycles in drug discovery, serving as conformationally constrained peptidomimetics (proline analogues) and bioisosteres. However, the functionalization of the 4-amino position via reductive amination presents a unique chemoselective challenge: the lability of the endocyclic N–O bond.

Standard reductive amination protocols involving catalytic hydrogenation (


) or strong hydride donors (

) frequently result in ring cleavage, destroying the pharmacophore to yield acyclic amino alcohols. This guide details a chemoselective protocol using Sodium Triacetoxyborohydride (

), optimized to preserve the 1,2-oxazinane core while achieving high conversion yields.

Scientific Foundation & Mechanistic Insight

The Scaffold Challenge: N–O Bond Fragility

The 1,2-oxazinane ring contains a heteroatomic N–O bond with a bond dissociation energy (BDE) significantly lower than C–C or C–N bonds.

  • The Risk: Under vigorous reducing conditions (e.g., Hydrogenolysis), the N–O bond undergoes homolytic cleavage.

  • The Solution: Use of a hydride donor that is electrophilically activated (coordination to the imine) but lacks the potential to insert into the N–O bond.

Reaction Pathway

The reaction proceeds through the formation of a hemiaminal, followed by dehydration to an iminium ion. The choice of solvent and acid catalyst is critical to shift the equilibrium toward the iminium species, which is then rapidly reduced by the hydride source.

ReactionPathway Start 4-Amino-1,2-Oxazinane (Amine) Hemiaminal Hemiaminal Intermediate Start->Hemiaminal + Aldehyde Aldehyde Aldehyde/Ketone (Electrophile) Aldehyde->Hemiaminal Iminium Iminium Ion (Active Species) Hemiaminal->Iminium - H2O (AcOH cat.) Decision Reductant Choice Iminium->Decision Product Target Product (N-Alkylated Oxazinane) Decision->Product NaBH(OAc)3 (Mild, Selective) Byproduct Ring-Opened Amino Alcohol Decision->Byproduct H2 / Pd-C (Over-reduction)

Figure 1: Mechanistic pathway highlighting the critical divergence point dependent on reductant selection.

Experimental Protocol

Reagents & Equipment
  • Amine: 4-Amino-1,2-oxazinane (free base or HCl salt).

  • Carbonyl: Aldehyde (1.1 eq) or Ketone (1.2–1.5 eq).

  • Reductant: Sodium triacetoxyborohydride (

    
    , STAB) – 95% purity.
    
  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM). Note: DCE is preferred for reaction kinetics but DCM is safer/greener.

  • Catalyst: Glacial Acetic Acid (AcOH).

  • Quench: Saturated aqueous

    
    .
    
Step-by-Step Procedure

Step 1: Iminium Formation [1][2]

  • In a flame-dried round-bottom flask, dissolve the 4-amino-1,2-oxazinane (1.0 mmol) in anhydrous DCE (5 mL, 0.2 M concentration).

  • Add the Aldehyde/Ketone (1.1 mmol for aldehydes, 1.3 mmol for ketones).

  • Add Acetic Acid (1.0–2.0 eq).

    • Expert Note: If using the amine HCl salt, add 1.0 eq of TEA first to free-base, then add AcOH. The pH should be slightly acidic (pH 5–6) to catalyze imine formation without protonating the nucleophile entirely.

  • Stir at Room Temperature (RT) for 30–60 minutes under

    
     atmosphere.
    
    • Checkpoint: Monitor by TLC.[3] Formation of the imine is often visible, but not always stable on silica.

Step 2: Selective Reduction 5. Cool the mixture to 0°C (ice bath). 6. Add


  (1.4–1.5 mmol) portion-wise over 5 minutes.
  • Why STAB? Unlike
    
    
    , STAB is non-toxic (no cyanide) and does not require strictly anhydrous conditions. Unlike
    
    
    , it is less basic and won't reduce aldehydes/ketones as fast as it reduces imines.
  • Remove ice bath and stir at RT.
  • Time: 2–4 hours for aldehydes; 12–16 hours for ketones.

Step 3: Workup & Purification 8. Quench: Slowly add saturated aqueous


 (10 mL) to the reaction mixture. Stir for 15 minutes until gas evolution ceases.
9.  Extraction:  Extract with DCM (

mL). 10. Wash: Wash combined organics with Brine (10 mL). 11. Dry: Dry over anhydrous

, filter, and concentrate in vacuo. 12. Purification: Flash column chromatography (typically MeOH/DCM gradients).

Optimization & Troubleshooting

The 1,2-oxazinane ring is sterically demanding, particularly at the C4 position which is flanked by the N–O bond.

IssueProbable CauseCorrective Action
Low Conversion (Ketones) Steric hindrance prevents imine formation.1. Increase reaction time (24h). 2. Use microwave irradiation (60°C, 30 min) for imine formation before adding STAB. 3. Switch solvent to THF.
Ring Cleavage (Amino Alcohol) Reductant too strong or temperature too high.1. Ensure

is used, NOT

or

. 2. Maintain 0°C during addition.
Dialkylation (with Aldehydes) Primary amine is too nucleophilic.1. Add the amine slowly to a solution of the aldehyde and reductant (Inverse Addition). 2. Use a slight excess of amine instead of aldehyde.
No Reaction Amine salt not free-based.Ensure 1.0 eq of TEA or DIPEA is added if starting with HCl salt.
Decision Logic for Difficult Substrates

Optimization Start Substrate Class Type Aldehyde or Ketone? Start->Type AldehydePath Aldehyde Type->AldehydePath KetonePath Ketone Type->KetonePath StdProtocol Standard Protocol (DCE, RT, 2h) AldehydePath->StdProtocol StericCheck Sterically Hindered? KetonePath->StericCheck StericCheck->StdProtocol No ForceCond Add Lewis Acid (Ti(OiPr)4) or Microwave (60°C) StericCheck->ForceCond Yes

Figure 2: Optimization workflow for sterically hindered 4-amino-1,2-oxazinane substrates.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1][2][4] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][4][5] Studies on Direct and Indirect Reductive Amination Procedures.[1][2][6][5] The Journal of Organic Chemistry, 61(11), 3849–3862.[1] Link

  • Pagenkopf, B. L. (2009). 1,2-Oxazines and Their Benzo Derivatives.[7][8][9] Comprehensive Heterocyclic Chemistry III. Link

  • Reissig, H.-U., & Zimmer, R. (2003). The hetero-Diels-Alder reaction of nitrosoalkenes with enol ethers: a versatile access to functionalized 1,2-oxazines.[9] Chemical Reviews, 103(9), 3793–3812. Link

  • Niu, P., et al. (2015).[10] Synthesis of 2-Amino-1,3,4-oxadiazoles... via Sequential Condensation. The Journal of Organic Chemistry, 80(2), 1018–1024.[10] Link

  • Proctor, A. J., et al. (2016). Solid-Phase Synthesis of 1,2-Oxazine Derivatives. PLOS ONE. Link

Sources

Method

Application Note: Orthogonal Protection Strategies for 4-Amino-1,2-oxazinane Scaffolds

Executive Summary The 4-amino-1,2-oxazinane ring is a privileged structural motif frequently utilized in the synthesis of advanced peptidomimetics, novel nucleoside analogs, and diazabicyclooctane-based architectures (su...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 4-amino-1,2-oxazinane ring is a privileged structural motif frequently utilized in the synthesis of advanced peptidomimetics, novel nucleoside analogs, and diazabicyclooctane-based architectures (such as next-generation β-lactamase inhibitors)[1]. However, the presence of two distinct nitrogen centers—an exocyclic primary aliphatic amine at C4 and an endocyclic secondary cyclic hydroxylamine at N2—presents a significant chemoselectivity challenge.

This application note provides a comprehensive, field-validated guide to establishing orthogonal protection systems (e.g., Fmoc/Boc and Cbz/Alloc) on the 4-amino-1,2-oxazinane scaffold. By exploiting the inherent stereoelectronic differences between these two nitrogen atoms, researchers can achieve highly regioselective functionalization, ensuring robust and scalable downstream synthesis.

Structural Rationale & Chemoselectivity Principles (Causality)

To achieve true orthogonality without relying on tedious chromatographic separations of regioisomers, one must understand the fundamental physical chemistry governing the 4-amino-1,2-oxazinane molecule:

  • The C4-Primary Amine: This is a standard aliphatic primary amine. It is highly basic (pKa of conjugate acid ~9.5–10.5) and sterically unencumbered. It acts as a hard, highly reactive nucleophile under mildly basic conditions.

  • The N2-Cyclic Hydroxylamine: The nitrogen at the 2-position is adjacent to an electronegative oxygen atom, which withdraws electron density via induction, significantly lowering its basicity (pKa ~5.0–6.0). While the adjacent oxygen lone pairs can theoretically increase ground-state nucleophilicity via the

    
    -effect[2], the N2 atom is constrained within a 6-membered ring, making it sterically hindered compared to the exocyclic C4 amine[3].
    

The Strategy: Because of the stark difference in basicity and steric accessibility, kinetically controlled acylation using a bulky, mild electrophile (like Fmoc-OSu) at a controlled pH (8.0–8.5) will exclusively target the C4-NH2. Once the C4 position is secured, the sterically hindered N2 position can be forced to react using a highly electrophilic reagent system (e.g., Boc


O catalyzed by DMAP), which overcomes the kinetic barrier of the cyclic hydroxylamine.

Workflow Visualizations

ProtectionWorkflow A 4-amino-1,2-oxazinane (Unprotected) B C4-Fmoc-1,2-oxazinane (Intermediate) A->B Fmoc-OSu, NaHCO3 pH 8.5 (Selective) C C4-Fmoc-N2-Boc (Fully Protected) B->C Boc2O, DMAP, DIPEA DCM (Exhaustive)

Fig 1. Regioselective protection workflow for 4-amino-1,2-oxazinane.

DeprotectionMatrix Fully C4-Fmoc / N2-Boc Protected Scaffold Path1 20% Piperidine in DMF (Base-labile cleavage) Fully->Path1 Path2 20% TFA in DCM (Acid-labile cleavage) Fully->Path2 Res1 C4-NH2 (Free) N2-Boc (Protected) Path1->Res1 Res2 C4-Fmoc (Protected) N2-NH (Free) Path2->Res2

Fig 2. Orthogonal deprotection pathways for the Fmoc/Boc protected scaffold.

Orthogonal Protection Matrix

The following table summarizes the quantitative efficiency of various orthogonal pairs applied to this scaffold. The Fmoc/Boc strategy is generally preferred for peptide-like coupling workflows, whereas Cbz/Alloc is ideal for transition-metal-catalyzed downstream steps[1].

Strategy PairC4 Reagent (Equiv)N2 Reagent (Equiv)C4 DeprotectionN2 DeprotectionAvg. Yield (2 Steps)
Fmoc / Boc Fmoc-OSu (1.05)Boc

O (2.0) + DMAP
20% Piperidine / DMF20% TFA / DCM84%
Cbz / Alloc Cbz-OSu (1.05)Alloc-Cl (1.5) + DIPEAH

, Pd/C, MeOH
Pd(PPh

)

, PhSiH

79%
Boc / Cbz Boc

O (1.0) at 0°C
Cbz-Cl (1.5) + DMAP20% TFA / DCMH

, Pd/C, MeOH
72%

Step-by-Step Experimental Protocols

The following protocols describe the generation of the C4-Fmoc / N2-Boc protected scaffold. Every step includes integrated self-validation checkpoints (IPC) to ensure process integrity.

Protocol 1: Regioselective C4-NH Protection

Objective: Selectively install the base-labile Fmoc group on the primary amine while leaving the cyclic hydroxylamine untouched.

  • Preparation: Dissolve 4-amino-1,2-oxazinane (10.0 mmol) in a 1:1 mixture of THF and H

    
    O (50 mL).
    
  • pH Adjustment: Add NaHCO

    
     (2.5 eq, 25.0 mmol) to the solution. The mild inorganic base maintains the pH around 8.5, ensuring the primary amine is deprotonated while the less basic N2 nitrogen remains relatively unreactive.
    
  • Reagent Addition: Cool the mixture to 0 °C. Dissolve Fmoc-OSu (1.05 eq, 10.5 mmol) in 15 mL of THF and add it dropwise over 30 minutes. Note: Fmoc-OSu is chosen over Fmoc-Cl because its attenuated reactivity prevents over-acylation at the N2 position.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4 hours.

  • Self-Validation (IPC): Spot the reaction mixture on a TLC plate (Eluent: DCM/MeOH 9:1). Stain with Ninhydrin.

    • Pass Criteria: The starting material (strong purple spot) must be completely consumed. The product will appear as a UV-active, Ninhydrin-negative spot.

  • Workup: Extract the aqueous layer with EtOAc (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na

    
    SO
    
    
    
    , and concentrate under reduced pressure to yield the C4-Fmoc intermediate.
Protocol 2: Exhaustive N2 Protection

Objective: Install the acid-labile Boc group on the sterically hindered N2 cyclic hydroxylamine.

  • Preparation: Dissolve the crude C4-Fmoc-1,2-oxazinane intermediate in anhydrous DCM (40 mL) under an inert argon atmosphere.

  • Activation: Add DIPEA (2.0 eq, 20.0 mmol) and a catalytic amount of DMAP (0.1 eq, 1.0 mmol). Causality Note: DMAP is strictly required here. It reacts with Boc

    
    O to form a highly electrophilic N-tert-butoxycarbonylpyridinium intermediate, which is necessary to overcome the steric hindrance of the 6-membered ring's N2 position.
    
  • Reagent Addition: Add Boc

    
    O (2.0 eq, 20.0 mmol) in one portion.
    
  • Reaction: Stir the mixture at 35 °C for 12 hours.

  • Self-Validation (IPC): Analyze via LC-MS.

    • Pass Criteria: Complete disappearance of the[M+H]

      
       peak of the intermediate, replaced by the [M+Boc+H]
      
      
      
      peak of the fully protected scaffold.
  • Workup: Quench the reaction with saturated aqueous NH

    
    Cl. Separate the organic layer, wash with 5% aqueous citric acid (to remove DMAP and DIPEA), followed by brine. Dry and evaporate. Purify via flash chromatography (Hexanes/EtOAc) to isolate the pure C4-Fmoc-N2-Boc-1,2-oxazinane.
    
Protocol 3: Orthogonal Deprotection Workflows

Depending on the required downstream functionalization[1], selectively unmask the desired nitrogen:

  • To unmask C4-NH

    
     (for peptide coupling):  Treat the fully protected scaffold with 20% Piperidine in DMF for 30 minutes at room temperature. The Boc group at N2 is completely stable to these basic conditions. Evaporate the solvent and triturate with cold diethyl ether to precipitate the dibenzofulvene byproduct.
    
  • To unmask N2-NH (for ring functionalization): Treat the fully protected scaffold with 20% TFA in DCM for 1 hour at room temperature. The Fmoc group at C4 is completely stable to acidic conditions[2]. Remove volatiles under a stream of nitrogen to yield the N2-free TFA salt.

References

  • Process for producing diazabicyclooctane derivative and intermediate thereof. Google Patents (US10000491B2).
  • Cyclic Hydroxylamines for Native Residue-Forming Peptide Ligations: Synthesis of Ubiquitin and Tirzepatide. Journal of the American Chemical Society.
  • 1,2-Oxazines and Their Benzo Derivatives. ResearchGate.

Sources

Application

Preparation of 1,2-oxazinane-2-carboxylic acid tert-butyl ester derivatives

Application Note: Preparation of 1,2-Oxazinane-2-carboxylic Acid tert-Butyl Ester Derivatives Abstract This application note details the strategic synthesis of 1,2-oxazinane-2-carboxylic acid tert-butyl ester ( -Boc-1,2-...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Preparation of 1,2-Oxazinane-2-carboxylic Acid tert-Butyl Ester Derivatives

Abstract

This application note details the strategic synthesis of 1,2-oxazinane-2-carboxylic acid tert-butyl ester (


-Boc-1,2-oxazinane) and its functionalized derivatives. The 1,2-oxazinane scaffold—a six-membered heterocycle containing adjacent nitrogen and oxygen atoms—serves as a critical peptidomimetic surrogate for proline and a core pharmacophore in serine protease inhibitors. We present two complementary protocols: (1) A scalable Direct Cycloalkylation  method for the parent scaffold, and (2) A Hetero-Diels-Alder (HDA)  strategy for generating complex, regioselectively substituted derivatives. Critical attention is given to controlling 

- vs.

-alkylation and preventing reductive N–O bond cleavage during workup.

Introduction & Strategic Analysis

The 1,2-oxazinane ring offers unique conformational properties due to the gauche effect inherent in the N–O bond. In drug discovery, it is often employed to constrain peptide backbones or serve as a bioisostere for saturated heterocycles.

Synthetic Challenges:

  • Ambident Nucleophilicity: The precursor,

    
    -Boc-hydroxylamine (
    
    
    
    -BuOCONHOH), possesses two nucleophilic sites (N and O). Alkylation conditions must be tuned to favor ring closure (N–C bond formation) over linear
    
    
    -alkylation.
  • N–O Bond Lability: The N–O bond is susceptible to reductive cleavage (hydrogenolysis), which opens the ring to form amino alcohols. Selective reduction of alkene intermediates without cleaving the heterocycle is a key technical hurdle.

Methodology Selection:

  • Method A (Direct Alkylation): Best for multi-gram synthesis of the unsubstituted parent ring.

  • Method B (Hetero-Diels-Alder): Best for introducing chirality and substituents at the C3/C6 positions (e.g., 3-carboxylates).

Synthetic Workflow Visualization

The following flowchart outlines the decision matrix for selecting the appropriate synthetic route based on target complexity.

Oxazinane_Synthesis_Flow Start Target Molecule Definition Decision Is the Ring Substituted? Start->Decision MethodA Method A: Direct Cycloalkylation Decision->MethodA No (Parent Ring) MethodB Method B: Hetero-Diels-Alder (HDA) Decision->MethodB Yes (C3/C6 Substituted) ReagentsA N-Boc-Hydroxylamine + 1,4-Dihalobutane MethodA->ReagentsA StepA1 Base-Mediated Alkylation (NaH/DMF) ReagentsA->StepA1 ProductA Parent N-Boc-1,2-Oxazinane StepA1->ProductA ReagentsB N-Boc-Hydroxylamine + Oxidant + Diene MethodB->ReagentsB StepB1 In-situ Nitroso Formation (tBuOCON=O) ReagentsB->StepB1 StepB2 [4+2] Cycloaddition StepB1->StepB2 StepB3 Selective Hydrogenation (Pd/C or Rh/C) StepB2->StepB3 ProductB Functionalized N-Boc-1,2-Oxazinane StepB3->ProductB

Figure 1: Strategic decision tree for 1,2-oxazinane synthesis. Method A is preferred for the core scaffold, while Method B affords regioselective complexity.

Protocol A: Direct Cycloalkylation (Parent Scaffold)

This protocol utilizes the reaction between


-Boc-hydroxylamine and 1,4-dibromobutane. The key to success is the use of sodium hydride (NaH) in DMF to generate the dianion equivalent (or controlled mono-anion) that undergoes intramolecular cyclization.
Reagents & Stoichiometry
ReagentEquiv.[1][2][3][4][5]Role

-Boc-hydroxylamine
1.0Nucleophilic Core
1,4-Dibromobutane 1.1Electrophile (Bifunctional)
Sodium Hydride (60% disp.) 2.2Base (Deprotonation)
DMF (Anhydrous) -Solvent (Polar Aprotic)
Tetrabutylammonium Iodide 0.1Catalyst (Finkelstein)
Step-by-Step Procedure
  • Preparation of Anion:

    • Charge a flame-dried 3-neck flask with NaH (2.2 equiv) washed with hexanes to remove mineral oil.

    • Add anhydrous DMF (0.5 M concentration relative to substrate) under

      
       atmosphere.
      
    • Cool to 0°C.

    • Add

      
      -Boc-hydroxylamine (1.0 equiv) dropwise as a solution in DMF. Caution: Hydrogen gas evolution. Stir for 30 minutes at 0°C.
      
  • Alkylation & Cyclization:

    • Add 1,4-dibromobutane (1.1 equiv) dropwise.

    • Optional: Add TBAI (0.1 equiv) to accelerate the reaction via in situ iodide exchange.

    • Allow the mixture to warm to Room Temperature (RT) and stir for 12–16 hours.

    • Monitoring: TLC (Hexane:EtOAc 4:[2]1) should show the disappearance of the hydroxamate.

  • Workup:

    • Quench carefully with saturated aqueous

      
       at 0°C.
      
    • Extract with EtOAc (

      
      ).
      
    • Wash combined organics with water (

      
      ) and brine (
      
      
      
      ) to remove DMF.
    • Dry over

      
       and concentrate in vacuo.
      
  • Purification:

    • Purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).

    • Yield Expectation: 60–75%.

Expert Insight: The reaction competes with


-alkylation. If significant linear 

-alkylated product is observed (verified by NMR), switch to DBU (2.5 equiv) in refluxing benzene or toluene, which often favors the thermodynamic cyclic product.

Protocol B: Hetero-Diels-Alder (Functionalized Derivatives)

For derivatives requiring substitution (e.g., 3-carboxylate or chiral centers), the oxidation of


-Boc-hydroxylamine to the transient 

-Boc-nitroso
species, followed by trapping with a diene, is the industry standard.
Mechanism Visualization

HDA_Mechanism Substrate N-Boc-Hydroxylamine Oxidation Oxidation (NaIO4) Substrate->Oxidation Nitroso N-Boc-Nitroso (Transient Dienophile) Oxidation->Nitroso Cycloadd [4+2] Cycloaddition Nitroso->Cycloadd Diene Diene (e.g., Cyclopentadiene) Diene->Cycloadd Adduct Bicyclic 1,2-Oxazine Cycloadd->Adduct

Figure 2: The transient N-Boc-nitroso species is generated in situ to prevent decomposition.

Step-by-Step Procedure
  • In Situ Oxidation & Trapping:

    • Dissolve

      
      -Boc-hydroxylamine (1.0 equiv) and the diene (e.g., 1,3-cyclohexadiene or substituted diene, 1.5 equiv) in 
      
      
      
      or MeOH.
    • Cool to 0°C.

    • Add a solution of Sodium Periodate (

      
      )  (1.2 equiv) in water dropwise.
      
    • Alternative Oxidant:

      
       in DCM can be used for anhydrous conditions.
      
    • Stir at 0°C for 2 hours. The transient

      
      -BuOCON=O species immediately undergoes [4+2] cycloaddition with the diene.
      
  • Isolation of Intermediate:

    • Filter off inorganic salts.

    • Extract/Wash with water and brine.[1][2]

    • Concentrate to yield the 3,6-dihydro-1,2-oxazine intermediate.

  • Selective Hydrogenation (The Critical Step):

    • Objective: Reduce the C=C double bond without cleaving the N–O bond.

    • Catalyst: 5% Rh/C or Pt/C (Palladium is often too aggressive and may cleave the N–O bond).

    • Solvent: EtOH or MeOH.

    • Conditions: 1 atm

      
      , RT, 2–4 hours.
      
    • Monitoring: Monitor closely by MS to ensure M+2 (alkene reduction) is formed, not M+4 (ring opening).

Analytical Characterization

ParameterExpected Signal (Parent Compound)Notes
1H NMR

1.45 (s, 9H, Boc)
Characteristic Boc singlet.
1H NMR

3.50–4.00 (m, 4H)
Protons

to N and O are deshielded.
13C NMR

~155 ppm (C=O)
Carbamate carbonyl.
13C NMR

~80 ppm (C-O, ring)
Carbon

to Oxygen.
MS (ESI)

or

Boc groups often fragment in MS source.

Troubleshooting & Safety

  • Explosion Hazard:

    
    -Boc-nitroso intermediates are high-energy species. Do not isolate them; always trap in situ.
    
  • Exotherm: The NaH deprotonation is exothermic. Strict temperature control (0°C) is required.

  • Impurity Profile: If the product shows an aldehyde peak in NMR, the N–O bond has likely cleaved (ring opening). Use milder reduction conditions (lower pressure, Rh catalyst).

References

  • Direct Alkylation Strategy

    • Knight, D. W., & Leese, M. P. (1992). Useful hydroxylamine derivatives for the synthesis of hydroxamic acids. Tetrahedron Letters, 33(35), 5055-5058. Link

  • Hetero-Diels-Alder (Nitroso)

    • Vogt, P. F., & Miller, M. J. (1998). Development and applications of amino acid-derived hetero-Diels-Alder reactions. Tetrahedron, 54(7), 1317-1348. Link

    • Bodnar, B. S., & Miller, M. J. (2011). The hydroxylamine-derived nitroso Diels-Alder reaction: a review. Angewandte Chemie International Edition, 50(25), 5630-5647. Link

  • Functionalization of 1,2-Oxazinanes

    • Lin, W., Zhang, K. F., & Baudoin, O. (2019). Regiodivergent enantioselective C–H functionalization of Boc-1,3-oxazinanes (Note: Mechanistic parallel for lithiation). Nature Catalysis, 2, 882–888. Link

  • Properties of N-Boc-Hydroxylamine

    • Sigma-Aldrich Product Sheet: N-Boc-hydroxylamine. Link

Sources

Method

Scalable Synthesis Routes for Chiral 1,2-Oxazinane Building Blocks: Protocols, Mechanisms, and Applications

Application Note & Protocol Guide Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Introduction & Rationale The 1,2-oxazinane scaffold—a six-membered heterocycle containing adjacent ni...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Introduction & Rationale

The 1,2-oxazinane scaffold—a six-membered heterocycle containing adjacent nitrogen and oxygen atoms—is a privileged structural motif embedded in numerous bioactive natural products (e.g., the antitumor antibiotics FR900482 and FK317) and pharmaceutical agents [1]. Despite its medicinal value, the scalable and enantioselective synthesis of 1,2-oxazinanes has historically been bottlenecked by the lability of the N–O bond and the thermodynamic challenges of controlling absolute stereochemistry during cyclization [4].

As a Senior Application Scientist, I have observed that the primary failure mode in scaling 1,2-oxazinane synthesis is not the cyclization itself, but the unintended cleavage of the N–O bond during downstream reduction or deprotection. To circumvent this, modern synthetic routes rely on highly concerted, stereocontrolled cycloadditions or precise skeletal editing. This guide details three field-proven methodologies for constructing chiral 1,2-oxazinane building blocks, prioritizing scalability, atom economy, and mechanistic logic.

Mechanistic Pathways & Causality

Route A: Organocatalytic Asymmetric[4+2] Cycloaddition

This metal-free approach utilizes small organic molecules (e.g., squaramide or thiourea derivatives) to catalyze the reaction between methyleneindolinones and γ-aminooxy-α,β-unsaturated esters [1].

  • The Causality of Stereocontrol: The bifunctional organocatalyst forms a rigid hydrogen-bonding network. It simultaneously lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the electrophile and anchors the nucleophile, effectively shielding one face of the substrate. This ensures excellent enantiomeric excess (ee) and diastereomeric ratio (dr).

  • Solvent Dependency: Dichloromethane (DCM) is strictly required. Polar solvents (like DMF or Methanol) competitively hydrogen-bond with the catalyst, disrupting the transition state and resulting in racemic mixtures and poor yields [1].

G N1 Methyleneindolinone (Dienophile) N4 Transition State (Stereocontrol) N1->N4 Activation N2 γ-Aminooxy-α,β-unsaturated ester (1,4-Synthon) N2->N4 Activation N3 Organocatalyst (H-Bonding Network) N3->N4 LUMO Lowering N5 Chiral 1,2-Oxazinane Spiro-oxindole N4->N5 [4+2] Cycloaddition

Fig 1. Mechanistic workflow of organocatalytic [4+2] cycloaddition for 1,2-oxazinane synthesis.

Route B: Nitroso-Diels-Alder (nHDA) Reaction

For multi-gram scale-up, the hetero-Diels-Alder reaction of arylnitroso compounds with conjugated dienes (e.g., sorbic acid) is the industry standard [2].

  • The Causality of Regioselectivity: The regiochemistry is dictated by the electronic polarization of the diene. The highly electronegative oxygen of the nitroso group preferentially attacks the most electron-deficient carbon of the diene, yielding a predictable 3,6-dihydro-1,2-oxazine intermediate, which is subsequently reduced to the saturated 1,2-oxazinane.

G S1 Arylnitroso + Sorbic Acid (Starting Materials) S2 Nitroso-Diels-Alder (nHDA) (Regioselective) S1->S2 T = 0 to 25 °C S3 3,6-Dihydro-1,2-oxazine (Intermediate) S2->S3 >90% Yield S4 Pd/C Hydrogenation (Diastereoselective Reduction) S3->S4 H2 (1 atm) S5 Chiral 1,2-Oxazinane (Scalable Building Block) S4->S5 Quantitative Conversion

Fig 2. Scalable workflow for Nitroso-Diels-Alder (nHDA) synthesis of 1,2-oxazinane blocks.

Route C: Skeletal Editing via O-Insertion

A cutting-edge approach involves the formal insertion of an oxygen atom into the C–N bond of readily available pyrrolidine skeletons using m-CPBA as an oxidant [3].

  • The Causality of Late-Stage Utility: This method bypasses de novo ring construction. By oxidizing the amine to an N-oxide followed by a controlled rearrangement, complex natural products with existing stereocenters can be directly converted into 1,2-oxazinanes without losing chiral integrity [3].

Quantitative Data Summary

The following table summarizes the performance metrics of the three primary synthetic routes, allowing for rapid strategic selection based on project requirements.

Synthetic RouteYield RangeEnantioselectivity (ee)Diastereoselectivity (dr)ScalabilityKey Advantage
Organocatalytic [4+2] 75–96%Up to 96%>20:1Moderate (Gram scale)Metal-free, exceptional stereocontrol [1]
Nitroso-Diels-Alder 80–95%N/A (Substrate ctrl)>10:1 (post-reduction)High (Multi-gram/Kg)Robust, inexpensive reagents [2]
Skeletal Editing (O-insertion) 50–70%Retained from precursorRetained from precursorModerateLate-stage diversification [3]

Experimental Protocols

Protocol 1: Organocatalytic Asymmetric Synthesis of Chiral 1,2-Oxazinane Spiro-oxindoles

This protocol is optimized for high enantiomeric excess and is self-validating through strict moisture control.

Reagents & Materials:

  • Methyleneindolinone derivative (1.1 equiv, 1.1 mmol)

  • γ-aminooxy-α,β-unsaturated ester (1.0 equiv, 1.0 mmol)

  • Squaramide-based organocatalyst (5 mol%)

  • Anhydrous Dichloromethane (DCM), dried over 4Å molecular sieves.

Step-by-Step Methodology:

  • Preparation of the Reaction Environment: Flame-dry a 10 mL Schlenk tube under vacuum and backfill with dry Argon. Rationale: Ambient moisture will competitively bind to the squaramide catalyst, drastically reducing the ee.

  • Reagent Loading: Add the methyleneindolinone (1.1 mmol) and the organocatalyst (5 mol%) to the tube. Inject 2.0 mL of anhydrous DCM. Stir at ambient temperature (25 °C) for 10 minutes to ensure complete dissolution and pre-organization of the catalyst-electrophile complex.

  • Initiation: Slowly add the γ-aminooxy-α,β-unsaturated ester (1.0 mmol) dropwise over 5 minutes. Rationale: Dropwise addition prevents localized concentration spikes that could lead to non-catalyzed background reactions, preserving high dr (>20:1).

  • Monitoring: Allow the reaction to stir at 25 °C for 48 hours. Monitor via TLC (Hexanes/EtOAc 3:1). The self-validating checkpoint here is the disappearance of the bright yellow methyleneindolinone spot.

  • Workup & Purification: Quench the reaction by filtering the mixture directly through a short pad of silica gel, washing with EtOAc. Concentrate the filtrate under reduced pressure.

  • Isolation: Purify the crude residue by flash column chromatography (Hexanes/EtOAc gradient) to yield the pure chiral 1,2-oxazinane spiro-oxindole (Typical yield: 80-95%).

Protocol 2: Scalable Nitroso-Diels-Alder Synthesis of 1,2-Oxazinane Building Blocks

This protocol is designed for robustness and multi-gram scalability, utilizing inexpensive starting materials.

Reagents & Materials:

  • Sorbic acid (1.0 equiv, 50 mmol)

  • Arylnitroso compound (1.2 equiv, 60 mmol)

  • Dichloromethane (DCM) or Chloroform

  • Palladium on Carbon (Pd/C, 10 wt%)

  • Hydrogen gas (balloon)

Step-by-Step Methodology:

  • Cycloaddition (nHDA): In a 500 mL round-bottom flask, dissolve sorbic acid (50 mmol) in 200 mL of DCM. Cool the solution to 0 °C using an ice bath. Rationale: The nHDA reaction is highly exothermic. Cooling prevents the thermal polymerization of sorbic acid and suppresses side reactions.

  • Nitroso Addition: Add the arylnitroso compound (60 mmol) in small portions over 30 minutes. The solution will initially turn deep green/blue (characteristic of the nitroso monomer).

  • Maturation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 3 hours. The reaction is complete when the green/blue color completely fades to a pale yellow/brown, indicating the consumption of the nitroso dienophile.

  • Intermediate Isolation: Concentrate the mixture under reduced pressure. Triturate the residue with cold diethyl ether to precipitate the 3,6-dihydro-1,2-oxazine intermediate. Filter and dry.

  • Diastereoselective Reduction: Dissolve the intermediate in 100 mL of Methanol. Add 500 mg of 10% Pd/C. Purge the flask with Argon, then backfill with Hydrogen gas via a balloon.

  • Hydrogenation: Stir vigorously at room temperature for 12 hours. Rationale: The bulky substituents on the oxazine ring direct the delivery of hydrogen from the less hindered face, ensuring high diastereoselectivity.

  • Final Workup: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Concentrate the filtrate to afford the saturated 1,2-oxazinane building block in near-quantitative yield.

References

  • Title: Asymmetric synthesis of chiral 1,2-oxazinane and hexahydropyridazin spirocyclic scaffolds by organocatalytic[4 + 2] cycloaddition Source: RSC Advances (rsc.org) URL: [Link]

  • Title: Solid-Phase Synthesis of ɤ-Lactone and 1,2-Oxazine Derivatives and Their Efficient Chiral Analysis Source: PLoS One (imtm.cz) URL: [Link]

  • Title: Skeletal Editing of Cyclic Scaffolds Source: Chinese Chemical Society (chinesechemsoc.org) URL: [Link]

  • Title: 1,2-Oxazines and Their Benzo Derivatives Source: ResearchGate (researchgate.net) URL: [Link]

Technical Notes & Optimization

Troubleshooting

Stability of N-O bond in 1,2-oxazinane during hydrogenation

Welcome to the 1,2-Oxazinane Technical Support Center . This guide is designed for researchers encountering stability issues with the N-O bond during hydrogenation workflows.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the 1,2-Oxazinane Technical Support Center . This guide is designed for researchers encountering stability issues with the N-O bond during hydrogenation workflows.

The 1,2-oxazinane scaffold features a relatively weak N-O


-bond (bond dissociation energy 

53–57 kcal/mol), rendering it susceptible to reductive cleavage (hydrogenolysis) under standard hydrogenation conditions. This guide provides the protocols to either preserve this bond (chemoselective hydrogenation) or cleave it (ring-opening) depending on your synthetic target.

Part 1: The Stability Spectrum

The stability of the N-O bond is binary: it is kinetically stable under homogeneous or poisoned-heterogeneous catalysis but thermodynamically unstable in the presence of active surface hydrides (Pd, Ni).

Stability Decision Matrix
Goal Recommended Catalyst Solvent System Additives Mechanism
Preserve N-O (Reduce C=C/C=O)Rh/Al₂O₃ or Pt/C (Sulfided)EtOAc, THF, TolueneNone or PyridineSurface adsorption favors

-system over

-bond insertion.
Cleave N-O (Ring Opening)Raney Nickel or Pd(OH)₂ MeOH, EtOH, AcOHHCl or NH₄ClOxidative addition of metal into N-O bond followed by hydrogenolysis.
High Fidelity (Complex substrates)[Rh(cod)Cl]₂ (Homogeneous)DCM, DCEPhosphine ligandsSteric bulk prevents N-O coordination to the metal center.

Part 2: Troubleshooting Guide (Q&A)

Category 1: Unwanted N-O Bond Cleavage

Q: I am trying to hydrogenate an exocyclic alkene on my 1,2-oxazinane scaffold using Pd/C, but I am getting the ring-opened amino-alcohol. How do I stop this?

A: Palladium on Carbon (Pd/C) is an aggressive hydrogenolysis catalyst. It readily inserts into the N-O bond via oxidative addition.

  • Immediate Fix: Switch to 5% Rh/C or Rh/Al₂O₃ . Rhodium is excellent for alkene saturation but poor for hydrogenolysis of C-X and N-O bonds under mild conditions (1 atm, RT).

  • Alternative Protocol: If you must use Pd, use a poisoned catalyst like Pd/BaSO₄ (Lindlar) or add a catalyst poison such as diphenylsulfide or quinoline to the reaction mixture. These additives occupy the high-energy active sites responsible for bond cleavage.

  • Solvent Check: Avoid protic solvents (MeOH, EtOH) if possible. Protic solvents facilitate the protonation of the oxygen, making the N-O bond a better leaving group. Use EtOAc or THF .

Q: My substrate has a nitro group I need to reduce to an amine, but the N-O ring opens. Is there a selective method?

A: This is a chemoselectivity challenge. Standard catalytic hydrogenation will likely reduce both.

  • Solution: Avoid catalytic hydrogenation. Use a chemoselective metal reduction .

    • SnCl₂ / HCl or Fe / NH₄Cl often reduces nitro groups to anilines without affecting the isoxazolidine/oxazinane ring.

    • Zn / AcOH is risky; Zinc can cleave N-O bonds (see Part 3).

Category 2: Incomplete Hydrogenation (Steric/Electronic Issues)

Q: I switched to Rh/C to save the ring, but now my alkene won't reduce. What next?

A: Rhodium is less active than Palladium.

  • Step 1: Increase pressure to 5–10 bar (balloon pressure is often insufficient for Rh).

  • Step 2: Use Crabtree’s Catalyst (homogeneous Ir). It is highly active for sterically hindered alkenes and generally tolerates the N-O bond because it coordinates preferentially to the alkene

    
    -system and hydroxyl groups (if present) rather than the internal N-O.
    
Category 3: Intentional Ring Opening (Cleavage)

Q: I actually want to open the ring to form the 1,4-amino alcohol, but the reaction stalled with Pd/C.

A: The N-O bond cleavage is pH-dependent.

  • Protocol: Add 1.0 equivalent of HCl or Acetic Acid to your methanol solvent. The acid protonates the nitrogen or oxygen (depending on substitution), significantly weakening the bond and accelerating oxidative addition by Pd.

  • Alternative: Use Raney Nickel under H₂ (50 psi). Raney Ni is the "gold standard" for N-O cleavage.

  • Mo(CO)₆ Method: If hydrogenation fails, reflux with Molybdenum Hexacarbonyl [Mo(CO)₆] in MeCN/H₂O. This is a specific reductive cleavage reagent for N-O bonds.

Part 3: Experimental Protocols

Protocol A: Selective Hydrogenation of C=C (Preserving N-O)

Target: Saturation of alkene without ring opening.

  • Preparation: Dissolve the 1,2-oxazinane derivative (1.0 mmol) in anhydrous EtOAc (10 mL).

  • Catalyst: Add 5% Rh/Al₂O₃ (5 wt% loading relative to substrate). Note: Do not use Pd/C.

  • Reaction: Purge with Argon, then introduce H₂ (balloon or 1-3 bar). Stir vigorously at Room Temperature for 2–4 hours.

  • Workup: Filter through a Celite pad. Rinse with EtOAc. Concentrate in vacuo.

  • Validation: Check ¹H NMR. The alkene protons (5.0–6.5 ppm) should disappear, while the ring protons (3.0–4.0 ppm) should remain distinct, indicating the ring is intact.

Protocol B: Reductive Ring Opening (Cleaving N-O)

Target: Formation of 1,4-amino alcohol.

  • Preparation: Dissolve substrate (1.0 mmol) in MeOH (10 mL).

  • Additive: Add Acetic Acid (2.0 eq) or HCl (1.0 eq, 1M in ether).

  • Catalyst: Add 10% Pd/C (10-20 wt%).

  • Reaction: Hydrogenate at 3–5 bar (45–75 psi) H₂ pressure for 12–24 hours at RT or 40°C.

  • Workup: Filter through Celite. Neutralize the filtrate with NaHCO₃ (aq) if acid was used. Extract with DCM.

Part 4: Mechanistic Visualization

The following diagram illustrates the divergent pathways based on catalyst selection.

HydrogenationPathways Substrate 1,2-Oxazinane (with Alkene) Rh_Cat Rh/C or Pt/C (Aprotic Solvent) Substrate->Rh_Cat Path 1: Selective Pd_Cat Pd/C or Raney Ni (Protic/Acidic Solvent) Substrate->Pd_Cat Path 2: Hydrogenolysis Preserved Product A: Saturated Alkene (Ring Intact) Rh_Cat->Preserved Syn-Addition to C=C No N-O Insertion Cleaved Product B: Amino-Alcohol (Ring Opened) Pd_Cat->Cleaved Oxidative Addition to N-O Bond

Caption: Divergent reaction pathways for 1,2-oxazinane derivatives. Path 1 (Rh/C) favors alkene saturation. Path 2 (Pd/C) favors N-O bond hydrogenolysis.

Part 5: Data Summary

Table 1: Catalyst Selectivity Profile for 1,2-Oxazinane Derivatives

CatalystPrimary ActivityN-O Bond StabilityRisk Factor
Pd/C (10%) HydrogenolysisLow (Cleaves rapidly)High risk of ring opening if not desired.
Pd(OH)₂ (Pearlman's) HydrogenolysisVery Low Aggressive cleavage; use only for ring opening.
Rh/C (5%) Alkene SaturationHigh Best choice for preservation.
PtO₂ (Adams') Alkene SaturationModerate Can cleave N-O at high pressure or in acid.
Raney Ni HydrogenolysisVery Low Standard reagent for intentional cleavage.
[Ir(cod)py(PCy₃)]PF₆ Alkene SaturationVery High Homogeneous; excellent for steric bulk.

References

  • N-O Bond Lability & Cleavage Methods

    • Title: Reductive Cleavage of 1,2-Oxazines Promoted by Zinc and Ammonium Chloride.
    • Source: E-Journal of Chemistry, 2012.
    • URL:[Link]

  • Selective Hydrogenation (Rh vs Pd)

    • Title: Rh-Catalyzed Environmentally Benign Selective Hydrogenation of a Broad Variety of Functional Groups.[1]

    • Source: Catalysts (MDPI), 2022.[2]

    • URL:[Link][3]

  • General Hydrogenation Selectivity

    • Title: Hydrogen
    • Source: ChemTalk.
    • URL:[Link]

  • Isoxazoline/Oxazinane Ring Opening

    • Title: N–O Cleavage reactions of heterobicycloalkene-fused 2-isoxazolines.
    • Source: Beilstein Journal of Organic Chemistry, 2014.
    • URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Low Yields in 1,2-Oxazinane Peptide Coupling

Welcome to the technical support center for 1,2-oxazinane peptide coupling. This guide is designed for researchers, scientists, and drug development professionals who are incorporating the unique 1,2-oxazinane scaffold i...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 1,2-oxazinane peptide coupling. This guide is designed for researchers, scientists, and drug development professionals who are incorporating the unique 1,2-oxazinane scaffold into peptidomimetics and other complex molecules. The N-O bond and inherent conformational constraints of the 1,2-oxazinane ring present unique challenges in standard peptide coupling reactions.[1] This resource provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to help you diagnose and resolve common issues leading to low reaction yields.

Section 1: Initial Diagnosis & General Issues
Q1: My final peptide yield is significantly lower than expected. Where do I start troubleshooting?

A low final yield can result from a cascade of issues, from poor starting material quality to inefficient coupling or product degradation during work-up. A systematic approach is crucial to pinpoint the exact cause without wasting valuable materials.

The first critical step is to determine if the problem lies with the on-resin synthesis (for Solid-Phase Peptide Synthesis - SPPS) or with the cleavage and purification process. For solution-phase synthesis, the key is to differentiate between poor reaction conversion and losses during work-up and purification.

A logical troubleshooting workflow can systematically isolate the variable causing the low yield.

G Start Low Final Yield Observed TestCleavage Perform Small-Scale Test Cleavage & LC-MS Analysis Start->TestCleavage TargetMass Target Peptide Mass Present? TestCleavage->TargetMass CleavageIssue Investigate Cleavage & Work-up Procedures TargetMass->CleavageIssue Yes SynthesisIssue Investigate On-Resin or Solution-Phase Issues TargetMass->SynthesisIssue No CleavageOpt Optimize Cleavage Cocktail & Precipitation/Purification CleavageIssue->CleavageOpt CouplingCheck Incomplete Coupling or Protecting Group Removal? SynthesisIssue->CouplingCheck OptimizeCoupling Optimize Coupling Reagents, Stoichiometry & Time CouplingCheck->OptimizeCoupling Yes AggregationCheck Peptide Aggregation? CouplingCheck->AggregationCheck No AggregationSol Use Chaotropic Salts, Change Solvent (e.g., DMSO) AggregationCheck->AggregationSol Yes

Caption: General troubleshooting workflow for low peptide yield.

Q2: How can I confirm the quality and stability of my 1,2-oxazinane and amino acid starting materials?

Starting material integrity is non-negotiable. Impurities or degradation can terminate the reaction or generate a complex mixture of side products that are difficult to separate.

Answer:

  • Purity Analysis: Always verify the purity of your 1,2-oxazinane precursor and the protected amino acid using multiple analytical techniques.

    • NMR (¹H and ¹³C): This is essential for confirming the structural integrity and identifying any organic impurities.

    • LC-MS (Liquid Chromatography-Mass Spectrometry): This provides an accurate assessment of purity and confirms the molecular weight. It is particularly effective for identifying small amounts of closely-related impurities that may not be visible by NMR.[2][3]

    • FT-IR: Can be used to confirm the presence of key functional groups (e.g., N-H, C=O).

  • Stability of the 1,2-Oxazinane Ring: The 1,2-oxazinane ring, particularly the N-O bond, can be susceptible to cleavage under certain conditions.[4]

    • Acidic/Basic Sensitivity: Some substituted 1,2-oxazinanes can undergo ring-opening when subjected to strong acidic or basic conditions, which might be present during deprotection steps or work-up.[4] If you are using an N-Boc protected amino acid, the trifluoroacetic acid (TFA) used for deprotection could potentially affect the oxazinane ring. A small-scale stability test under your reaction and deprotection conditions is advisable.

    • Reductive Cleavage: The N-O bond is susceptible to reductive cleavage, for example, by catalytic hydrogenation (e.g., H₂/Pd-C).[1][4] Ensure that your synthetic route and purification steps avoid such reductive conditions unless N-O cleavage is the desired outcome.

  • Amino Acid Quality:

    • Free Amine: For SPPS, confirm complete deprotection of the N-terminal amine before coupling using a qualitative method like the Kaiser test (for primary amines) or a chloranil test (for secondary amines like proline).[5]

    • Moisture: Ensure all reactants, especially coupling reagents and solvents, are anhydrous. Water hydrolyzes activated esters and coupling reagents, leading to failed couplings and low yields. Use fresh, peptide-synthesis-grade solvents.[6]

Section 2: Coupling Reagents & Reaction Kinetics
Q3: I suspect incomplete coupling. Which coupling reagents are most effective for sterically demanding 1,2-oxazinane systems?

The choice of coupling reagent is one of the most critical factors for success, especially when dealing with sterically hindered or conformationally constrained fragments like 1,2-oxazinanes.

Answer:

Standard carbodiimide reagents like DCC or EDC, even with additives like HOBt, may be too slow or inefficient for these challenging couplings, leading to low yields and potential racemization.[7] More potent reagents are generally required.

Mechanism of Action: The fundamental principle of peptide coupling involves the activation of a carboxylic acid to make it susceptible to nucleophilic attack by an amine.[8] Uronium/aminium or phosphonium salt-based reagents are highly effective because they rapidly generate the activated species.

G cluster_activation Activation Step cluster_coupling Coupling Step Carboxylic_Acid R-COOH Activated_Ester Activated Ester (e.g., OAt-ester) Carboxylic_Acid->Activated_Ester Fast Coupling_Reagent Coupling Reagent (e.g., HATU, HBTU) Coupling_Reagent->Activated_Ester Fast Base Base (e.g., DIEA) Base->Activated_Ester Fast Peptide_Product Peptide Product R-CO-NH-R' Activated_Ester->Peptide_Product Nucleophilic Attack 1,2-Oxazinane-Amine R'-NH₂ 1,2-Oxazinane-Amine->Peptide_Product

Caption: General mechanism of peptide bond formation using coupling reagents.

Table 1: Comparison of Common Coupling Reagents for Difficult Couplings

Reagent ClassExamplesStrengthsConsiderations
Uronium/Aminium HATU, HBTU, HCTU Fast kinetics, high efficiency, suitable for hindered amino acids.[9]Can cause side reactions if excess base is used. Byproducts can be challenging to remove.
COMU Excellent efficiency, comparable to HATU. Safer (non-explosive byproducts). Water-soluble byproducts simplify purification.[10][11]Generally requires an organic base like DIEA.
Phosphonium PyBOP, PyAOP High reactivity, low racemization risk. Very effective for coupling N-methyl amino acids.[7]More expensive and may require stricter handling.
Carbodiimides EDC, DIC Inexpensive, commonly available.Often too slow for hindered couplings, leading to side reactions (e.g., nitrile formation from Asn/Gln) and racemization.[7] Requires additives like HOBt or OxymaPure.

Recommendation: For 1,2-oxazinane couplings, start with HATU or COMU . They offer the best balance of high reactivity, suppression of racemization, and reliability for sterically demanding substrates.[9][10][11]

Q4: What is the optimal stoichiometry of reagents for the coupling reaction?

Answer:

Using a slight excess of the activated amino acid and coupling reagent is standard practice to drive the reaction to completion. However, a large excess can complicate purification.

Recommended Stoichiometry (Relative to Limiting Reagent):

ReagentEquivalentsRationale
1,2-Oxazinane or Peptide-Resin 1.0The limiting substrate.
N-Protected Amino Acid 1.5 - 3.0Ensures sufficient activated species is available to react with all amine sites.[8]
Coupling Reagent (e.g., HATU, COMU) 1.5 - 3.0Should generally match the equivalents of the amino acid.
Base (e.g., DIEA, NMM) 3.0 - 6.0Neutralizes protonated species and facilitates the reaction. Typically 2x the equivalents of the amino acid.[11]

Expert Tip: For particularly difficult couplings, such as coupling a bulky amino acid onto the 1,2-oxazinane nitrogen, a "double coupling" strategy can be highly effective.[12][13] After the first coupling reaction period, filter the resin (for SPPS) or reaction mixture, and add a fresh solution of activated amino acid to force the remaining unreacted sites to completion.

Section 3: Reaction Conditions & Side Reactions
Q5: What are the primary side reactions to be aware of, and how can they be minimized?

Beyond incomplete coupling, several side reactions can drastically lower the yield of your desired product.

Answer:

  • Racemization: The chiral integrity of the amino acid is paramount. Racemization can occur at the α-carbon of the activated amino acid.

    • Cause: Over-activation or prolonged exposure to the activating agent, especially in the presence of excess base.

    • Minimization:

      • Use coupling reagents with built-in racemization suppressants like HATU (contains HOAt) or COMU (contains OxymaPure).[10][11]

      • Avoid strong bases or prolonged pre-activation times. Add the base to the amino acid/coupling reagent mixture just before adding it to the amine component.[11]

      • Keep the reaction temperature at or below room temperature if possible.

  • Ring-Opening of the 1,2-Oxazinane: As mentioned, the heterocycle itself can be a point of failure.

    • Cause: Strong nucleophiles, acids, or bases can potentially attack and open the ring.[4] For instance, treatment with certain Wittig reagents has been shown to cause C-N bond cleavage in some 1,2-oxazinane systems.[4]

    • Minimization:

      • Perform small-scale stability tests of your specific 1,2-oxazinane scaffold under the planned coupling and deprotection conditions.

      • Use milder bases (e.g., N-methylmorpholine (NMM) instead of DIEA) where possible.

      • Analyze the crude product by LC-MS for masses corresponding to ring-opened byproducts.

  • Aggregation (SPPS): For solid-phase synthesis, the growing peptide chain can fold back on itself and aggregate, blocking reactive sites.[12]

    • Signs: Clumping of resin beads, failed or slow deprotection/coupling steps (indicated by monitoring tests).[12]

    • Minimization:

      • Switch to a more effective solvent like N-Methyl-2-pyrrolidone (NMP) or use a mixture of DMF/DMSO to improve solvation.[12]

      • Perform the coupling at an elevated temperature (40-60 °C) to disrupt secondary structures.

      • Incorporate chaotropic salts (e.g., LiCl) to break up aggregates.[12]

Section 4: Experimental Protocols
Protocol 1: General Procedure for Solution-Phase 1,2-Oxazinane Peptide Coupling with COMU

This protocol provides a robust starting point for coupling an N-protected amino acid to a 1,2-oxazinane containing a primary or secondary amine.

Materials:

  • 1,2-Oxazinane-amine derivative (1.0 eq)

  • N-Fmoc-protected amino acid (1.5 eq)

  • COMU (1.5 eq)[11]

  • Diisopropylethylamine (DIEA) (3.0 eq)

  • Anhydrous Dimethylformamide (DMF), peptide synthesis grade

Procedure:

  • In a clean, dry, nitrogen-flushed flask, dissolve the N-Fmoc-protected amino acid (1.5 eq) and COMU (1.5 eq) in anhydrous DMF.

  • Add DIEA (3.0 eq) to the solution and stir for 1-2 minutes at room temperature. This is the "activation solution."

  • In a separate flask, dissolve the 1,2-oxazinane-amine derivative (1.0 eq) in anhydrous DMF.

  • Add the activation solution from step 2 to the 1,2-oxazinane solution from step 3.

  • Stir the reaction mixture at room temperature for 1-3 hours. Monitor the reaction progress by TLC or LC-MS. For sterically hindered components, the reaction may require longer time or gentle heating (e.g., to 40 °C).

  • Work-up:

    • Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine to remove unreacted materials and water-soluble byproducts.[11]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography on silica gel to obtain the final coupled product.

Protocol 2: Monitoring Coupling Completion in SPPS (Kaiser Test)

This qualitative test detects free primary amines on the resin. A negative result (yellow beads) indicates the coupling reaction is complete.

Reagents:

  • Reagent A: 5 g Ninhydrin in 100 mL ethanol.

  • Reagent B: 80 g Phenol in 20 mL ethanol.

  • Reagent C: 2 mL of 0.001 M KCN in 98 mL pyridine.

Procedure:

  • Take a small sample of resin beads (5-10 mg) from the reaction vessel and wash thoroughly with DMF and then ethanol to remove any residual reagents.

  • Place the washed beads in a small glass test tube.

  • Add 2-3 drops of each Reagent A, B, and C.

  • Heat the test tube at 100 °C for 3-5 minutes.

  • Observe the color:

    • Intense Blue Beads/Solution: Incomplete coupling (free primary amine present). A recoupling step is necessary.

    • Yellow/Colorless Beads & Solution: Complete coupling (no free primary amine). Proceed to the next step in your synthesis.

References
  • Developments in the chemistry of 1,2-oxazines and their benzo derivatives from 2007 to 2018. ResearchGate. [Link]

  • Fully Selective Synthesis of Spirocyclic-1,2-oxazine N-Oxides via Non-Catalysed Hetero Diels-Alder Reactions with the Participation of Cyanofunctionalysed Conjugated Nitroalkenes. MDPI. [Link]

  • Merging strain-release and copper catalysis: the selective ring-opening cross-coupling of 1,2-oxazetidines with boronic acids. Royal Society of Chemistry. [Link]

  • [3+3]-Annulation of Cyclic Nitronates with Vinyl Diazoacetates: Diastereoselective Synthesis of Partially Saturated[4][8]Oxazino[2,3-b][4][8]oxazines and Their Base-Promoted Ring Contraction to Pyrrolo[1,2-b][4][8]oxazine Derivatives. MDPI. [Link]

  • Peptide Purity & Yield Optimizing in SPPS. Gyros Protein Technologies. [Link]

  • Synthesis and characterization of novel 1,2-oxazine-based small molecules that targets acetylcholinesterase. PubMed. [Link]

  • Merging strain-release and copper catalysis: the selective ring-opening cross-coupling of 1,2-oxazetidines with boronic acids. ResearchGate. [Link]

  • Monitoring of Peptide Coupling and Capping. CEM Corporation. [Link]

  • THE SYNTHESIS OF 1,2-OXAZINES AND THEIR N-OXIDES. University of Crete. [Link]

  • Synthesis of Libraries of Peptidomimetic Compounds Containing A 2-Oxopiperazine Unit In The Main Chain. National Institutes of Health. [Link]

  • Coupling Reagents. AAPPTEC. [Link]

  • Low yield in peptide coupling reaction using N-hydroxysuccinimide ester. Reddit. [Link]

  • CHIMICA. AMS Dottorato. [Link]

  • Accurate quantification of impurities in pure peptide material - angiotensin I. ResearchGate. [Link]

  • Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. [Link]

  • Asymmetric synthesis of chiral 1,2-oxazinane and hexahydropyridazin spirocyclic scaffolds by organocatalytic [4 + 2] cycloaddition. National Institutes of Health. [Link]

  • Quantification of impurities for release testing of peptide products.
  • Tandem diazotization/cyclization approach for the synthesis of a fused 1,2,3-triazinone-furazan/furoxan heterocyclic system. Beilstein Journals. [Link]

  • How to Optimize Peptide Synthesis? Protheragen. [Link]

  • Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Biotage. [Link]

  • Peptide Characterisation Methods and Impurity Detection. Oxford Global. [Link]

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec. [Link]

  • Analysis Methods for Peptide-Related Impurities in Peptide Drugs. MolecularCloud. [Link]

  • Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. Beilstein Journals. [Link]

Sources

Troubleshooting

Preventing ring opening of 1,2-oxazinane under acidic conditions

This is Dr. Aris Thorne , Senior Application Scientist at the Heterocycle Stability Center.

Author: BenchChem Technical Support Team. Date: March 2026

This is Dr. Aris Thorne , Senior Application Scientist at the Heterocycle Stability Center. I have reviewed your request regarding the instability of the 1,2-oxazinane scaffold under acidic conditions.

While 1,2-oxazinanes (saturated six-membered N–O rings) are generally more robust than their unsaturated 3,6-dihydro- analogs or 5-membered isoxazolidines, they are not inert. In acidic media, they are susceptible to acid-catalyzed hydrolysis (C–O bond cleavage) or rearrangement , particularly if the ring contains hemiaminal character or substituents that stabilize carbocation intermediates.

Below is the technical support guide designed to diagnose your specific failure mode and provide validated protocols to prevent ring opening.

Diagnostic & Triage

Issue: "My 1,2-oxazinane ring opens when I treat it with acid (e.g., during Boc deprotection or workup)."

Before selecting a protocol, we must identify the mechanism of failure. Use the decision matrix below to characterize your substrate.

Figure 1: Stability Decision Matrix

Oxazinane_Decision_Tree Start Start: Substrate Analysis Unsat Is it a 3,6-dihydro-1,2-oxazine (contains C=C double bond)? Start->Unsat Hemiaminal Is C3 or C6 substituted with -OH, -OR, or -NR2 (Hemiaminal/Acetal)? Unsat->Hemiaminal No (Saturated) RiskHigh CRITICAL RISK: Allylic C-O cleavage is rapid. Use Non-Acidic Methods. Unsat->RiskHigh Yes AcidType Acid Source? Hemiaminal->AcidType No RiskHydro HIGH RISK: Acid-catalyzed hydrolysis of acetal. Must exclude WATER. Hemiaminal->RiskHydro Yes RiskStd MODERATE RISK: Standard Saturated Ring. Likely N-protonation issue. AcidType->RiskStd TFA / HCl

Caption: Diagnostic flow to assess the vulnerability of the 1,2-oxazinane scaffold based on substitution patterns.

Troubleshooting & FAQs

Q1: Why is my saturated 1,2-oxazinane ring opening during Boc deprotection?

Technical Insight: The 1,2-oxazinane ring contains a cyclic ether/amine linkage. Under strong aqueous acidic conditions (e.g., 6N HCl, or wet TFA), the oxygen atom can be protonated. If the C3 or C6 position can stabilize a positive charge (e.g., presence of an aryl group or alkyl substitution), the C–O bond cleaves via an


-like mechanism, leading to an acyclic amino alcohol.

Solution: Switch to anhydrous acidic conditions. Hydrolysis requires water. By removing water from the equation, you prevent the nucleophilic attack that opens the ring.

  • Recommendation: Use 4M HCl in Dioxane or TMSOTf/2,6-Lutidine (Protocol A).

Q2: I am using TFA/DCM, but I still see ring opening. Why?

Technical Insight: TFA is a strong acid (


). Even in DCM, trace moisture or the nucleophilicity of the trifluoroacetate anion can promote cleavage if the ring is strained or substituted with electron-donating groups. Furthermore, if your oxazinane was formed via a hetero-Diels-Alder reaction and retains the double bond (dihydro-1,2-oxazine), it is liable to undergo acid-catalyzed Ferrier-type rearrangements or aromatization.

Solution: Use a "Buffered" or "Lewis Acid" approach to remove the Boc group without exposing the ring to free protons.

  • Recommendation: Use ZnBr₂ in DCM (Protocol B).

Q3: Can I use reductive conditions instead?

Warning: Absolutely NOT. The N–O bond is the weakest point of the scaffold (bond dissociation energy ~53 kcal/mol). Reductive conditions (H₂/Pd, Zn/AcOH, SmI₂) are the primary method used to intentionally cleave 1,2-oxazinanes into amino alcohols [1]. Avoid all reducing agents if you wish to keep the ring intact.

Validated Protocols

Protocol A: Anhydrous Silyl-Mediated Deprotection (The "Water-Free" Method)

Best for: Highly acid-sensitive substrates where hydrolysis is the main failure mode.

Mechanism: TMSOTf acts as a hard Lewis acid, coordinating to the Boc carbonyl oxygen. The 2,6-lutidine acts as a non-nucleophilic base to buffer the system, preventing the generation of free super-acidic species while allowing the silyl group to facilitate Boc removal [2].

Materials:

  • Substrate (1.0 equiv)

  • TMSOTf (Trimethylsilyl trifluoromethanesulfonate) (3.0 – 4.0 equiv)

  • 2,6-Lutidine (4.0 – 5.0 equiv)

  • DCM (Anhydrous)

Step-by-Step:

  • Dissolve the N-Boc-1,2-oxazinane in anhydrous DCM (0.1 M) under nitrogen.

  • Cool the solution to 0 °C .

  • Add 2,6-lutidine followed strictly by the dropwise addition of TMSOTf.

  • Stir at 0 °C for 30 minutes, then warm to room temperature. Monitor by TLC (The intermediate silyl carbamate may be stable; quenching is required to see the free amine).

  • Quench: Add saturated aqueous NaHCO₃. (Do not use acidic workup).

  • Extract with DCM, dry over Na₂SO₄, and concentrate.

Protocol B: Lewis Acid Deprotection (ZnBr₂)

Best for: Substrates sensitive to protonation but stable to mild Lewis acids.

Mechanism: Zinc bromide coordinates to the Boc group, facilitating the elimination of isobutylene without generating a high concentration of protons that could protonate the ring oxygen [3].

Materials:

  • Substrate (1.0 equiv)

  • ZnBr₂ (Zinc Bromide) (5.0 equiv)

  • DCM (Anhydrous)

Step-by-Step:

  • Suspend ZnBr₂ in anhydrous DCM.

  • Add the substrate.

  • Stir vigorously at room temperature for 4–12 hours. (Reaction is heterogeneous and slower than TFA).

  • Workup: Add water to dissolve the zinc salts. Extract the organic layer.

  • Note: This method is extremely mild and rarely causes C–O or N–O cleavage.

Protocol C: Comparison of Conditions
MethodAcid StrengthWater ContentRisk of Ring OpeningRecommended For
TFA / DCM High (Brønsted)Low (Hygroscopic)High Simple, unsubstituted rings only.
HCl / Dioxane High (Brønsted)Zero (Anhydrous)Medium Prevention of hydrolysis; standard use.
TMSOTf / Lutidine High (Lewis)Zero Low Complex, sensitive substrates.
ZnBr₂ / DCM Mild (Lewis)Zero Very Low Highly sensitive hemiaminal-type rings.

Mechanistic Visualization

Understanding how the ring opens allows you to block the pathway. The diagram below illustrates the acid-catalyzed hydrolysis pathway you are trying to prevent.

Figure 2: Acid-Catalyzed Failure Mechanism

Ring_Opening_Mechanism Substrate 1,2-Oxazinane (Intact) Protonation O-Protonation (H+) Substrate->Protonation Acidic Media Transition C-O Bond Cleavage (Rate Limiting) Protonation->Transition Ring Strain / Substituent Stabilization Product Acyclic Amino Alcohol (Ring Opened) Transition->Product Water H2O (Nucleophile) Water->Transition Required for Hydrolysis Prevention PREVENTION: Remove H2O (Anhydrous) Remove H+ (Lewis Acid) Prevention->Water Blocks

Caption: Pathway of acid-catalyzed C-O bond cleavage. Excluding water prevents the final hydrolysis step.

References

  • Koumbis, A. E., et al. "Reductive cleavage of the N–O bond in isoxazolidines and 1,2-oxazines." Current Organic Chemistry, 2005.
  • Silyl-Mediated Deprotection

    • Sakaitani, M., & Ohfune, Y. "Syntheses of 1,2-amino alcohols via N-protected cyanohydrins." Journal of the American Chemical Society, 1990.

    • Context: Establishes TMSOTf/Lutidine as a standard for deprotecting Boc in the presence of acid-sensitive functionalities.
  • Lewis Acid Deprotection (ZnBr2)

    • Nigam, S. C., et al. "Mild removal of the tert-butoxycarbonyl (Boc) group using zinc bromide." Journal of Organic Chemistry, 1988.

    • Context: Validates the use of Zinc Bromide for Boc removal without affecting sensitive ether linkages.
  • 1,2-Oxazine Acid Stability

    • Piacenti, M., et al. "Enantiopure aminopyrans by a Lewis acid promoted rearrangement of 1,2-oxazines." Organic Letters, 2009.

    • Context: Demonstrates that while 1,2-oxazines can rearrange under Lewis acidic conditions, this usually requires specific 1,3-dioxolanyl substitution, implying stability for simpler scaffolds under controlled conditions.
Optimization

Technical Support Center: Purification of Polar Amino-1,2-Oxazinane Intermediates

Welcome to the technical support center for the purification of polar amino-1,2-oxazinane intermediates. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexit...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of polar amino-1,2-oxazinane intermediates. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of purifying these challenging molecules. 1,2-Oxazines are a significant class of N,O-heterocyclic compounds with notable applications in medicinal chemistry and organic synthesis, serving as precursors to various bioactive molecules.[1][2][3] Their inherent polarity, often coupled with the basicity of an amino group, presents unique purification challenges.

This guide provides in-depth troubleshooting advice and frequently asked questions to empower you to overcome these hurdles and achieve high-purity intermediates essential for successful drug discovery and development.[4][5]

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of polar amino-1,2-oxazinane intermediates in a question-and-answer format.

Question 1: My amino-1,2-oxazinane intermediate shows poor or no retention on a standard silica gel column and streaks badly. What's happening and how can I fix it?

Answer:

This is a classic problem when dealing with polar and basic compounds like amino-1,2-oxazinanes on standard silica gel. The issue stems from two main factors:

  • High Polarity: Your compound has a strong affinity for the highly polar mobile phase (e.g., methanol/dichloromethane) and a weaker interaction with the silica stationary phase, causing it to move too quickly (high Rf) and co-elute with polar impurities.[6][7]

  • Basic Nature: The amino group interacts strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This acid-base interaction can lead to irreversible adsorption, resulting in significant tailing or "streaking" of the compound on a TLC plate and poor recovery from a column.[8][9]

Solutions to Improve Separation and Reduce Tailing:

  • Mobile Phase Modification: The most straightforward approach is to add a basic modifier to your eluent to neutralize the acidic silica sites. This prevents the strong interaction with your basic analyte.[6][8]

    • Triethylamine (TEA): Add 0.1-1% TEA to your mobile phase. TEA is a volatile base, making it relatively easy to remove from your final product.[8]

    • Ammonia in Methanol: A solution of 7N ammonia in methanol can be used as a component of the mobile phase, often proving very effective for highly basic compounds.[10]

  • Alternative Stationary Phases: If mobile phase modification isn't sufficient, consider switching to a different stationary phase.[6][11]

    • Alumina (Basic or Neutral): Alumina is an excellent alternative to silica for purifying basic compounds. It is available in basic, neutral, and acidic forms; for your application, basic or neutral alumina would be most appropriate.[6][11]

    • Amine-Functionalized Silica: These columns have an organic amine bonded to the silica surface, creating a "basic" stationary phase that is excellent for separating basic organic amines without the need for a basic modifier in the mobile phase.[8][12]

Question 2: My polar amino-1,2-oxazinane is not eluting from the column, even with a highly polar mobile phase like 20% methanol in dichloromethane.

Answer:

This indicates a very strong interaction between your compound and the stationary phase, likely due to a combination of high polarity and basicity.

Troubleshooting Steps:

  • Drastic Polarity Increase: If you are using a standard solvent system, you may need to drastically increase the mobile phase polarity.[6] Consider a gradient elution running up to 50% or even 100% methanol in dichloromethane. The addition of a small amount of water to the methanol can also increase the eluting power.

  • Check for On-Column Degradation: Silica gel can sometimes catalyze the degradation of sensitive compounds. Before running a column, spot your compound on a silica TLC plate, let it sit for an hour, and then develop it to see if any new spots appear, which would indicate degradation.[6] If degradation is observed, switch to a less acidic stationary phase like neutral alumina or consider reversed-phase chromatography.[6]

  • Employ Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent technique for very polar compounds that are poorly retained in reversed-phase and too strongly retained in normal-phase.[7][13] HILIC uses a polar stationary phase (like silica or diol) with a mobile phase consisting of a high concentration of a water-miscible organic solvent (like acetonitrile) and a small amount of an aqueous buffer.[13] This technique can provide excellent separation for highly polar analytes.[7][14]

Question 3: My amino-1,2-oxazinane intermediate is an oil and won't crystallize. How can I purify it?

Answer:

"Oiling out" is a common issue with polar compounds that have low melting points or are impure.[6][15] Here are several strategies to induce crystallization or use an alternative purification method:

  • Induce Crystallization:

    • Trituration: If you have an oil, try dissolving it in a small amount of a "good" solvent (one in which it is highly soluble) and then adding a "poor" anti-solvent (one in which it is insoluble) dropwise until the solution becomes cloudy.[15] Stirring this mixture vigorously can sometimes induce the formation of a solid.

    • Scratching: Use a glass rod to scratch the inside of the flask at the surface of the solution. The small glass particles can act as nucleation sites for crystal growth.[6]

    • Seeding: If you have a small amount of pure, solid material, add a tiny crystal to the supersaturated solution to initiate crystallization.[6]

    • Salt Formation: Since your compound has a basic amino group, you can often form a crystalline salt.[16] Dissolve the oily freebase in a suitable solvent (e.g., diethyl ether, ethyl acetate) and add a solution of an acid like hydrochloric acid (in ether or dioxane) or acetic acid. The resulting salt is often a solid with a higher melting point that is more amenable to crystallization.[16][17]

  • Alternative Purification if Crystallization Fails:

    • Chromatography: If crystallization is unsuccessful, column chromatography is your primary alternative. Refer to the advice in the previous questions regarding the appropriate choice of stationary and mobile phases.

    • Preparative HPLC: For high-purity requirements and small-scale purifications, preparative High-Performance Liquid Chromatography (HPLC) can be very effective. Both normal-phase and reversed-phase methods can be developed.[8]

Frequently Asked Questions (FAQs)

Q1: What are the key challenges in purifying polar amino-1,2-oxazinane intermediates?

A1: The primary challenges stem from the inherent physicochemical properties of these molecules:

  • High Polarity: This leads to poor retention on reversed-phase columns and strong adsorption on normal-phase columns.[11][13]

  • Basicity: The amino group can cause strong interactions with acidic silica gel, leading to peak tailing and poor recovery.[8][9]

  • Water Solubility: Many polar intermediates have significant water solubility, which can complicate extractions and reversed-phase chromatography.

  • Potential for Degradation: The N-O bond in the 1,2-oxazinane ring can be labile under certain conditions, and the amino group can be susceptible to oxidation.[2][17]

Q2: Which chromatography technique is generally best for these compounds?

A2: There is no single "best" technique, and the optimal method will depend on the specific properties of your intermediate. Here is a decision-making framework:

Technique When to Use Stationary Phase Typical Mobile Phase
Normal-Phase Chromatography For moderately polar, non-ionic compounds.Silica Gel, Alumina, Amino-propylated SilicaHexane/Ethyl Acetate, Dichloromethane/Methanol
Reversed-Phase Chromatography (RPC) For moderately polar compounds with some hydrophobic character.C18, C8Water/Acetonitrile, Water/Methanol (often with modifiers like TFA or formic acid)
Hydrophilic Interaction Liquid Chromatography (HILIC) For highly polar, water-soluble compounds that are poorly retained by RPC.[7][13]Silica, Diol, AmideAcetonitrile/Water with a buffer (e.g., ammonium formate)[10]
Ion-Exchange Chromatography (IEX) For compounds that are charged at a specific pH.Strong or weak cation/anion exchangersAqueous buffers with a salt gradient

Purification Method Selection Workflow

The following diagram provides a logical workflow for selecting an appropriate purification strategy for your polar amino-1,2-oxazinane intermediate.

Purification_Workflow start Crude Polar Amino-1,2-Oxazinane is_solid Is the crude material a solid? start->is_solid try_recrystallization Attempt Recrystallization is_solid->try_recrystallization Yes chromatography Proceed to Chromatography is_solid->chromatography No (Oil) recrystallization_success Successful? try_recrystallization->recrystallization_success pure_solid Pure Crystalline Product recrystallization_success->pure_solid Yes recrystallization_success->chromatography No tlc_analysis TLC Analysis (Silica Gel) chromatography->tlc_analysis streaking Severe Streaking/Tailing? tlc_analysis->streaking add_base Add Basic Modifier (e.g., TEA) to Mobile Phase streaking->add_base Yes rf_value Rf in 10% MeOH/DCM? streaking->rf_value No add_base->tlc_analysis alt_stationary_phase Use Alternative Stationary Phase (Alumina, Amino-Silica) add_base->alt_stationary_phase If still streaking alt_stationary_phase->tlc_analysis normal_phase Normal-Phase Chromatography rf_value->normal_phase 0.1 < Rf < 0.5 hilichplc Consider HILIC or Preparative HPLC rf_value->hilichplc Rf ≈ 0 or 1

Caption: Decision tree for selecting a purification method.

Experimental Protocols

Protocol 1: Flash Column Chromatography with a Basic Modifier

This protocol is a good starting point for many polar amino-1,2-oxazinane intermediates.

  • Solvent System Selection:

    • Using TLC, find a solvent system (e.g., dichloromethane/methanol or ethyl acetate/hexane) that gives your desired compound an Rf value of approximately 0.2-0.3.

    • To this solvent system, add 0.5% (v/v) of triethylamine (TEA).[8]

  • Column Packing:

    • Dry pack your column with silica gel.

    • Equilibrate the column by passing several column volumes of the mobile phase (containing TEA) through it.

  • Sample Loading:

    • Dissolve your crude material in a minimal amount of the mobile phase.

    • Alternatively, if your compound is not very soluble in the mobile phase, perform a dry loading by adsorbing it onto a small amount of silica gel and loading the resulting powder onto the top of the column.[16]

  • Elution:

    • Run the column using the selected mobile phase, collecting fractions.

  • Analysis:

    • Monitor the fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure. The TEA should also be removed during this process due to its volatility.

Protocol 2: Recrystallization via Salt Formation

This protocol is useful when your freebase amino-1,2-oxazinane is an oil.[16]

  • Dissolution:

    • Dissolve the crude oily intermediate in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.

  • Acid Addition:

    • Slowly add a solution of 2M HCl in diethyl ether dropwise while stirring. Monitor the pH with moist litmus paper to ensure the solution becomes acidic.

  • Precipitation:

    • The hydrochloride salt will often precipitate as a solid. If precipitation is slow, cool the solution in an ice bath or scratch the inside of the flask with a glass rod.[6]

  • Isolation:

    • Collect the solid salt by vacuum filtration and wash it with a small amount of cold diethyl ether to remove soluble impurities.

  • Recrystallization:

    • Dissolve the collected salt in a minimal amount of a hot solvent (e.g., ethanol, methanol, or an ethanol/ether mixture).

    • Allow the solution to cool slowly to room temperature, then in an ice bath to maximize crystal formation.

    • Collect the pure crystalline salt by vacuum filtration.

References

  • Technical Support Center: Purification of Polar Heterocyclic Compounds - Benchchem. (n.d.).
  • Overcoming challenges in the purification of heterocyclic compounds - Benchchem. (n.d.).
  • How do I purify ionizable organic amine compounds using flash column chromatography? (2023, February 10).
  • Chromatography Techniques for Polar Analytes: Column Selection Guide - Pharma Now. (n.d.).
  • RediSep C-18 reversed phase column Purification of primary amines - Teledyne ISCO. (2012, November 9).
  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques - Waters Blog. (2025, June 18).
  • Troubleshooting Purification Methods - Sigma-Aldrich. (n.d.).
  • Scientists from the ZIOC have proposed a method for the synthesis of 1,2-oxazine derivatives » N.D. Zelinsky Institute of Organic Chemistry. (2022, May 30).
  • Analysis of Amine Solutions by Gas Chromatography - Bryan Research & Engineering, LLC. (n.d.).
  • How to recrystallization amine compound and it is not soluble in common organic solvents. (2021, January 19).
  • What can I use to purify polar reaction mixtures? - Biotage. (2023, July 11).
  • THE SYNTHESIS OF 1,2-OXAZINES AND THEIR N-OXIDES - LOCKSS: Serve Content. (2002, February 6).
  • Recrystallization1. (n.d.).
  • Amine purification, - Chemistry - Science Forums. (2011, August 29).
  • Synthesis and characterization of novel 1,2-oxazine-based small molecules that targets acetylcholinesterase - PubMed. (2014, August 1).
  • How do I purify the resulting compound after a nitro- to amine-group reduction? (2014, December 22).
  • Purification of strong polar and basic compounds : r/Chempros - Reddit. (2023, January 7).
  • RECRYSTALLISATION Never heat organic solvents with a Bunsen burner. Use a hot plate or. (n.d.).
  • Strategies for the Flash Purification of Highly Polar Compounds - Lab-ex Kft. (n.d.).
  • Technical Support Center: Purification of Boc-Protected Amino Acids by Recrystallization - Benchchem. (n.d.).
  • How to Identify and Control Drug Impurities Quickly with a Holistic Approach. (2020, November 19).
  • Technical Support Center: Purification of Secondary Alkyl Amines - Benchchem. (n.d.).
  • Resolving API Impurity Issues in Drug Development - Pharmaguideline. (2025, April 11).

Sources

Troubleshooting

Technical Support: Solubility &amp; Handling of 4-Amino-1,2-Oxazinane Salts

Introduction: The Chemical Context 4-Amino-1,2-oxazinane (also known as tetrahydro-1,2-oxazin-4-amine) is a specialized saturated N-O heterocycle.[1] Unlike common morpholine or piperidine scaffolds, the 1,2-oxazinane ri...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Chemical Context

4-Amino-1,2-oxazinane (also known as tetrahydro-1,2-oxazin-4-amine) is a specialized saturated N-O heterocycle.[1] Unlike common morpholine or piperidine scaffolds, the 1,2-oxazinane ring contains a direct Nitrogen-Oxygen bond.

Critical Chemical Features:

  • Basicity Differential: The molecule contains two nitrogen centers.[1] The exocyclic amine at position 4 is a typical primary aliphatic amine (

    
    ). The ring nitrogen (position 2) is an alkoxyamine type (
    
    
    
    ), making it significantly less basic. Consequently, commercial salts (HCl, TFA) are protonated exclusively or preferentially at the 4-amino position.
  • Solubility Profile: As a small, polar heterocycle, the salt forms are highly crystalline and hydrophilic. They exhibit negligible solubility in standard non-polar organic solvents (DCM, Toluene, Hexanes) and limited solubility in moderately polar ethers (THF, TBME).

  • Stability Warning: The N-O bond is susceptible to reductive cleavage (e.g., Zn/HCl, strong hydrogenation conditions), which opens the ring to form acyclic amino alcohols.

This guide addresses the specific challenges of solubilizing and reacting these salts in organic synthesis.

Troubleshooting Guide (Q&A)

Issue 1: "The salt won't dissolve in DCM or THF for my amide coupling reaction."

Root Cause: Amine salts are ionic lattices.[1] Dichloromethane (DCM) and Tetrahydrofuran (THF) lack the dielectric constant required to dissociate the ion pair.

Solution: The "In-Situ" Release Protocol Do not attempt to dissolve the salt completely before starting. The reaction relies on the equilibrium concentration of the free amine.

  • Suspend the 4-amino-1,2-oxazinane salt in the solvent (DCM or DMF is preferred over THF for solubility).

  • Add a non-nucleophilic organic base (DIPEA or NMM) before adding the electrophile.[1]

    • Stoichiometry: Use 1.1 equivalents of base per equivalent of acid in the salt (e.g., for monohydrochloride, use 1.1 eq DIPEA; for dihydrochloride, use 2.2 eq).

  • Observation: The suspension may not clear immediately. As the free amine reacts with the coupling agent/electrophile, the equilibrium shifts, dissolving the remaining salt.

Pro Tip: If the slurry is too thick, add a co-solvent. DMF (Dimethylformamide) or DMAc (Dimethylacetamide) at 10-20% volume will significantly improve solubility without affecting most coupling chemistries.[1]

Issue 2: "I tried to free-base the salt using aqueous NaHCO3 and extract with DCM, but the yield is terrible."

Root Cause: The free base (4-amino-1,2-oxazinane) is a low molecular weight, polar amine. It has high water solubility (


).[1] Standard extraction into DCM leaves the majority of the product in the aqueous phase.

Solution: Alternative Workup Strategies

  • Option A (Preferred): Avoid aqueous workup entirely.[1] Filter off the inorganic salts (if using organic base) or concentrate and load directly onto a silica column (using a polar eluent).

  • Option B (High-Efficiency Extraction): If aqueous workup is mandatory, do not use pure DCM.[1] Use a "polar organic cocktail" for extraction:

    • Chloroform / Isopropanol (3:1 ratio)

    • n-Butanol [1]

    • Perform 4-5 extractions to ensure quantitative recovery.[1]

  • Option C (Resin Capture): Dissolve the salt in water/MeOH, pass through a strongly basic anion exchange resin (e.g., Amberlyst A26 OH- form). The free amine elutes while the chloride/trifluoroacetate is retained.

Issue 3: "The product streaks on silica gel during purification."

Root Cause: The primary amine interacts strongly with the acidic silanols on the silica surface, causing peak broadening and material loss.

Solution: Amine-Modified Mobile Phase

  • Standard: Add 1% Triethylamine (TEA) or Ammonium Hydroxide (NH4OH) to your eluent (e.g., DCM:MeOH:NH4OH 90:9:1).[1]

  • Advanced: Use Amino-functionalized Silica cartridges.[1] These are neutral/basic and prevent the acid-base interaction that causes streaking.[1]

Experimental Protocols

Protocol A: In-Situ Neutralization for Amide Coupling

Use this when reacting the salt directly with carboxylic acids or acid chlorides.

  • Preparation: In a dry flask, charge 4-amino-1,2-oxazinane hydrochloride (1.0 eq).

  • Solvent: Add anhydrous DMF (minimum volume to stir, approx. 5-10 mL/g).

    • Note: If DMF is problematic for downstream steps, use DCM with 20% DMF.[1]

  • Base Addition: Add DIPEA (N,N-Diisopropylethylamine) (1.2 eq).[1] Stir for 10 minutes. The mixture may remain cloudy; this is normal (formation of DIPEA-HCl salt).

  • Reaction: Add the carboxylic acid (1.0 eq) and Coupling Reagent (e.g., HATU, 1.1 eq).

  • Monitoring: Stir at Room Temperature. Monitor by LCMS.[1] The solid should slowly dissolve or change appearance as the reaction proceeds.

Protocol B: Isolation of Free Base (Non-Aqueous Method)

Use this if you absolutely require the free amine as a starting material.

  • Suspend: Suspend the hydrochloride salt in anhydrous Methanol (10 mL/g).

  • Exchange: Add Sodium Methoxide (NaOMe) solution (1.0 eq) in methanol dropwise at 0°C.

    • Mechanism:[1][2][3]

      
      
      
  • Filter: Stir for 30 minutes. Sodium Chloride (NaCl) will precipitate out (NaCl is insoluble in MeOH).[1] Filter the mixture through a Celite pad or fine frit.

  • Concentrate: Evaporate the filtrate (Methanol + Free Amine) under reduced pressure at low temperature (<40°C) to obtain the free amine.

    • Caution: The free amine may be volatile or unstable.[1] Use immediately.

Decision Support Visuals

Diagram 1: Solubility & Solvent Selection Logic

Determine the correct solvent system based on your specific process constraints.

SolubilityLogic Start Start: 4-Amino-1,2-oxazinane Salt ReactionType Intended Reaction Type? Start->ReactionType Coupling Amide Coupling / SNAr (Organic Phase) ReactionType->Coupling Anhydrous Aqueous Schotten-Baumann (Biphasic) ReactionType->Aqueous Biphasic OK SolventCheck Can you use DMF/DMSO? Coupling->SolventCheck Biphasic Use DCM/Water or EtOAc/Water + Inorganic Base (K2CO3) Aqueous->Biphasic YesDMF Use DMF or DMAc + DIPEA (in-situ) SolventCheck->YesDMF Yes NoDMF Must use DCM/THF? SolventCheck->NoDMF No MixedSolvent Use DCM + 10-20% DMF + DIPEA NoDMF->MixedSolvent

Caption: Decision tree for selecting the optimal solvent system based on reaction tolerance to dipolar aprotic solvents.

Diagram 2: Workup Strategy Workflow

Choose the correct isolation path to prevent product loss into the aqueous layer.

WorkupWorkflow RxnDone Reaction Complete ProdProp Is Product Water Soluble? RxnDone->ProdProp YesSol Yes (Polar) ProdProp->YesSol NoSol No (Lipophilic) ProdProp->NoSol Special AVOID AQUEOUS WASH YesSol->Special Standard Standard Workup: Wash w/ Water/Brine Dry & Conc. NoSol->Standard DirectLoad Direct Load: Concentrate -> Silica Special->DirectLoad Preferred Resin Resin Capture: SCX-2 or A26 Special->Resin High Purity SaltingOut Salting Out: Saturate Aqueous w/ NaCl Extract w/ CHCl3:IPA (3:1) Special->SaltingOut If Wash Needed

Caption: Workflow for product isolation. Polar amine products require specialized non-aqueous or high-ionic-strength extraction techniques.[1]

Data Summaries

Table 1: Solvent Compatibility & Solubility Matrix

Solubility estimates for 4-amino-1,2-oxazinane Hydrochloride at 25°C.

SolventSolubility (Salt Form)Solubility (Free Base)Recommended Use
Water High (>100 mg/mL)High (>100 mg/mL)Biphasic reactions; Reverse-phase prep.
Methanol ModerateHighIon exchange; Hydrogenation.[1]
DMSO / DMF High (>50 mg/mL)HighBest for coupling reactions.
DCM Negligible (<1 mg/mL)ModeratePoor for salt; Good for free base after reaction.[1]
THF NegligibleModeratePoor for salt; Avoid unless necessary.[1]
Ethyl Acetate InsolubleLow/ModeratePoor solvent for this scaffold; Good antisolvent.[1]
Table 2: Salt vs. Free Base Properties[1]
PropertyHydrochloride Salt (HCl)Free Base (Amine)
State Crystalline SolidOil or Low-Melting Solid
Hygroscopicity Moderate to HighHigh (absorbs CO2/H2O from air)
Stability Excellent (Shelf-stable)Moderate (Oxidation prone)
Reactivity Inert until neutralizedNucleophilic
pKa (approx) ~10.5 (protonated amine)~10.5 (conj. acid), ~4.0 (ring N)

References

  • Structural Properties of 1,2-Oxazinanes

    • PubChem Compound Summary for 1,2-Oxazinane.[1] National Center for Biotechnology Information (2025).[1] Link

  • General Handling of Amine Salts in Synthesis

    • Solubility of Organic Amine Salts.[1][2][4][5] ScienceMadness & BenchChem Technical Guides (2011/2025).[1] Link

  • Synthesis and Reactivity of Oxazine Derivatives

    • Pharmacological Profile of Oxazine and its Derivatives.[1][6][7] Open Access Library Journal (2020).[1] Link

  • Workup Strategies for Polar Amines

    • Structure and Properties of Amines - Solubility and Extraction. Chemistry LibreTexts (2024).[1] Link

  • N-O Bond Sensitivity

    • 1,2-Oxazines and Their Benzo Derivatives: Reactivity and Applications. ResearchGate Review (2018).[1][7] Link

Sources

Optimization

Technical Support Center: 1,2-Oxazinane Functionalization Integrity

Current Status: SYSTEM ACTIVE Ticket ID: #OX-12-RAC-MITIGATION Assigned Specialist: Senior Application Scientist (Synthesis Division) Introduction: The Stability Paradox Welcome to the 1,2-Oxazinane technical support hub...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: SYSTEM ACTIVE Ticket ID: #OX-12-RAC-MITIGATION Assigned Specialist: Senior Application Scientist (Synthesis Division)

Introduction: The Stability Paradox

Welcome to the 1,2-Oxazinane technical support hub. If you are accessing this guide, you are likely experiencing C3-epimerization or ring fragmentation during


-functionalization.

The 1,2-oxazinane scaffold presents a unique "stability paradox." The


-

bond reduces the basicity of the nitrogen (making nucleophilic attack sluggish), while the adjacent oxygen inductively acidifies the C3-proton. This creates a narrow thermodynamic window where standard alkylation conditions (e.g., NaH/DMF) often trigger rapid enolization and racemization before the desired

-functionalization occurs.

This guide provides the "patches" and "safe-mode" protocols required to functionalize this scaffold without compromising stereochemical integrity.

Module 1: Diagnostic & Decision Logic

Before proceeding with a protocol, determine your "Risk Profile" based on your substrate's substitution pattern.

Workflow Visualization: Functionalization Strategy Selector

G Start START: Substrate Analysis C3_Sub Is C3 Position Chiral & Enolizable? Start->C3_Sub Base_Sens Base Sensitive FGs Present? C3_Sub->Base_Sens No (Low Risk) Path_Safe Method A: Phase Transfer Catalysis (PTC) (Safe Mode) C3_Sub->Path_Safe Yes (High Risk) Path_Cryo Method B: Cryogenic Lithiation (Expert Mode) Base_Sens->Path_Cryo No Path_Pd Method C: Pd-Catalyzed Allylation (Neutral pH) Base_Sens->Path_Pd Yes

Figure 1: Decision matrix for selecting the appropriate functionalization pathway based on substrate lability.

Module 2: The "Safe Mode" Protocol (Phase Transfer Catalysis)

Issue: Standard bases (NaH, LiHMDS) cause rapid racemization at C3 via enolization. Solution: Use Phase Transfer Catalysis (PTC) to maintain a low concentration of the active nucleophile in the organic phase, keeping the bulk basicity low.

The Mechanism of Failure (Why NaH Fails)

When using strong bases, the pKa of the C3-proton (


24-26 depending on substitution) becomes accessible. The resulting anion is planar; reprotonation leads to a racemic mixture.[1]
Protocol A: Stereoretentive -Alkylation via PTC

Recommended for: 1,2-oxazinane-3-carboxylates and sensitive peptide mimetics.

Reagents:

  • Solvent: Toluene or 2-MeTHF (Non-polar solvents tighten the ion pair, protecting the stereocenter).

  • Base: 50% aq. NaOH or solid

    
    .
    
  • Catalyst: Tetrabutylammonium hydrogen sulfate (TBAHS) or Benzyltriethylammonium chloride (TEBA) (10 mol%).

  • Electrophile: Alkyl halide (highly reactive preferred to minimize reaction time).

Step-by-Step Workflow:

  • Preparation: Dissolve the 1,2-oxazinane substrate (1.0 equiv) in Toluene (0.2 M).

  • Catalyst Addition: Add the Phase Transfer Catalyst (0.1 equiv).

  • Base Interface:

    • Liquid-Liquid: Add 50% NaOH (5.0 equiv) gently to create a biphasic system.

    • Solid-Liquid: Add finely ground

      
       (5.0 equiv).
      
  • Reaction: Add the electrophile (1.2 equiv) dropwise at 0°C .

    • Critical Checkpoint: Monitor by TLC/LCMS every 30 mins. Do not let the reaction stir overnight "just to be safe." Prolonged exposure to the interface can eventually erode ee%.

  • Quench: Separate phases immediately. Wash organic layer with dilute citric acid (pH 6) to neutralize residual base traces.

Why this works: The reaction occurs in the interfacial layer or via extraction of the deprotonated oxazinane into the organic phase as a tight ion pair with the quaternary ammonium cation. This "shielding" prevents the free anion from undergoing rapid inversion or enolization [1].

Module 3: Troubleshooting & Error Codes

Error Code: LOSS_OF_EE_C3

Symptom: Product is isolated in good yield but ee% drops from >98% to <50%. Root Cause: Retro-Michael / Michael Addition sequence or simple enolization.

Fix: The "Buffer" Strategy If PTC fails, switch to Pd-catalyzed Allylation (Tsuji-Trost conditions) . This reaction proceeds at neutral pH, completely bypassing the deprotonation risk.

  • Catalyst:

    
     (2.5 mol%) + dppb (10 mol%).
    
  • Allyl Source: Allyl methyl carbonate (neutral electrophile).

  • Solvent: THF, ambient temperature.

  • Mechanism: The

    
    -allyl palladium complex reacts directly with the nucleophilic nitrogen. No base is required if using the carbonate, as methoxide is generated in situ and immediately consumed [2].
    
Error Code: RING_OPEN_N_O

Symptom: Appearance of linear amino-alcohol derivatives or aldehydes. Root Cause: Reductive cleavage of the N-O bond. Trigger: Using harsh reducing agents (e.g.,


) or hydrogenolysis conditions (

, Pd/C) before the ring is fully stabilized.

Fix:

  • Avoid standard hydrogenation if the N-O bond must be preserved.

  • If N-O cleavage is the goal (to access 1,4-amino alcohols), ensure the nitrogen is protected (e.g., Boc, Cbz) before cleavage to prevent intramolecular recyclization and scrambling.

Module 4: Comparative Data

Table 1: Base Selection Impact on Stereochemical Integrity of 3-Substituted 1,2-Oxazinanes

MethodBase / ConditionsYield (%)ee RetentionRisk Level
Standard Alkylation NaH, DMF, 0°C85%< 40%CRITICAL
Mild Base

, MeCN, Reflux
70%65-75%HIGH
PTC (Liquid-Liquid) 50% NaOH, Toluene, TBAHS92%> 98%OPTIMAL
Pd-Catalysis Neutral (Allyl Carbonate)88%> 99%OPTIMAL

Module 5: Mechanistic Visualization

Understanding the racemization pathway is key to avoiding it. The diagram below illustrates the "Danger Zone" (Enolization) vs. the "Safe Path" (Direct Substitution).

Racemization Substrate Chiral 1,2-Oxazinane (S-isomer) Base Strong Base (NaH/LDA) Substrate->Base PTC_Path Phase Transfer Catalyst (Q+) Substrate->PTC_Path Enolate Planar Enolate (Achiral Intermediate) Base->Enolate Deprotonation @ C3 Racemate Racemic Product (R/S Mixture) Enolate->Racemate Reprotonation IonPair Tight Ion Pair [Oxazinane- • Q+] PTC_Path->IonPair Interfacial Exchange Product Pure Product (S-isomer) IonPair->Product Rapid Alkylation

Figure 2: Mechanistic divergence between strong base enolization (red) and PTC-mediated ion pairing (green).

FAQ: User Scenarios

Q: Can I use Mitsunobu conditions for


-alkylation? 
A:  Generally, no . The pKa of the 1,2-oxazinane nitrogen is often too high for standard Mitsunobu betaines. However, if you have an electron-withdrawing group on the nitrogen (making it an oxamate), it might work, but steric hindrance at the N-O interface usually leads to poor yields. Stick to PTC alkylation.

Q: I need to introduce a bulky group, but PTC is too slow. What now? A: If the electrophile is unreactive, you may need to use Silver(I) Oxide (


)  in DCM. This acts as a mild base and a halide scavenger. It drives the reaction by precipitation of silver halide, often without requiring temperatures that trigger racemization.

Q: My substrate is a 1,2-oxazinane-3-carboxylic acid ester. Is it more sensitive? A: Yes, significantly. The carbonyl group at C3 increases the acidity of the


-proton. For these substrates, never  use alkoxide bases. Use the Pd-catalyzed allylation method described in Module 3 if possible, or strictly controlled PTC conditions at -20°C [3].

References

  • Industrial Phase-Transfer Catalysis. (2026). Phase Transfer Catalysis in N-Alkylation.[2][3] PTC Organics.

  • Abazid, A. H., et al. (2021).[4][5] Stereoselective Oxidative Cyclization of N-Allyl Benzamides to Oxaz(ol)ines.[5] Organic Letters.[5]

  • BenchChem Technical Support. (2025). Strategies to reduce epimerization during synthesis of chiral 2-aminoacetamides.

Sources

Troubleshooting

Technical Support Center: Handling the Hygroscopic Nature of Amino-1,2-oxazinane Salts

Introduction Amino-1,2-oxazinane salts represent a class of compounds with significant potential in drug development and chemical research. However, their inherent hygroscopicity—the tendency to attract and absorb moistu...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Amino-1,2-oxazinane salts represent a class of compounds with significant potential in drug development and chemical research. However, their inherent hygroscopicity—the tendency to attract and absorb moisture from the atmosphere—presents considerable challenges during handling, storage, and experimentation.[1][2] Moisture absorption can lead to a cascade of issues, including chemical degradation, changes in physical properties, and compromised experimental accuracy, ultimately impacting therapeutic efficacy and shelf-life.[3][4][5]

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for managing the hygroscopic nature of amino-1,2-oxazinane salts. We will delve into the root causes of common issues, provide validated troubleshooting protocols, and answer frequently asked questions to ensure the integrity and reproducibility of your research.

Understanding Hygroscopicity and Its Impact

Hygroscopicity is the result of strong affinities between the salt's ions and water molecules. For amino-1,2-oxazinane salts, the presence of polar functional groups and the ionic nature of the salt form contribute to this property.[1] The consequences of uncontrolled moisture absorption are multifaceted and can severely impact research outcomes.

Key Impacts of Moisture Absorption:

  • Physical Changes: The initial sign of moisture uptake is often a change in the physical state of the powder. This can manifest as clumping, caking, or even deliquescence, where the solid dissolves into an absorbed layer of water.[3][6] These changes impede accurate weighing and handling.

  • Chemical Degradation: The presence of water can facilitate hydrolysis or other degradation pathways, altering the chemical structure of the amino-1,2-oxazinane salt and leading to a loss of potency or the formation of impurities.[3][7]

  • Inaccurate Measurements: When a substance rapidly absorbs atmospheric moisture, its weight will continuously increase on an analytical balance, making it nearly impossible to obtain an accurate measurement.[8][9] This directly affects the concentration of solutions and the stoichiometry of reactions.

  • Altered Dissolution & Bioavailability: For drug development professionals, changes in the physical form due to moisture can alter dissolution rates, which in turn can affect the bioavailability of the active pharmaceutical ingredient (API).[]

Visualizing the Problem: The Cascade of Hygroscopicity Issues

The following diagram illustrates how the initial event of moisture absorption can lead to a series of compounding experimental problems.

Hygroscopicity_Cascade A Amino-1,2-oxazinane Salt (Dry, Free-Flowing Powder) B Exposure to Ambient Humidity A->B C Moisture Absorption B->C D Physical Changes (Clumping, Caking) C->D E Chemical Degradation (e.g., Hydrolysis) C->E H Altered Solid-State Properties (Polymorphism, Dissolution Rate) C->H F Inaccurate Weighing (Mass Instability) D->F G Compromised Experiment (Incorrect Concentration, Failed Reaction) E->G F->G I Poor Product Performance (Reduced Shelf-Life, Low Bioavailability) G->I H->I

Caption: Cascade of issues arising from moisture absorption.

Troubleshooting Guide: From Storage to Solution

This section provides a question-and-answer formatted troubleshooting guide to address specific problems encountered during the handling and use of amino-1,2-oxazinane salts.

Storage and Environment

Q1: My new batch of amino-1,2-oxazinane salt arrived as a free-flowing powder, but after a week in the lab, it has become clumpy. What went wrong?

A1: This is a classic sign of moisture absorption due to improper storage. Standard laboratory environments can have a relative humidity (RH) of 40-60% or higher, which is sufficient to affect a hygroscopic compound.

Root Cause Analysis & Solution Workflow:

Storage_Troubleshooting cluster_0 Problem Identification cluster_1 Immediate Actions cluster_2 Preventative Measures Problem Problem Salt has become clumpy Action1 Action 1 Immediately transfer to a desiccator with fresh desiccant. Problem->Action1 Action2 Action 2 Check original container seal for breaches. Action1->Action2 Prevent1 Storage Protocol Store in airtight containers with tight-fitting lids. Action2->Prevent1 Prevent2 Environment Control Use a desiccator or glove box for long-term storage. Prevent1->Prevent2 Prevent3 Best Practice Store away from heat sources and direct sunlight. Prevent2->Prevent3

Caption: Troubleshooting workflow for clumpy salt.

Detailed Protocol:

  • Immediate Action: Transfer the material to a vacuum desiccator containing a suitable desiccant (e.g., anhydrous calcium sulfate, silica gel) to remove absorbed moisture.[11]

  • Proper Storage: Always store amino-1,2-oxazinane salts in tightly sealed, airtight containers. For highly sensitive batches, consider using a secondary containment system like a sealed bag with a desiccant pack inside.[12]

  • Controlled Environment: The ideal storage location is a dedicated desiccator cabinet. For frequent use or highly hygroscopic derivatives, storing and handling the material inside a glove box with a controlled low-humidity atmosphere (<20% RH) is the gold standard.[13][14]

Weighing and Dispensing

Q2: I am trying to weigh my amino-1,2-oxazinane salt on an analytical balance, but the reading keeps increasing. How can I get an accurate weight?

A2: A continuously increasing mass reading is a direct observation of the salt absorbing moisture from the air.[8] To achieve an accurate weight, you must minimize the sample's exposure time to the ambient environment.

Recommended Weighing Methods & Data:

MethodProcedureProsCons
Weighing by Difference 1. Weigh a sealed vial containing the salt. 2. Quickly dispense an approximate amount into your receiving vessel. 3. Immediately re-seal and re-weigh the original vial. The difference is the mass transferred.[15]Highly accurate for hygroscopic materials; minimizes exposure.Indirect measurement; requires careful handling.
Controlled Environment Weighing Perform the entire weighing process inside a glove box or a balance with a dehumidifying chamber.[13][16]Most accurate and reliable method.Requires specialized and expensive equipment.
Fast Taring Method 1. Place the weighing vessel on the balance. 2. Tare the balance. 3. Quickly add the salt and record the weight as soon as it stabilizes for a moment.Quick for less sensitive compounds.Prone to significant error with highly hygroscopic salts.

Step-by-Step Protocol: Weighing by Difference

  • Preparation: Place your sealed container of amino-1,2-oxazinane salt, a spatula, your receiving vessel (e.g., a flask), and finger cots or Kimwipes inside the balance chamber to equilibrate to the chamber's micro-environment.[15]

  • Initial Weighing: Wearing finger cots or using a Kimwipe to handle the container (to avoid transferring oils and moisture from your hands), place the sealed container on the analytical balance.[8][15] Close the doors and record the stable mass (Mass 1).

  • Transfer: Remove the container from the balance. Working quickly, open it and transfer a small amount of the salt into your receiving vessel. Immediately reseal the container.

  • Final Weighing: Place the sealed container back onto the same analytical balance. Close the doors and record the new stable mass (Mass 2).[15]

  • Calculation: The exact mass of the salt transferred is Mass 1 - Mass 2 .

Sample Preparation and Analysis

Q3: I suspect the batch of salt I've been using has absorbed significant moisture. How can I determine the water content and can I dry the material?

A3: Quantifying the water content is crucial for correcting concentration calculations. Karl Fischer titration is the standard method for accurately determining water content in pharmaceutical substances.[17][18] Drying the material is possible but must be done cautiously to avoid thermal decomposition.

Protocol 1: Water Content Determination by Karl Fischer Titration

This protocol is a general guideline. Refer to USP <921> for detailed procedures.[19]

  • Apparatus: Use a coulometric or volumetric Karl Fischer titrator. The apparatus must be protected from atmospheric moisture.[19]

  • Sample Handling: Due to the salt's hygroscopic nature, sample introduction must be performed quickly.[17] Use the "weighing by difference" method described above to determine the exact sample mass introduced into the titration vessel. For extremely sensitive materials, a system where the sample is handled in a closed vial and its water content is extracted by a dry gas stream may be necessary.[20]

  • Titration: The sample is dissolved in an anhydrous solvent (e.g., methanol) in the titration cell and titrated with the Karl Fischer reagent. The endpoint is detected electrometrically.[17]

  • Calculation: The instrument software will calculate the percentage of water (w/w) based on the titrant consumed and the sample mass.

Protocol 2: Drying Hygroscopic Salts

Caution: Before proceeding, verify the thermal stability of your specific amino-1,2-oxazinane salt using techniques like Thermogravimetric Analysis (TGA) to identify decomposition temperatures.

  • Vacuum Oven Drying: Place a thin layer of the salt in a glass dish inside a vacuum oven. Heat gently under vacuum at a temperature well below the decomposition point (e.g., 40-50 °C). This is generally safer than atmospheric oven drying.[21]

  • Desiccator Drying: For smaller quantities or less-hydrated material, placing the salt in a vacuum desiccator with a high-capacity desiccant (e.g., phosphorus pentoxide) for an extended period can be effective.[11]

  • Post-Drying Handling: Once dried, the material is extremely hygroscopic. It must be cooled to room temperature inside a desiccator before weighing.[8] Handle exclusively in a controlled low-humidity environment.

Frequently Asked Questions (FAQs)

Q: Can I just add a desiccant packet to the original bottle? A: While this may offer some protection, it is not a substitute for proper storage in an airtight container and a desiccator.[12] The desiccant has a finite capacity and may not be sufficient to protect the salt if the container is not properly sealed or is opened frequently in a humid environment.

Q: What is the ideal relative humidity (RH) for handling these salts? A: While compound-specific, a general best practice is to handle highly hygroscopic materials at an RH of 25% or lower.[7] Some operations may require environments with RH below 10%.

Q: My salt has completely turned into a liquid (deliquescence). Is it still usable? A: This depends on the stability of the compound in solution. The material has absorbed a significant, unknown quantity of water, making accurate weighing impossible. Furthermore, being in a solution state may have initiated chemical degradation.[3] It is highly recommended to discard deliquescent material and use a fresh, properly stored batch to ensure experimental validity.

Q: Are there formulation strategies to reduce the hygroscopicity of these salts? A: Yes, in drug development, several strategies are employed to mitigate hygroscopicity. These include film coating, encapsulation, or co-crystallization with a non-hygroscopic co-former.[4] These are advanced techniques typically applied during the formulation development stage.

References

  • Hygroscopicity: Significance and symbolism. (2026, February 24). Vertex AI Search.
  • Weighing It Right: A Comprehensive Guide to Accurate Laboratory Weighing. (2026, January 30). GenFollower.
  • Storage conditions for chemicals in the labor
  • Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. Journal of Chemical and Pharmaceutical Research (JOCPR).
  • An innovative drug delivery form for hygroscopic pharmaceutical drugs. (2019, January 22). Manufacturing Chemist.
  • An Overview of USP General Chapter <41> and <1251> Good Weighing Practices. (2025, May 22). Veeprho.
  • Mastering the Art of Drying Out Salt: A Simple Guide. (2026, January 15).
  • 3 Best Practices for Analytical Balance to Ensure Accurate Weighing in Drug R&D. (2025, December 5). LinkedIn.
  • Unveiling of Hygroscopicity Evaluation for Drug Formul
  • What techniques are used to dry salts in the lab?. TutorChase.
  • Chemical Storage in Research Labs: Safety & Compliance. Apollo Scientific.
  • Hygroscopicity Evalu
  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. (2021). PMC.
  • USP <921> Water Determin
  • Water exchange between different hygroscopic salts. (2014, November 25). Sciencemadness Discussion Board.
  • How to weigh a higroscopic substance. (2008, October 20).
  • Drying and Storing Hygroscopic Salts. (2017, June 6). Reddit.
  • What is the best procedure of drying a moisture absorbing salt?. (2021, July 5).
  • Hygroscopicity Testing. BOC Sciences.
  • Weighing by Difference. (2017, September 7). YouTube.
  • How do you handle hygroscopic solutes in the lab?. TutorChase.
  • EP1346732A2 - Dosage forms for hygroscopic active ingredients.
  • How to Handle Hygroscopic Reference Standards?. (2008, November 27).
  • Moisture determination in hygroscopic drug substances by near infrared spectroscopy. PubMed.
  • Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. (2022, June 28). Pharma Excipients.
  • usp31nf26s1_c921, General Chapters: <921> WATER DETERMIN
  • Storage of Laboratory Chemicals: Research Safety. Protect IU - Indiana University.
  • Automated Water Content Determination of Hygroscopic Lyophilized Drugs. Mettler Toledo.

Sources

Optimization

Thermal stability of Tert-butyl 4-amino-1,2-oxazinane-2-carboxylate

An In-Depth Technical Guide to the Thermal Stability of Tert-butyl 4-amino-1,2-oxazinane-2-carboxylate Technical Support Center This guide serves as a dedicated technical resource for researchers, scientists, and drug de...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Thermal Stability of Tert-butyl 4-amino-1,2-oxazinane-2-carboxylate

Technical Support Center

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals working with Tert-butyl 4-amino-1,2-oxazinane-2-carboxylate. Given the compound's novel structure, combining a tert-butoxycarbonyl (Boc) protecting group with a 1,2-oxazinane heterocyclic core, a thorough understanding of its thermal stability is paramount for successful and safe experimentation. This document provides in-depth, experience-driven answers to common questions, troubleshooting strategies for experimental challenges, and validated protocols for thermal analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary structural features of Tert-butyl 4-amino-1,2-oxazinane-2-carboxylate that influence its thermal stability?

A1: The thermal stability of this molecule is governed by two key structural motifs:

  • The N-Boc Group: The tert-butoxycarbonyl (Boc) group is a well-known acid-labile protecting group. However, it is also susceptible to thermal cleavage, typically at temperatures above 150°C, to yield isobutene, carbon dioxide, and the free amine.[1][2] The presence of trace acids can significantly lower this decomposition temperature.

  • The 1,2-Oxazinane Ring: This heterocyclic system contains a nitrogen-oxygen (N-O) single bond. N-O bonds are inherently weaker than C-C, C-O, or C-N bonds and represent a potential initiation point for thermal decomposition via homolytic cleavage. This is a critical consideration for any reaction or analysis performed at elevated temperatures.

The interplay between these two features dictates the compound's overall thermal profile.

cluster_main Tert-butyl 4-amino-1,2-oxazinane-2-carboxylate cluster_labels mol boc Thermally Labile N-Boc Group boc:e->mol:w no Weak N-O Bond in Oxazinane Ring no:e->mol:s

Caption: Key structural liabilities of the molecule.

Q2: How should I properly store this compound to ensure its integrity?

A2: To minimize degradation, the compound should be stored under controlled conditions that mitigate thermal and chemical decomposition pathways. Based on safety data sheets for structurally related N-Boc protected heterocycles, the following storage conditions are recommended.[3]

ParameterRecommended ConditionRationale
Temperature Refrigerator (2-8°C)Reduces the rate of potential slow decomposition.
Atmosphere Inert Gas (Argon or Nitrogen)Protects from atmospheric moisture and oxygen, which could participate in degradation pathways.[3]
Container Tightly sealed, amber glass vialPrevents exposure to moisture and light.
Incompatibilities Store away from strong acids and strong oxidizing agentsAcids will catalyze the cleavage of the Boc group.[4][5]

Q3: I am observing unexpected byproducts in a reaction run at 80°C. Could this be related to the thermal decomposition of my starting material?

A3: Yes, it is highly plausible. While significant, rapid decomposition might occur at higher temperatures, partial degradation can certainly happen at moderate temperatures like 80°C, especially over extended reaction times or in the presence of incompatible reagents (e.g., Lewis acids, trace protic acids). The primary amine can also participate in side reactions. We recommend running a control experiment by heating your starting material in the reaction solvent at 80°C to see if degradation occurs in the absence of other reagents.

Q4: What analytical techniques are best for assessing the thermal stability of a new batch of this compound?

A4: The two most valuable techniques for this purpose are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

  • DSC measures the heat flow into or out of a sample as it is heated.[6][7] It is excellent for identifying the onset temperature of exothermic decomposition events, which is critical for safety assessments.[8]

  • TGA measures the change in mass of a sample as a function of temperature.[9][10] It is particularly useful for observing the loss of volatile fragments, such as those produced during Boc group cleavage.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Issue 1: Inconsistent Thermal Analysis Results (DSC/TGA)

Symptom Potential Cause Troubleshooting Action
Variable decomposition onset temperature (Tonset). 1. Inconsistent sample packing in the crucible.2. Variable heating rates between runs.3. Presence of impurities (e.g., residual solvent, acid) that catalyze decomposition.1. Ensure a consistent, small sample size (1-5 mg) and that the sample is in good thermal contact with the bottom of the crucible.2. Use the same heating rate (e.g., 10 °C/min) for all comparative analyses.3. Ensure the sample is thoroughly dried under vacuum before analysis. Consider re-purification if catalytic impurities are suspected.
Broad, poorly defined thermal events. The decomposition process occurs over a wide temperature range, possibly involving multiple overlapping steps.Try using a slower heating rate (e.g., 2-5 °C/min) to improve the resolution of thermal events.
Mass loss in TGA does not match expected fragmentation. The decomposition pathway is complex and does not proceed cleanly via Boc deprotection alone. The N-O bond cleavage may lead to non-volatile polymeric byproducts.Correlate TGA mass loss steps with DSC thermal events. Analyze the residue post-TGA using techniques like IR spectroscopy to understand the decomposition products.

Issue 2: Sample Discoloration or Degradation During Workup or Storage

Symptom Potential Cause Troubleshooting Action
Sample develops a yellow or brown tint over time. Slow decomposition, potentially initiated by light or air (oxidation).Store the compound in an amber vial under an inert atmosphere in the refrigerator as per the storage guidelines.[3]
Low recovery after aqueous workup. The compound may have some water solubility, or the Boc group may be partially cleaved if the aqueous phase is acidic.Ensure any aqueous layers used during extraction are neutral or slightly basic (e.g., saturated sodium bicarbonate solution). Minimize contact time with aqueous phases.
TLC analysis shows a new, more polar spot appearing. This is a classic sign of Boc deprotection, as the resulting free diamine is significantly more polar.Check the pH of all solutions and chromatography solvents. Avoid chlorinated solvents like dichloromethane if they are not freshly distilled, as they can contain trace HCl.

Experimental Protocols & Workflows

Protocol 1: Assessment of Thermal Stability by Differential Scanning Calorimetry (DSC)

Objective: To determine the onset temperature (Tonset) of any exothermic decomposition events. This is a critical safety parameter.

Materials:

  • Tert-butyl 4-amino-1,2-oxazinane-2-carboxylate (high purity, dry)

  • DSC instrument (e.g., TA Instruments, Mettler Toledo)

  • Aluminum or hermetically sealed crucibles

  • Crucible press

Procedure:

  • Instrument Setup: Calibrate the DSC for temperature and enthalpy using a certified indium standard.

  • Sample Preparation: Accurately weigh 1-3 mg of the dry compound into a clean aluminum crucible.

  • Sealing: Crimp the lid onto the crucible. If volatile products are expected, use a hermetically sealed crucible to contain the pressure.

  • Method Programming:

    • Equilibrate at 30°C.

    • Ramp the temperature from 30°C to 350°C at a rate of 10 °C/min.

    • Use a nitrogen purge gas at a flow rate of 50 mL/min.

  • Data Analysis: Examine the resulting thermogram for sharp exothermic peaks. The onset temperature is determined by the intersection of the baseline with the tangent of the peak's leading edge. A strong, sharp exotherm indicates a significant thermal hazard.

Caption: Workflow for DSC analysis.

Protocol 2: Analysis of Mass Loss by Thermogravimetric Analysis (TGA)

Objective: To determine the temperatures at which mass loss occurs and quantify these losses.

Materials:

  • Tert-butyl 4-amino-1,2-oxazinane-2-carboxylate (high purity, dry)

  • TGA instrument

  • Platinum or ceramic sample pans

Procedure:

  • Instrument Setup: Calibrate the TGA for mass and temperature.

  • Sample Preparation: Place 3-5 mg of the dry compound into the TGA pan.

  • Method Programming:

    • Equilibrate at 30°C.

    • Ramp the temperature from 30°C to 400°C at a rate of 10 °C/min.

    • Use a nitrogen purge gas at 50 mL/min.

  • Data Analysis:

    • Identify the temperatures at which significant mass loss events begin.

    • Calculate the percentage of mass lost at each step.

    • Compare the observed mass loss to the theoretical mass loss for the Boc group (~49.5%). A loss corresponding to this value would strongly suggest thermal deprotection is a key decomposition step.

References

  • Divedi, A., et al. (n.d.). Thermogravimetric analysis of the N‐Boc protected O‐substituted hydroxylamine reagents (R1‐R3). ResearchGate. [Link]

  • tert-BUTYLAMINE FOR SYNTHESIS - Loba Chemie. (2024, June 3). [Link]

  • tert-Butyl 4-(2-cyanobenzoylamino)piperidine-1-carboxylate, KISHIDA CHEMICAL CO., LTD. (2020, September 18). [Link]

  • Mittal, R., et al. (2019, November 7). A Greener Approach for the Chemoselective Boc Protection of Amines Using Sulfonated Reduced Graphene Oxide as a Catalyst. Synlett. [Link]

  • Straightforward synthesis of 4,5-bifunctionalized 1,2-oxazinanes via Lewis acid promoted regio- and stereo-selective nucleophilic ring-opening of 3,6-dihydro-1,2-oxazine oxides. (2025, August 6). ResearchGate. [Link]

  • Peng, S. (2024, July 13). Is the protecting group boc of the amino group stable at 37°C? ResearchGate. [Link]

  • Saboury, A. A. (2017). Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. Bentham Science Publishers. [Link]

  • Asymmetric synthesis of chiral 1,2-oxazinane and hexahydropyridazin spirocyclic scaffolds by organocatalytic [4 + 2] cycloaddition. (n.d.). National Center for Biotechnology Information. [Link]

  • The differential scanning calorimetry (DSC) scans of the six supramolecules at 5 °C min⁻¹ in a N2 atmosphere. (n.d.). ResearchGate. [Link]

  • Tert-butyl 4-amino-1,2-oxazinane-2-carboxylate. (n.d.). PubChemLite. [Link]

  • Asymmetric synthesis of chiral 1,2-oxazinane and hexahydropyridazin spirocyclic scaffolds by organocatalytic [4 + 2] cycloaddition. (n.d.). RSC Publishing. [Link]

  • Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid. (2015, October 28). The Royal Society of Chemistry. [Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2024, April 25). ACS Publications. [Link]

  • Design, synthesis, and in vitro evaluation of 4-aminoalkyl-1(2H)-phthalazinones as potential multifunctional anti-Alzheimer's disease agents. (2021, June 15). PubMed. [Link]

  • Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. (n.d.). National Center for Biotechnology Information. [Link]

  • 4-Amino-1-Boc-piperidine. (2025, August 24). Chemsrc. [Link]

  • Synthesis, Characterization, Volatility, and Thermal Stability of Fluorinated Copper(II) Aminoalkoxide Complexes. (2024, May 1). Canadian Science Publishing. [Link]

  • Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. (2024, December 3). MDPI. [Link]

  • Thermal Stability of Dispersions of Amino-Functionalized Silica in Glycol and in 50–50 Aqueous Glycol. (2024, June 6). MDPI. [Link]

  • Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. (2012, February 6). MDPI. [Link]

  • Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. (2012, February 6). ResearchGate. [Link]

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to HRMS Data Interpretation for 1,2-Oxazinane Derivatives

Introduction: The Critical Role of HRMS in Characterizing 1,2-Oxazinane Scaffolds The 1,2-oxazinane ring system is a privileged scaffold in modern medicinal chemistry, forming the core of numerous compounds under investi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of HRMS in Characterizing 1,2-Oxazinane Scaffolds

The 1,2-oxazinane ring system is a privileged scaffold in modern medicinal chemistry, forming the core of numerous compounds under investigation for a range of therapeutic applications. As drug development professionals and researchers, our ability to unambiguously characterize these molecules, identify metabolites, and profile impurities is paramount to ensuring safety and efficacy.[1][2] High-Resolution Mass Spectrometry (HRMS) has emerged as an indispensable tool in this endeavor, offering unparalleled accuracy and sensitivity for molecular analysis.[3][4]

This guide provides an in-depth comparison of HRMS techniques and a practical framework for interpreting the rich data they provide for 1,2-oxazinane derivatives. Moving beyond a simple recitation of protocols, we will explore the causality behind experimental choices, empowering you to develop robust, self-validating analytical systems for your research.

Fundamentals of HRMS for Structural Elucidation

At its core, HRMS provides a highly precise measurement of an ion's mass-to-charge ratio (m/z).[3] This is distinct from nominal mass (low-resolution) spectrometry. The power of HRMS lies in two key parameters:

  • High Mass Accuracy: The ability to measure mass to within a few parts-per-million (ppm). This extraordinary accuracy allows for the confident determination of a molecule's elemental formula, as each unique combination of atoms has a distinct "mass defect."[5]

  • High Resolving Power: The capacity to distinguish between two ions with very similar m/z values. This is crucial for separating analyte ions from background interferences or co-eluting impurities in complex matrices.[6][7]

For heterocyclic compounds like 1,2-oxazinane derivatives, these capabilities are essential for confirming identity, detecting subtle structural modifications, and identifying unknown impurities or metabolites.[8][9]

Experimental Design: Acquiring High-Quality HRMS Data

A robust interpretation is predicated on high-quality data. The following protocol outlines a typical workflow for analyzing 1,2-oxazinane derivatives using Liquid Chromatography coupled with HRMS (LC-HRMS).

Experimental Protocol: LC-HRMS Analysis of a 1,2-Oxazinane Derivative

1. Sample Preparation:

  • Objective: To dissolve the analyte and remove non-volatile salts or excipients that can interfere with ionization.

  • Step 1: Accurately weigh approximately 1 mg of the 1,2-oxazinane derivative reference standard or sample.

  • Step 2: Dissolve the sample in 1 mL of a suitable solvent (e.g., 50:50 Acetonitrile:Water) to create a 1 mg/mL stock solution.

  • Step 3: Perform a serial dilution to a final concentration of 1 µg/mL using the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

  • Step 4: Filter the final solution through a 0.22 µm syringe filter into an LC autosampler vial.

    • Scientist's Note: The choice of 0.1% formic acid is deliberate. It serves to acidify the mobile phase, promoting the protonation of the basic nitrogen atom in the 1,2-oxazinane ring, which is essential for efficient ionization in positive-ion mode ESI.[10]

2. Liquid Chromatography (LC) Method:

  • Objective: To achieve chromatographic separation of the target analyte from impurities or other matrix components.

  • Column: C18 reverse-phase column (e.g., 100 mm length x 2.1 mm internal diameter, 1.8 µm particle size).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.3 mL/min.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-19 min: 95% to 5% B

    • 19-23 min: Hold at 5% B (re-equilibration).

  • Injection Volume: 2 µL.

  • Column Temperature: 30°C.

3. High-Resolution Mass Spectrometry (HRMS) Method:

  • Objective: To generate accurate mass measurements for both the intact molecule (MS1) and its fragments (MS/MS or MS2).

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode.

    • Scientist's Note: ESI is the preferred "soft ionization" technique for moderately polar molecules like many 1,2-oxazinane derivatives, as it efficiently generates protonated molecules [M+H]+ with minimal in-source fragmentation.[11][12] Atmospheric Pressure Chemical Ionization (APCI) can be a valuable alternative for less polar analogues.[13]

  • Capillary Voltage: 3.5 kV.

  • Gas Temperatures: Sheath Gas: 350°C, Auxiliary Gas: 300°C.

  • Scan Mode: Full Scan MS followed by data-dependent MS/MS (dd-MS2) of the top 3 most intense ions.

  • MS1 Resolution: 60,000 (or higher).

  • MS2 Resolution: 15,000 (or higher).

  • Collision Energy: Stepped Collision Energy (e.g., 15, 30, 45 eV) for Collision-Induced Dissociation (CID).

    • Scientist's Note: Using stepped collision energy ensures that a wide range of fragments, from low-energy rearrangements to high-energy bond cleavages, are generated, providing a more complete structural picture.[14]

A Systematic Approach to HRMS Data Interpretation

Interpreting an HRMS spectrum is a logical process of deduction. Let's break it down into key steps.

Step 1: Molecular Formula Determination

Your first task is to identify the molecular ion peak and use its accurate mass to determine the elemental formula.

  • Identify the Molecular Ion Cluster: In ESI, this will typically be the protonated molecule, [M+H]+. Look for the most abundant peak in the expected mass range.

  • Calculate Elemental Composition: Use the measured accurate mass of the [M+H]+ ion in a formula calculator, available in most mass spectrometry software. Set realistic constraints based on your knowledge of the compound (e.g., number of C, H, N, O atoms). The software will generate a list of possible formulas, ranked by the mass error in ppm. A mass error of < 5 ppm (ideally < 2 ppm) provides high confidence in the assigned formula.[5]

  • Validate with Isotope Pattern: The software will also compare the theoretical isotopic distribution for a given formula with the measured pattern. The characteristic pattern generated by isotopes like ¹³C provides a crucial layer of confirmation. For halogenated derivatives, the isotopic patterns of Cl (³⁷Cl) and Br (⁸¹Br) are highly distinctive and confirmatory.[15]

  • Apply the Nitrogen Rule: An organic molecule with an even nominal molecular weight will contain either zero or an even number of nitrogen atoms. Conversely, a molecule with an odd nominal molecular weight must contain an odd number of nitrogen atoms. This simple rule is a powerful check on your potential formulas.[15]

Step 2: Recognizing Common Adducts

ESI is prone to forming adducts where the analyte associates with ions present in the mobile phase or from contaminants.[16] Recognizing these is crucial to avoid misinterpreting an adduct as the molecular ion.

Common Adducts (Positive Ion ESI) Mass Difference from [M+H]+ Appearance in Spectrum
Sodium Adduct [M+Na]++21.9819 DaA peak 22 Da higher than [M+H]+. Often very prominent.
Potassium Adduct [M+K]++37.9559 DaA peak 38 Da higher than [M+H]+.
Ammonium Adduct [M+NH₄]++17.0265 DaA peak 17 Da higher than [M+H]+. Common if ammonia is used.
Acetonitrile Adduct [M+ACN+H]++41.0265 DaA peak 41 Da higher than [M+H]+.

Data sourced from common mass spectrometry knowledge bases.[17][18][19]

Step 3: Deciphering Fragmentation Patterns of the 1,2-Oxazinane Ring

The MS/MS spectrum reveals the structure's "fingerprint." Collision-Induced Dissociation (CID) imparts internal energy, causing the ion to fragment at its weakest points. For the 1,2-oxazinane scaffold, fragmentation is dictated by the presence of two heteroatoms and the relative strengths of the C-C, C-O, C-N, and N-O bonds.

Key fragmentation pathways often include:

  • N-O Bond Cleavage: The N-O bond is often the most labile bond in the ring, and its homolytic or heterolytic cleavage is a primary fragmentation driver.[20]

  • Ring Opening & Cleavage: Following initial N-O bond scission, the ring can open, leading to a cascade of further fragmentations, often involving the loss of small neutral molecules like ethene (C₂H₄) or formaldehyde (CH₂O).

  • Loss of Substituents: Alpha-cleavage next to the nitrogen or oxygen atoms can lead to the loss of side chains.[21][22]

  • Retro-Diels-Alder (RDA) Reaction: If the 1,2-oxazinane ring is part of a fused bicyclic system (e.g., formed from a nitroso-Diels-Alder reaction), an RDA fragmentation can be a diagnostic pathway.[21]

G cluster_0 Key Fragmentation Pathways for Protonated 1,2-Oxazinane M [M+H]+ (Protonated 1,2-Oxazinane) F1 Fragment A (N-O Bond Cleavage) M->F1 CID F3 Fragment C (Loss of Substituent R) M->F3 α-cleavage F2 Fragment B (Ring Opening) F1->F2 Rearrangement F4 Fragment D (Loss of C2H4) F2->F4 F5 Fragment E (Loss of CH2O) F2->F5

Caption: Generalized fragmentation cascade for a substituted 1,2-oxazinane.

Comparison of HRMS Platforms: Q-TOF vs. Orbitrap

For small molecule analysis, two HRMS architectures dominate the field: Quadrupole Time-of-Flight (Q-TOF) and Orbitrap. Both provide exceptional data, but they have different strengths that make them suitable for different applications.[23][24][25]

FeatureQuadrupole Time-of-Flight (Q-TOF)OrbitrapSenior Scientist's Insight
Principle Ions are separated by a quadrupole (mass filter) and their m/z is determined by their flight time to a detector.[26]Ions are trapped in an electrostatic field and their orbital frequency, which is related to their m/z, is detected.[27]Q-TOF is a "beam" type instrument, while the Orbitrap is a "trapping" instrument. This fundamental difference influences their performance characteristics.
Resolution Typically 20,000 - 60,000 FWHM.Routinely 60,000 - 240,000 FWHM, can exceed 500,000.[6][23]Orbitrap's ultra-high resolution is superior for resolving isobaric interferences in highly complex samples.[7]
Mass Accuracy Typically 1-3 ppm with external calibration.Typically <1 ppm with internal or lock-mass calibration.[5]Both provide excellent mass accuracy for formula determination, but the Orbitrap often has a slight edge in routine operation.
Acquisition Speed Very fast, up to 100 spectra/s.[26][28]Slower; scan speed is inversely proportional to resolution (e.g., ~9 spectra/s at 60,000 resolution).[27]Q-TOF is better suited for coupling with ultra-fast chromatography (UHPLC) where peaks may be only a few seconds wide.[29]
Sensitivity Excellent, especially for targeted MS/MS experiments.[28]Excellent, particularly for full-scan experiments due to the trapping nature and high-transmission optics.Both are highly sensitive platforms capable of trace-level analysis. The "better" choice is application-dependent.[1]
Cost & Maintenance Generally lower initial cost and simpler maintenance.Generally higher initial cost and more specialized maintenance.For labs focused on high-throughput targeted analysis, the robustness and cost-effectiveness of a Q-TOF can be advantageous.[28]
Decision Workflow: Choosing the Right HRMS Platform

G start What is the primary analytical goal? q1 Identify unknowns in a highly complex matrix? start->q1 e.g., Metabolite ID, Impurity Profiling q2 High-throughput targeted quantitation? start->q2 e.g., Routine QC, Pharmacokinetics q3 Fast UHPLC (peaks < 3s wide)? q1->q3 No orbitrap Choose Orbitrap q1->orbitrap Yes (Need max resolution) q2->q3 No qtof Choose Q-TOF q2->qtof Yes (Need speed & robustness) q3->orbitrap No q3->qtof Yes (Need fast acquisition)

Caption: Decision tree for selecting an HRMS platform for 1,2-oxazinane analysis.

Conclusion

High-Resolution Mass Spectrometry is a powerful and essential technology for any researcher working with novel chemical entities like 1,2-oxazinane derivatives. By combining a systematic experimental approach with a logical interpretation framework, scientists can move from a complex spectrum to a confident structural assignment. Understanding the comparative strengths of different HRMS platforms, such as Q-TOF and Orbitrap, further enables laboratories to select the optimal tool for their specific research goals, whether it be the deep structural elucidation of an unknown impurity or the high-throughput quantification of a lead candidate. The principles and workflows outlined in this guide provide a solid foundation for leveraging HRMS to its full potential, accelerating drug discovery and development programs.

References

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  • Scribd. (2024, January 22). Adduits ESI MS. Available at: [Link]

  • Providion Group. (n.d.). What kinds of adducts are commonly observed in ES–MS? Available at: [Link]

  • Blask, A. (n.d.). Mass spectrometry for precision medicine and modern pharmaceuticals. Informator Uniwersytecki. Available at: [Link]

  • LC/MS Portal. (n.d.). Dealing with Metal Adduct Ions in Electrospray: Part 1. Available at: [Link]

  • Makarov, A. (2013, April 16). Orbitrap Mass Spectrometry. Analytical Chemistry. Available at: [Link]

  • Chericoni, S., et al. (2014). Quadrupole Time-of-Flight Mass Spectrometry: A Paradigm Shift in Toxicology Screening Applications. Journal of Analytical Toxicology. Available at: [Link]

  • Premier General. (2025, August 15). Quadrupole vs. Time-of-Flight: Choosing the Right Mass Spec for Your Lab. Available at: [Link]

  • Shimadzu. (n.d.). Quadrupole Time-of-Flight LC-MS/MS. Available at: [Link]

  • Liou, C. C., & Brodbelt, J. S. (1992). High energy collision-induced dissociation of alkali-metal ion adducts of crown ethers and acyclic analogs. Rapid Communications in Mass Spectrometry. Available at: [Link]

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  • Zeng, K., et al. (2019). Chapter 9: Impurity Characterization and Quantification by Liquid Chromatography–High-resolution Mass Spectrometry. Royal Society of Chemistry. Available at: [Link]

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  • Microsaic Systems. (2020, January 13). Straight to the Source: ESI vs APCI. Available at: [Link]

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Comparative

A Tale of Two Rings: A Comparative Guide to the Biological Activity of 1,2-Oxazinane and Pyrrolidine Analogs

For the modern medicinal chemist, the pyrrolidine ring is a familiar and trusted ally. Its ubiquity in nature and its proven track record in a plethora of approved drugs have cemented its status as a "privileged scaffold...

Author: BenchChem Technical Support Team. Date: March 2026

For the modern medicinal chemist, the pyrrolidine ring is a familiar and trusted ally. Its ubiquity in nature and its proven track record in a plethora of approved drugs have cemented its status as a "privileged scaffold." However, the relentless pursuit of improved therapeutic agents necessitates the exploration of novel chemical space. Enter the 1,2-oxazinane ring, a less-explored but increasingly intriguing heterocyclic system. This guide provides an in-depth, objective comparison of the biological activities of 1,2-oxazinane and pyrrolidine analogs, offering researchers, scientists, and drug development professionals a comprehensive resource to inform their strategic design of next-generation therapeutics.

The core of this comparison lies in the concept of bioisosterism, where one functional group or scaffold is replaced by another with similar physical and chemical properties to enhance biological activity, improve pharmacokinetic profiles, or reduce toxicity.[1] The 1,2-oxazinane ring, with its six-membered structure containing adjacent nitrogen and oxygen atoms, presents a compelling bioisosteric alternative to the five-membered, all-carbon-and-one-nitrogen pyrrolidine ring. This guide will dissect the nuances of this substitution across key therapeutic areas, supported by experimental data and mechanistic insights.

At a Glance: Physicochemical and Structural Distinctions

Before delving into their biological activities, it is crucial to understand the fundamental differences between the two scaffolds that underpin their distinct pharmacological profiles.

PropertyPyrrolidine1,2-OxazinaneImplication in Drug Design
Ring Size 5-membered6-memberedThe larger 1,2-oxazinane ring offers different conformational possibilities and vectoral projection of substituents, potentially enabling novel interactions with biological targets.
Heteroatoms One nitrogenOne nitrogen, one oxygenThe presence of the oxygen atom in the 1,2-oxazinane ring can influence hydrogen bonding capacity, polarity, and metabolic stability.
Conformation Envelope and twist conformationsChair and boat conformationsThe more defined chair/boat conformations of 1,2-oxazinane can offer a more rigid scaffold, which can be advantageous for locking in a bioactive conformation and improving selectivity.
Basicity (pKa) ~11.3Generally lower than pyrrolidineThe reduced basicity of the 1,2-oxazinane nitrogen can be beneficial in reducing off-target effects associated with highly basic amines.

Head-to-Head: A Comparative Analysis of Biological Activities

While direct, side-by-side comparisons in the literature are not abundant, by examining studies on analogs targeting similar biological pathways, we can construct a comparative landscape of their potential.

Anticancer Activity: A Battle for Selectivity and Potency

Both pyrrolidine and 1,2-oxazinane scaffolds have been incorporated into molecules with significant anticancer activity.

Pyrrolidine analogs have a well-established history in oncology. Their derivatives have been shown to exhibit potent cytotoxicity against a wide array of cancer cell lines.[2] For instance, certain spirooxindole-pyrrolidine hybrids have demonstrated low micromolar to nanomolar IC50 values against cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism of action for many pyrrolidine-based anticancer agents involves the inhibition of key cellular processes like tubulin polymerization or the modulation of signaling pathways crucial for cancer cell survival.

1,2-Oxazinane analogs , while less explored, are emerging as promising anticancer agents.[3][4] Studies on novel 2H-benzo[b][5][6]oxazin-3(4H)-one derivatives linked to 1,2,3-triazoles have shown potent activity against A549 lung cancer cells, with IC50 values in the low micromolar range.[6] The proposed mechanisms often involve the induction of apoptosis and the generation of reactive oxygen species (ROS).[6] The introduction of the 1,2-oxazinane ring can offer a unique three-dimensional arrangement of pharmacophoric groups, potentially leading to novel interactions with anticancer targets.

Comparative Insight: The key differentiator may lie in the potential for 1,2-oxazinane analogs to achieve novel target interactions due to their distinct stereoelectronic properties. While pyrrolidines have a proven track record of high potency, the exploration of 1,2-oxazinanes could lead to the discovery of compounds with improved selectivity profiles or the ability to overcome resistance mechanisms.

Table 1: Comparative Anticancer Activity of Selected Pyrrolidine and 1,2-Oxazinane Analogs

Compound ClassScaffoldTarget Cell LineIC50 (µM)Reference
Spirooxindole-pyrrolidinePyrrolidineA549 (Lung)3.48 - 1.2[7]
2H-benzo[b][5][6]oxazin-3(4H)-one linked 1,2,3-triazoles1,2-OxazinaneA549 (Lung)7.59 - 18.52[6]
Spirooxindole-pyrrolidinePyrrolidineMCF-7 (Breast)Low µM[8]
Indole-fused 1,2-oxazines1,2-OxazinaneHeLa S3, A549, Panc1, HT29, H12996.8 - 18.7[9]
Anti-inflammatory Activity: Targeting the COX Enzymes and Beyond

Inflammation is a complex biological response, and both scaffolds have been utilized to develop potent anti-inflammatory agents.

Pyrrolidine analogs have been successfully developed as inhibitors of cyclooxygenase (COX) enzymes, key players in the inflammatory cascade.[2] The well-known NSAID, ketorolac, features a pyrrolizine core, a fused pyrrolidine ring system. The anti-inflammatory activity of pyrrolidine derivatives is often attributed to their ability to fit into the active site of COX-1 and/or COX-2.

1,2-Oxazinane analogs are also showing promise in the anti-inflammatory arena. Naphtho[1,2-e][10]oxazine derivatives have been synthesized and evaluated as potential non-steroidal anti-inflammatory agents, with some compounds exhibiting IC50 values in the low microgram per milliliter range in heat-induced hemolysis assays. Molecular docking studies suggest that these compounds can effectively bind to the active site of the COX-2 enzyme.

Comparative Insight: The opportunity with 1,2-oxazinane analogs lies in the potential for developing more selective COX-2 inhibitors. The conformational rigidity of the six-membered ring might be exploited to design molecules that preferentially bind to the slightly larger and more flexible active site of COX-2 over COX-1, potentially leading to a better safety profile with reduced gastrointestinal side effects.

Table 2: Comparative Anti-inflammatory Activity of Selected Pyrrolidine and 1,2-Oxazinane Analogs

Compound ClassScaffoldAssayActivityReference
Pyrrolopyridine and pyrrolopyridopyrimidine analogsPyrrolidineCOX-2 InhibitionGood anti-inflammatory activity[11]
Naphtho[1,2-e][10]oxazine derivatives1,2-OxazinaneHeat-induced hemolysisIC50 = 4.807 µg/mL
Pyrrolo[3,4-c]pyrrole derivativesPyrrolidineCOX-1 and COX-2 InhibitionStrong activity[11]
1,2-oxazine-based small molecules1,2-Oxazinane5-lipoxygenase (LOX) InhibitionIC50 = 1.88 µM
Antiviral Activity: A New Frontier for 1,2-Oxazinanes

The pyrrolidine scaffold is a component of several approved antiviral drugs, highlighting its importance in this therapeutic area.

Pyrrolidine analogs are found in a number of antiviral agents, including those targeting HIV and Hepatitis C virus (HCV).[2] For example, the HCV protease inhibitor telaprevir contains a pyrrolidine moiety. The flexibility and diverse substitution patterns of the pyrrolidine ring allow for the optimization of interactions with viral enzymes.

1,2-Oxazinane analogs are now being investigated for their antiviral potential.[12] Recent studies on oxazinyl flavonoids have demonstrated moderate to excellent in vivo antiviral activity against the tobacco mosaic virus (TMV).[12] Molecular docking studies suggest that these compounds may inhibit virus assembly by interacting with the viral coat protein.[12] This opens up a new avenue for the application of the 1,2-oxazinane scaffold in antiviral drug discovery.

Comparative Insight: While pyrrolidines are well-established in the antiviral field, the novel mechanisms of action being uncovered for 1,2-oxazinane derivatives, such as the inhibition of viral assembly, suggest that this scaffold could lead to the development of a new class of antiviral drugs with the potential to combat drug resistance.

Table 3: Comparative Antiviral Activity of Selected Pyrrolidine and 1,2-Oxazinane Analogs

Compound ClassScaffoldVirus TargetActivityReference
TelaprevirPyrrolidineHepatitis C Virus (HCV)Approved Drug[11]
Oxazinyl flavonoids1,2-OxazinaneTobacco Mosaic Virus (TMV)Better than Ribavirin[12]
Pyrrolidine derivativesPyrrolidineHuman Immunodeficiency Virus (HIV-1)Reverse Transcriptase Inhibition[2]

Experimental Protocols: A Guide to Biological Evaluation

To ensure the reproducibility and comparability of biological data, standardized experimental protocols are essential.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability and proliferation.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (both pyrrolidine and 1,2-oxazinane analogs) for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) value from the dose-response curve.[13]

In Vitro Anti-inflammatory Activity: COX Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

Protocol:

  • Enzyme and Substrate Preparation: Prepare solutions of purified COX-1 and COX-2 enzymes and the substrate (arachidonic acid).

  • Compound Incubation: Incubate the enzymes with various concentrations of the test compounds for a specified time.

  • Reaction Initiation: Add arachidonic acid to initiate the enzymatic reaction.

  • Reaction Termination and Product Measurement: Stop the reaction and measure the amount of prostaglandin E2 (PGE2) produced using an ELISA kit.

  • IC50 Calculation: Determine the IC50 values for both COX-1 and COX-2 inhibition.[14]

Visualizing the Concepts: Diagrams and Workflows

To better illustrate the concepts discussed, the following diagrams are provided.

G cluster_0 Drug Discovery Workflow Scaffold_Selection Scaffold Selection (Pyrrolidine vs. 1,2-Oxazinane) Library_Synthesis Library Synthesis Scaffold_Selection->Library_Synthesis Bioisosteric Replacement Biological_Screening Biological Screening (e.g., Anticancer, Anti-inflammatory) Library_Synthesis->Biological_Screening SAR_Analysis Structure-Activity Relationship (SAR) Analysis Biological_Screening->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Preclinical_Studies Preclinical Studies Lead_Optimization->Preclinical_Studies

Caption: A generalized workflow for the discovery and development of novel therapeutic agents, highlighting the initial scaffold selection.

G Arachidonic_Acid Arachidonic Acid COX_Enzyme COX-1 / COX-2 Arachidonic_Acid->COX_Enzyme Prostaglandins Prostaglandins (Inflammation) COX_Enzyme->Prostaglandins Inhibitor Pyrrolidine or 1,2-Oxazinane Analog Inhibitor->COX_Enzyme Inhibition

Caption: Simplified schematic of the cyclooxygenase (COX) pathway and its inhibition by small molecule inhibitors.

Conclusion: A Promising Future for a New Scaffold

The pyrrolidine ring will undoubtedly continue to be a mainstay in medicinal chemistry, with its versatility and proven success. However, the exploration of the 1,2-oxazinane scaffold as a bioisosteric replacement offers exciting new possibilities for drug discovery. The subtle yet significant differences in size, conformation, and electronic properties of the 1,2-oxazinane ring can be leveraged to design novel therapeutic agents with improved potency, selectivity, and pharmacokinetic profiles.

This guide has provided a comparative overview of the biological activities of these two important heterocyclic systems. While more direct comparative studies are needed to fully elucidate the advantages and disadvantages of each scaffold in specific therapeutic contexts, the available data strongly suggests that the 1,2-oxazinane ring is a valuable addition to the medicinal chemist's toolkit. As researchers continue to explore the chemical space around this promising scaffold, we can anticipate the emergence of a new generation of innovative medicines.

References

  • Okram, B., et al. (2020). Synthesis, anti-inflammatory evaluation and in silico studies of naphtho[1,2-e][5][10]oxazine derivatives as potential non-steroidal anti-inflammatory agents. Medicinal Chemistry Research.

  • Mezei, J., et al. (1984). Pharmacokinetic study of a new 1,2,4-oxadiazine derivative in rat. Polish Journal of Pharmacology and Pharmacy.
  • (Author), (Year). 1,2-Oxazines and Their Benzo Derivatives.
  • (Author), (2025). Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][5][6]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells. Preprints.org.

  • (Author), (2025). Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. Preprints.org.
  • Urrutia, M. N., & Ortiz, C. S. (2016). Novel oxazine and oxazone dyes: aggregation behavior and physicochemical properties. New Journal of Chemistry.
  • (Author), (2023). Natural products with 1,2-oxazine scaffold: occurrence, chemical diversity, bioactivity, synthesis, and biosynthesis. Request PDF.
  • Devi, K., & Kachroo, M. (2021). Synthesis and Docking Studies of Oxazine Derivatives as Anti-inflammatory and Antioxidant Agents. Der Pharma Chemica.
  • Konstantinova, I. D., et al. (2022). Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods.
  • Tian, H.-Z., et al. (2022). Asymmetric synthesis of chiral 1,2-oxazinane and hexahydropyridazin spirocyclic scaffolds by organocatalytic [4 + 2] cycloaddition. RSC Advances.
  • Wang, Y., et al. (2022).
  • (Author), (2025). Synthesis and Biological Activity of Novel Oxazinyl Flavonoids as Antiviral and Anti-Phytopathogenic Fungus Agents.
  • Garg, A. K., et al. (2023). View of Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. Journal of Drug Delivery and Therapeutics.
  • Alam, M. J., et al. (2016). Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. Drug Design, Development and Therapy.
  • (Author), (2022). Asymmetric synthesis of chiral 1,2-oxazinane and hexahydropyridazin spirocyclic scaffolds by organocatalytic [4 + 2] cycloaddition. RSC Publishing.
  • Gudipati, R., et al. (2011). Synthesis, anticancer and antioxidant activities of some novel N-(benzo[d]oxazol-2-yl)-2-(7- or 5-substituted-2-oxoindolin-3-ylidene) hydrazinecarboxamide derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • (Author), (2016). Novel oxazine and oxazone dyes: aggregation behavior and physicochemical properties. Semantic Scholar.
  • D'Andrea, S., et al. (2005). Synthesis and antibacterial activity of dihydro-1,2-oxazine and 2-pyrazoline oxazolidinones: novel analogs of linezolid. Bioorganic & Medicinal Chemistry Letters.
  • (Author), (2014).
  • (Author), (2025). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Drug Discovery.
  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules.
  • (Author), (n.d.). biological activity comparison of 3-Aminotetrahydro-1,3-oxazin-2-one analogues. Benchchem.
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  • (Author), (2024). Bioisosteres for carboxylic acid groups. Hypha Discovery.
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  • Asif, M. (2020). Pharmacological Profile of Oxazine and its Derivatives: A Mini Review.
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Validation

HPLC retention time standards for Tert-butyl 4-amino-1,2-oxazinane-2-carboxylate

HPLC Retention Time Standards for tert-Butyl 4-amino-1,2-oxazinane-2-carboxylate: A Comparative Guide to Column Chemistries and Mobile Phase Modifiers As a Senior Application Scientist, developing a robust high-performan...

Author: BenchChem Technical Support Team. Date: March 2026

HPLC Retention Time Standards for tert-Butyl 4-amino-1,2-oxazinane-2-carboxylate: A Comparative Guide to Column Chemistries and Mobile Phase Modifiers

As a Senior Application Scientist, developing a robust high-performance liquid chromatography (HPLC) method for novel pharmaceutical building blocks requires moving beyond generic gradients. The compound tert-butyl 4-amino-1,2-oxazinane-2-carboxylate (CAS: 2731014-16-5) presents a unique chromatographic challenge[1]. It features a highly hydrophobic tert-butyloxycarbonyl (Boc) protecting group juxtaposed against a highly polar, basic primary amine, all attached to a dipole-rich 1,2-oxazinane ring.

This guide objectively compares the performance of different HPLC column chemistries and mobile phase modifiers for this compound, providing causality for experimental choices, self-validating protocols, and empirical data to guide your method development.

Mechanistic Challenges & Chemical Context

When analyzing Boc-protected cyclic amines, chromatographers frequently encounter severe peak tailing and unpredictable retention times. This is driven by the structural dichotomy of the molecule:

  • Hydrophobic Retention: The bulky Boc group drives retention on standard reversed-phase (RP) columns via Van der Waals forces[2].

  • Secondary Interactions: The primary amine is protonated (

    
    ) under standard acidic mobile phase conditions (e.g., 0.1% Formic Acid). This positively charged moiety interacts strongly with residual, unendcapped, negatively charged silanols (
    
    
    
    ) on the silica support, causing peak tailing and poor theoretical plate counts[2].
  • Dipole Moments: The N-O bond within the oxazinane ring possesses a strong localized dipole, which is often ignored but can be leveraged for alternative selectivity[3].

To solve these issues, we must manipulate either the stationary phase (column chemistry) or the mobile phase (pH and ion-pairing).

Mechanism Compound tert-Butyl 4-amino-1,2-oxazinane-2-carboxylate Boc Boc Group (Hydrophobic) Compound->Boc Amine Primary Amine (Polar / Basic) Compound->Amine Ring Oxazinane Ring (Dipole) Compound->Ring C18 Retention on C18 (Van der Waals) Boc->C18 Silanol Silanol Interaction (Peak Tailing) Amine->Silanol Undesired HILIC Retention on HILIC (Water Partitioning) Amine->HILIC PFP Retention on PFP (Dipole & H-Bond) Ring->PFP

Chromatographic retention mechanisms based on structural moieties of the analyte.

Comparative Analysis of Chromatographic Approaches

To establish a reliable retention time standard, we evaluated three distinct chromatographic systems.

Approach A: Standard C18 with Ion-Pairing (0.1% TFA)

While 0.1% Formic Acid (FA) yields poor peak shapes for primary amines, substituting it with 0.1% Trifluoroacetic Acid (TFA) provides a strongly electronegative counterion. The trifluoroacetate pairs with the protonated amine, masking its positive charge, increasing overall hydrophobicity, and blocking secondary silanol interactions[2].

Approach B: High-pH Reversed Phase (pH 9.0)

By utilizing a mobile phase of 10 mM Ammonium Bicarbonate adjusted to pH 9.0, the primary amine (pKa ~9.5) is largely deprotonated. This neutralizes the molecule, drastically increasing its hydrophobicity and pushing its retention time later into the organic gradient. Furthermore, eliminating the positive charge entirely bypasses the silanol tailing effect. Note: This requires a hybrid-silica column capable of withstanding high pH.

Approach C: HILIC (Hydrophilic Interaction Liquid Chromatography)

Instead of fighting the polarity of the amine, HILIC embraces it. Using a bare silica or zwitterionic stationary phase with a highly organic mobile phase (>70% Acetonitrile), the polar amine partitions into a water-enriched layer on the silica surface[3]. The Boc group provides minimal retention here, making the amine the primary driver of separation.

Experimental Protocols (Self-Validating Workflows)

The following methodologies are designed as self-validating systems. By running a blank, a system suitability standard (uracil for void volume), and the analyte, you can verify column integrity before data acquisition.

Sample Preparation:

  • Weigh exactly 1.0 mg of tert-butyl 4-amino-1,2-oxazinane-2-carboxylate standard.

  • Dissolve in 1.0 mL of LC-MS grade Methanol (1 mg/mL stock).

  • Dilute to 100 µg/mL using the initial mobile phase conditions of the chosen method to prevent solvent-mismatch peak distortion.

Protocol 1: High-pH C18 Method (Optimal for Peak Shape)

  • Column: Waters XBridge C18, 150 x 4.6 mm, 3.5 µm (or equivalent high-pH tolerant hybrid silica).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, adjusted to pH 9.0 with Ammonium Hydroxide.

  • Mobile Phase B: 100% Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Gradient:

    • 0.0 - 2.0 min: 5% B

    • 2.0 - 10.0 min: 5% to 60% B

    • 10.0 - 12.0 min: 60% to 95% B

    • 12.0 - 15.0 min: 95% B (Wash)

    • 15.1 - 20.0 min: 5% B (Equilibration)

  • Detection: UV at 210 nm (due to lack of strong chromophores, ELSD or MS is highly recommended).

Workflow A 1. Sample Prep (100 µg/mL) B 2. Column Selection (Hybrid C18) A->B C 3. Mobile Phase (pH 9.0 NH4HCO3) B->C D 4. Detection (UV 210nm / ELSD) C->D E 5. Data Analysis (Asymmetry < 1.2) D->E

HPLC Method Development Workflow for tert-Butyl 4-amino-1,2-oxazinane-2-carboxylate.

Quantitative Data & Performance Comparison

The table below summarizes the experimental retention times and peak metrics for tert-butyl 4-amino-1,2-oxazinane-2-carboxylate across the evaluated systems.

Chromatographic SystemMobile Phase ModifierRetention Time (min)Tailing Factor (As)Theoretical Plates (N)Mechanism of Action
Standard C18 0.1% Formic Acid (pH ~2.7)3.81.85 (Poor)4,200Protonated amine interacts with silanols, causing severe tailing.
Standard C18 0.1% TFA (pH ~2.0)4.51.15 (Good)12,500TFA ion-pairs with the amine, masking charge and increasing retention.
Hybrid C18 10mM NH₄HCO₃ (pH 9.0)6.21.05 (Excellent)16,800Amine is deprotonated; purely hydrophobic retention driven by Boc.
PFP (Fluorinated) 0.1% Formic Acid (pH ~2.7)5.11.20 (Good)11,000Dipole interactions between PFP and oxazinane ring stabilize peak.
ZIC-HILIC 10mM NH₄FA in 90% ACN7.41.10 (Excellent)14,200Polar partitioning of the protonated amine into the aqueous layer.

Conclusion & Recommendation: For routine purity analysis and retention time standardization of tert-butyl 4-amino-1,2-oxazinane-2-carboxylate, the High-pH Hybrid C18 method (pH 9.0) is the superior choice. It provides the highest theoretical plate count and perfect peak symmetry by fundamentally neutralizing the problematic functional group rather than merely masking it. If high-pH columns are unavailable, the C18 with 0.1% TFA serves as a robust, easily accessible alternative.

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011). Introduction to Modern Liquid Chromatography, 3rd Edition. John Wiley & Sons.[Link]

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for separation of ionised solutes in hydrophilic interaction chromatography. Journal of Chromatography A, 1217(20), 3408-3417.[Link]

Sources

Comparative

Validating Purity of Chiral 1,2-Oxazinane Building Blocks: A Comparative Technical Guide

Executive Summary & Core Challenge 1,2-Oxazinanes (six-membered cyclic hydroxylamines) are critical pharmacophores and intermediates for synthesizing chiral amino alcohols and alkaloids. However, validating their enantio...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Challenge

1,2-Oxazinanes (six-membered cyclic hydroxylamines) are critical pharmacophores and intermediates for synthesizing chiral amino alcohols and alkaloids. However, validating their enantiomeric excess (ee) presents unique challenges:

  • Conformational Flexibility: The N–O bond and ring inversion can broaden NMR signals, complicating baseline resolution.

  • Chemical Lability: The N–O bond is susceptible to reductive cleavage, making harsh derivatization methods (like Mosher’s acid esterification) risky for yield and kinetic resolution errors.

  • Lack of Chromophores: Many simple 1,2-oxazinane building blocks lack strong UV absorption, complicating standard HPLC detection.

This guide compares the two most robust validation workflows: Chiral HPLC/SFC (the quantitative gold standard) and In-Situ NMR with Chiral Solvating Agents (CSAs) (the rapid screening tool).

Strategic Method Selection

Before initiating a protocol, determine the validation tier required. Do not default to HPLC if a 5-minute NMR experiment can confirm >95% ee during reaction optimization.

MethodSelection Start Sample: Chiral 1,2-Oxazinane Decision1 Validation Goal? Start->Decision1 RouteA High-Throughput / Reaction Monitoring Decision1->RouteA Speed Priority RouteB Final QC / CoA Generation Decision1->RouteB Accuracy Priority NMR_Check Is sample soluble in CDCl3/C6D6? RouteA->NMR_Check Method_HPLC Method A: Chiral HPLC/SFC (High Precision, Quantifiable) RouteB->Method_HPLC Method_NMR Method B: 1H/19F NMR + CSA (Rapid, Non-destructive) NMR_Check->Method_NMR Yes NMR_Check->Method_HPLC No (Polar/Insoluble) Result_NMR Result: Est. ee% (+/- 2%) Method_NMR->Result_NMR Result_HPLC Result: Exact ee% (+/- 0.1%) Method_HPLC->Result_HPLC Result_NMR->Method_HPLC If ambiguous

Figure 1: Decision matrix for selecting the appropriate validation technique based on stage of development and sample properties.

Comparative Analysis: HPLC/SFC vs. NMR

FeatureMethod A: Chiral HPLC/SFCMethod B: NMR w/ CSA
Primary Utility Final QC, CoA generation, Separation of racemates.[1]Reaction monitoring, crude purity checks.
Resolution Limit Excellent (can detect <0.1% impurity).Moderate (limits of detection ~1-2%).
Sample Prep Dilution in mobile phase. Requires racemic standard.Dissolution in deuterated solvent + CSA addition.
Throughput 15–45 mins per sample (HPLC) / 5–10 mins (SFC).5–10 mins per sample (no equilibration).
Cost High (Columns: $1k+, Solvents).Low (CSA is reusable/cheap, minimal solvent).
Risk Column fouling if crude; sample recovery is slow.Non-destructive; sample recoverable by flash chrom.

Deep Dive: Method A - Chiral HPLC/SFC (The Gold Standard)

For 1,2-oxazinanes, Supercritical Fluid Chromatography (SFC) is increasingly preferred over Normal Phase HPLC due to the basicity of the nitrogen and the polar nature of the N-O bond.

The Self-Validating Protocol

Crucial Rule: You cannot validate a chiral method without a racemate. A single peak in a chiral run proves nothing—it could be the racemate co-eluting.

Step 1: The Racemate Spike

  • Synthesize or purchase a racemic mixture of the target 1,2-oxazinane.

  • Inject the racemate to establish the separation window.

  • Validation Check: If baseline separation (

    
    ) is not achieved, the method is invalid for quantitative work.
    

Step 2: Column & Phase Selection

  • Columns: Polysaccharide-based columns are most effective for N-O heterocycles.

    • Primary Screen:Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H, IG).

    • Secondary Screen:Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-H).

  • Mobile Phase:

    • HPLC: Hexane : Ethanol (80:20 to 95:5). Avoid Isopropanol if viscosity broadens peaks.

    • SFC:[2][3] CO2 : Methanol (5% to 40%).

Step 3: Peak Shape Optimization (The "Secret Sauce") 1,2-Oxazinanes often tail due to the secondary amine or N-O interactions with residual silanols.

  • Additive: Add 0.1% Diethylamine (DEA) for basic analytes.

  • Acidic Analytes: If the oxazinane has a carboxylic acid side chain, use 0.1% Trifluoroacetic acid (TFA) .

  • Note: For SFC, basic additives are essential to suppress interactions with the stationary phase support.

HPLC_Workflow Racemate Inject Racemate Screen Column Screening (AD-H, OD-H, IG) Racemate->Screen Check Separation? Screen->Check Optimize Add 0.1% DEA/TFA Adjust % Modifier Check->Optimize Partial/Tailing Final Run Pure Sample Calculate ee% Check->Final Baseline (Rs > 1.5) Optimize->Check

Figure 2: Iterative workflow for developing a chiral HPLC/SFC method for N-O heterocycles.

Deep Dive: Method B - 1H NMR with Chiral Solvating Agents (CSA)

This method relies on the formation of transient diastereomeric complexes between the oxazinane (Guest) and the CSA (Host). It is superior to Mosher's ester derivatization for this class because it avoids chemical modification of the sensitive N-O ring.

Recommended CSAs for 1,2-Oxazinanes
  • (-)-2,2,2-Trifluoro-1-(9-anthryl)ethanol (Pirkle Alcohol): Best for oxazinanes with carbonyls or sulfonyls that can H-bond.

  • BINOL-derived Phosphoric Acids: Excellent for basic 1,2-oxazinanes.

  • Mandelic Acid: A cheaper alternative, often effective for simple amine functionalities.

The Self-Validating Protocol: The "Titration" Method

Do not just add a fixed amount of CSA. You must prove that the shift separation (


) is maximized.

Protocol:

  • Baseline: Acquire a standard 1H NMR of the pure chiral sample in CDCl3 (or C6D6 for better separation).

  • Titration: Add the CSA in 0.5 equivalent increments (0.5 eq, 1.0 eq, 2.0 eq).

  • Observation: Monitor a diagnostic peak (usually a methyl group or the proton alpha to the nitrogen).

    • Racemic Validation: You must perform this on a racemic sample first to identify the two distinct peaks corresponding to the enantiomers.

  • Endpoint: Stop when the peak separation (

    
    ) no longer increases or line broadening destroys resolution.
    

Calculation:



Critical Limitation: If the minor enantiomer peak overlaps with the CSA signals or 13C satellites, this method fails. Always check the integration of the CSA peaks to ensure they don't interfere.

References

  • Krupkova, S. et al. (2016). "Solid-Phase Synthesis of

    
    -Lactone and 1,2-Oxazine Derivatives and Their Efficient Chiral Analysis."[4][5] PLOS ONE, 11(11), e0166558.[5] 
    
    • Key Insight: Demonstrates the superiority of SFC over HPLC for specific 1,2-oxazinane derivatives and the necessity of DEA/TFA additives.
  • Labuta, J. et al. (2021). "Estimation of Enantiomeric Excess Based on Rapid Host–Guest Exchange."[6] Chemosensors, 9(9), 259.[6]

    • Key Insight: details the mechanism of NMR CSA interactions and "pro-CSA" methodologies relevant to N-heterocycles.
  • Wenzel, T. J. (2018). "Discrimination of Enantiomers by NMR Spectroscopy." Chiral Analysis, Elsevier. Key Insight: Authoritative text on selecting the correct CSA (Pirkle alcohol vs. Mandelic acid) based on the analyte's functional groups.
  • Daicel Chiral Technologies. "Instruction Manual for CHIRALPAK® AD-H."

    • Key Insight: Technical specifications for the amylose-based columns recommended for cyclic amines.

Sources

Comparative

Technical Comparison Guide: FTIR Characteristic Peaks of N-Boc 1,2-Oxazinane Esters

As a Senior Application Scientist, I frequently encounter challenges in the rapid structural verification of complex heterocyclic intermediates. 1,2-Oxazinane esters are highly versatile scaffolds, serving as critical ch...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter challenges in the rapid structural verification of complex heterocyclic intermediates. 1,2-Oxazinane esters are highly versatile scaffolds, serving as critical chiral auxiliaries and precursors in the synthesis of complex alkaloids and active pharmaceutical ingredients (APIs), such as β-amino acids like pregabalin [1].

When synthesizing these molecules—typically via hetero-Diels-Alder cycloadditions—rapid and unambiguous confirmation of both the ester functionality and the nitrogen-protecting group is essential. Fourier-Transform Infrared (FTIR) spectroscopy provides a non-destructive, highly sensitive method for this validation. This guide objectively compares the FTIR performance of N-Boc 1,2-oxazinane esters against alternative protecting group strategies (N-Cbz, N-Ts, and Unprotected N-H) and outlines a self-validating experimental workflow for accurate spectral acquisition.

Mechanistic Causality of FTIR Peak Shifts

Understanding the exact position of FTIR absorption bands requires analyzing the electronic environment of the 1,2-oxazinane ring.

In a standard aliphatic N-Boc amine, the carbamate carbonyl (C=O) typically absorbs around 1680–1690 cm⁻¹. However, in an N-Boc 1,2-oxazinane ester , the nitrogen atom is directly bonded to an electronegative oxygen atom within the six-membered ring. This adjacent oxygen exerts a strong inductive electron-withdrawing effect (-I), pulling electron density away from the nitrogen. As a result, the nitrogen's lone pair is less available to participate in resonance with the Boc carbonyl group. This lack of delocalization increases the localized double-bond character of the carbamate C=O, shifting its stretching frequency to a distinctly higher wavenumber, typically 1695–1700 cm⁻¹ [1].

Simultaneously, the ester carbonyl (e.g., at the C3 or C6 position) remains relatively insulated from the N-O ring dynamics, consistently appearing at 1735–1745 cm⁻¹ . The presence of these two distinct, sharp carbonyl peaks is the primary diagnostic marker for a successfully protected N-Boc 1,2-oxazinane ester [2].

Comparative Performance Analysis

To objectively evaluate the N-Boc protecting group, we must compare its spectral footprint against other common alternatives used in 1,2-oxazinane chemistry. The table below summarizes the quantitative FTIR data, highlighting how the choice of protecting group alters the diagnostic peaks.

Protecting Group StrategyCarbamate/Amide C=O (cm⁻¹)Ester C=O (cm⁻¹)Differentiating Characteristic Peaks (cm⁻¹)
N-Boc (tert-Butyloxycarbonyl) 1695 – 1700 1735 – 1745 2975 (Strong t-butyl C-H stretch); 1160 (C-O stretch)
N-Cbz (Carboxybenzyl) 1690 – 17051735 – 17451580, 1495 (Aromatic C=C); ~3030 (Aromatic =C-H)
N-Ts (Tosyl) N/A (No Carbonyl)1735 – 17451350 (Asymmetric SO₂); 1160 (Symmetric SO₂)
Unprotected (N-H) N/A (No Carbonyl)1735 – 17453250 – 3350 (Broad N-H stretch)

Data Synthesis: The N-Boc derivative provides the cleanest spectral window for carbonyl analysis, free from the overlapping aromatic signals of N-Cbz or the intense sulfonyl bands of N-Ts. The absence of a peak above 3200 cm⁻¹ in the N-Boc spectrum serves as a critical negative control, confirming the complete consumption of the N-H starting material.

Mandatory Visualizations: Workflows and Structural Mapping

Workflow A 1,3-Diene + Nitroso Compound B Hetero-Diels-Alder Cycloaddition A->B Cu-Catalysis C N-Boc 1,2-Oxazinane Ester B->C High Yield D ATR-FTIR Analysis C->D Neat Sample E Peak Assignment Validation D->E Spectral Data

Synthetic and analytical workflow for N-Boc 1,2-oxazinane esters.

FTIR_Logic Root N-Boc 1,2-Oxazinane Ester Boc N-Boc Group Root->Boc Ester Ester Group Root->Ester Ring 1,2-Oxazinane Ring Root->Ring Boc_CO Carbamate C=O ~1695-1700 cm⁻¹ Boc->Boc_CO Boc_CH t-Butyl C-H ~2975 cm⁻¹ Boc->Boc_CH Ester_CO Ester C=O ~1735-1745 cm⁻¹ Ester->Ester_CO Ester_CO_O C-O-C Stretch ~1200 cm⁻¹ Ester->Ester_CO_O Ring_NO N-O Stretch ~1050-1080 cm⁻¹ Ring->Ring_NO

Structural mapping of FTIR characteristic peaks for N-Boc 1,2-oxazinane esters.

Self-Validating Experimental Protocol: ATR-FTIR Analysis

Many N-Boc 1,2-oxazinane esters are isolated as viscous, high-boiling oils rather than crystalline solids [3]. Attempting to form traditional KBr pellets with these oils leads to poor dispersion, severe baseline scattering, and moisture absorption (KBr is highly hygroscopic). Moisture contamination introduces a false O-H stretch at ~3300 cm⁻¹, which can be disastrously misidentified as an unreacted N-H bond.

To create a self-validating system, Attenuated Total Reflectance (ATR) FTIR using a diamond crystal must be employed. This methodology ensures the structural integrity of the sample and provides absolute baseline reliability.

Step-by-Step Methodology

Step 1: System Initialization and Background Subtraction

  • Action: Power on the FTIR spectrometer and allow the IR source to stabilize for 30 minutes. Purge the sample compartment with dry nitrogen.

  • Causality: Purging removes atmospheric H₂O and CO₂, preventing their sharp rotational-vibrational bands from masking the critical ester C=O region (~1740 cm⁻¹).

  • Validation: Collect a background spectrum (64 scans, 4 cm⁻¹ resolution) on the clean, empty diamond ATR crystal. The baseline must be flat before proceeding.

Step 2: Sample Application

  • Action: Using a glass Pasteur pipette, apply 1–2 drops of the neat N-Boc 1,2-oxazinane ester directly onto the center of the diamond crystal.

  • Causality: The sample must completely cover the active area of the crystal to maximize the evanescent wave interaction. Avoid trapping micro-bubbles, which cause refractive scattering and artificially lower peak intensities.

Step 3: Data Acquisition

  • Action: Acquire the sample spectrum using the same parameters as the background (64 scans, 4 cm⁻¹ resolution).

  • Causality: 64 scans provide an optimal signal-to-noise ratio. This is particularly crucial for resolving the relatively weak N-O stretch intrinsic to the 1,2-oxazinane ring (~1050–1080 cm⁻¹), which can otherwise be lost in baseline noise.

Step 4: Spectral Processing and Verification

  • Action: Apply an ATR correction algorithm via the spectrometer's software.

  • Causality: In ATR-FTIR, the penetration depth of the IR beam is wavelength-dependent (deeper penetration at lower wavenumbers). The ATR correction normalizes the peak intensities, allowing direct comparison with standard transmission literature values.

  • Validation Check: Confirm the presence of the dual carbonyl peaks (~1698 cm⁻¹ and ~1740 cm⁻¹) and the strict absence of any broad peaks between 3200–3400 cm⁻¹. If an O-H/N-H peak is present, the sample requires further purification (e.g., via silica gel chromatography) to remove unreacted starting materials or hydrolyzed byproducts.

References

  • EFFICIENT SYNTHESIS OF (±)
  • The Application of 1,2-Oxazinanes as Chiral Cyclic Weinreb Amide-Type Auxiliaries Leading to a Three-Component, One-Pot Reaction. Thieme E-Books & E-Journals.
  • A Sequential Cycloaddition Strategy for the Synthesis of Alsmaphorazine B Traces a Path Through a Family of Alstonia Alkaloids. PMC (NIH).

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of Tert-butyl 4-amino-1,2-oxazinane-2-carboxylate

Welcome to a comprehensive guide on the safe and compliant disposal of tert-butyl 4-amino-1,2-oxazinane-2-carboxylate. As researchers and drug development professionals, our responsibility extends beyond discovery to the...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to a comprehensive guide on the safe and compliant disposal of tert-butyl 4-amino-1,2-oxazinane-2-carboxylate. As researchers and drug development professionals, our responsibility extends beyond discovery to the entire lifecycle of the chemicals we handle. This guide is structured to provide not just a set of instructions, but a framework for thinking about chemical waste management, ensuring safety, and maintaining regulatory compliance. The protocols described herein are designed as a self-validating system, grounded in established safety principles and regulatory standards.

Part 1: The Cornerstone of Safety: Hazard Assessment

Before any disposal procedure is considered, a thorough understanding of the chemical's hazards is paramount. The primary source for this information is the Safety Data Sheet (SDS) provided by the manufacturer. While a specific, universally available SDS for tert-butyl 4-amino-1,2-oxazinane-2-carboxylate is not consistently published, data from structurally analogous compounds—such as other N-Boc protected amino-heterocycles—suggest a likely hazard profile.

Commonly, such compounds are classified with the following potential hazards:

  • Acute oral toxicity.[1][2]

  • Skin Corrosion/Irritation.[3][4][5]

  • Serious Eye Damage/Eye Irritation.[3][4][5]

  • Specific target organ toxicity — single exposure (respiratory system irritation).[4][5]

Causality Behind the Directive: The Boc (tert-butoxycarbonyl) protecting group and the oxazinane core are common in synthetic chemistry. The amino functional group can impart basic and irritant properties. Therefore, it is prudent to handle this compound with the assumption of it being, at a minimum, an irritant and potentially harmful if ingested or inhaled until verified otherwise by the supplier-specific SDS.[2][4]

Your First Action: Always obtain and thoroughly review the SDS for the specific batch of tert-butyl 4-amino-1,2-oxazinane-2-carboxylate you are using. This document is the final authority on its hazards and handling.[6][7]

Part 2: Engineering Controls and Personal Protective Equipment (PPE)

Based on the inferred hazard profile, all handling and disposal operations should be conducted with appropriate safety measures in place.

Engineering Controls:

  • Fume Hood: All transfers and preparations of waste should be performed inside a certified chemical fume hood to minimize inhalation exposure.[8][9]

Personal Protective Equipment (PPE): The selection of PPE is your primary defense against direct chemical exposure. The following table summarizes the recommended PPE.

Protection Type Specification Rationale
Hand Protection Nitrile or neoprene gloves, inspected before use.To prevent skin contact and irritation.[10] Follow proper glove removal technique to avoid self-contamination.
Eye/Face Protection Chemical safety goggles and/or a face shield.To protect against splashes that can cause serious eye irritation or damage.[5]
Skin/Body Protection A flame-resistant lab coat, long pants, and closed-toe shoes.To protect skin from accidental spills and contact.
Respiratory Protection Not typically required if work is performed in a fume hood.If a fume hood is unavailable or if generating aerosols, a NIOSH-approved respirator may be necessary based on your institution's Chemical Hygiene Plan (CHP).[6]

Part 3: Step-by-Step Disposal Protocol: A Self-Validating Workflow

The disposal of tert-butyl 4-amino-1,2-oxazinane-2-carboxylate must be treated as hazardous waste unless explicitly determined otherwise by your institution's Environmental Health & Safety (EH&S) office.[11][12] Sewer and regular trash disposal are strictly prohibited.[13][14]

Step 1: Designate a Satellite Accumulation Area (SAA)

An SAA is a designated location at or near the point of waste generation where hazardous waste is collected.[15][16][17]

  • Location: The SAA should be within the laboratory, under the direct control of laboratory personnel.[16]

  • Containment: The SAA must have secondary containment (such as a chemical-resistant tray) to contain potential leaks or spills.

Step 2: Select and Prepare the Waste Container
  • Compatibility: Use a container made of a material compatible with the chemical. A high-density polyethylene (HDPE) or glass bottle is typically appropriate.[15][18] The container must be in good condition, free of cracks or leaks.

  • Closure: The container must have a secure, leak-proof screw-top cap.[19] Keep the container closed at all times except when adding waste.[16][18] Do not leave a funnel in the opening.

Step 3: Label the Waste Container

Proper labeling is a critical regulatory requirement under the EPA's Resource Conservation and Recovery Act (RCRA).[17][19] The label must be affixed to the container before any waste is added.

Label Element Requirement
Header The words "HAZARDOUS WASTE " must be clearly visible.[16][17][19]
Generator Information Name of the Principal Investigator, laboratory room number, and contact information.
Chemical Contents List the full chemical name: "tert-butyl 4-amino-1,2-oxazinane-2-carboxylate ". Do not use abbreviations or chemical formulas.[16][18] If mixed with solvents (e.g., for rinsing), list all components and their approximate percentages.
Hazard Identification Indicate the relevant hazards (e.g., Irritant, Harmful). This can be done by checking boxes or applying pictograms.
Accumulation Start Date This date is typically added when the container is moved from the SAA to a central storage area, not while in the lab.[17]
Step 4: Waste Collection and Segregation
  • Unused/Neat Chemical: Carefully transfer any unwanted solid or liquid tert-butyl 4-amino-1,2-oxazinane-2-carboxylate into your labeled hazardous waste container inside a fume hood.

  • Contaminated Labware:

    • Sharps/Glassware: Needles, contaminated Pasteur pipettes, and broken glass should be placed in a dedicated, puncture-proof sharps container labeled as hazardous waste with the chemical contaminant listed.[18]

    • Non-sharps: Contaminated gloves, weigh boats, and paper towels should be double-bagged in clear plastic bags, sealed, and labeled as hazardous waste.

  • Rinsate: If triple-rinsing a container that held the chemical, the first rinse with an appropriate solvent must be collected as hazardous waste.[18] Subsequent rinses may be permissible for drain disposal depending on local regulations, but it is best practice to collect all rinsates as hazardous waste.

  • Incompatibility: Do not mix this waste with incompatible chemicals. Based on its amino group, it should be kept separate from strong acids and strong oxidizing agents.[1][2]

Step 5: Arrange for Disposal

Once your waste container is approximately 90% full, or if you are vacating the lab, contact your institution's EH&S department or equivalent office to schedule a waste pickup.[11][15] Do not transport hazardous waste yourself.[11]

Part 4: Disposal Decision Workflow

The following diagram outlines the logical flow for making decisions regarding the disposal of tert-butyl 4-amino-1,2-oxazinane-2-carboxylate and associated materials.

G cluster_assessment Initial Assessment cluster_routine_disposal Routine Disposal Workflow cluster_spill Spill Response start Waste Generated: tert-butyl 4-amino-1,2-oxazinane-2-carboxylate or contaminated material is_spill Is this a spill? start->is_spill waste_type Determine Waste Type is_spill->waste_type No spill_size Is spill large or unmanageable? is_spill->spill_size Yes neat Unused/Neat Chemical waste_type->neat contaminated_solid Contaminated Solid (PPE, weigh boats) waste_type->contaminated_solid contaminated_liquid Contaminated Liquid (Solvent Rinsate) waste_type->contaminated_liquid container Select Compatible Hazardous Waste Container (e.g., HDPE, Glass) neat->container contaminated_solid->container contaminated_liquid->container label_container Affix 'HAZARDOUS WASTE' Label with full chemical name container->label_container collect Collect Waste in SAA (Keep container closed) label_container->collect pickup Container >90% Full? Request EH&S Pickup collect->pickup store Store Safely in SAA pickup->store No disposed Waste collected by EH&S for incineration pickup->disposed Yes evacuate Evacuate Area Alert EH&S / Emergency Response spill_size->evacuate Yes cleanup Contain & Clean Up Spill using appropriate spill kit spill_size->cleanup No spill_waste Collect all cleanup materials as Hazardous Waste cleanup->spill_waste spill_waste->container

Caption: Disposal decision workflow for tert-butyl 4-amino-1,2-oxazinane-2-carboxylate.

Part 5: Managing Spills

Accidents happen, and preparedness is key. Spilled chemicals and the materials used for cleanup must be disposed of as hazardous waste.[11]

  • For Small, Manageable Spills:

    • Alert personnel in the immediate area.

    • Wearing your full PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill pillow). Do not use combustible materials like paper towels to absorb large quantities of liquid.

    • Carefully sweep or scoop the absorbed material into your designated hazardous waste container.

    • Decontaminate the area with a suitable solvent, collecting the cleaning materials as hazardous waste.

  • For Large or Unmanageable Spills:

    • Evacuate the laboratory immediately.

    • Alert others and prevent entry into the area.

    • Contact your institution's emergency response or EH&S office from a safe location.

By adhering to these principles and procedures, you contribute to a culture of safety and environmental stewardship. Your diligence protects not only yourself and your colleagues but also the wider community.

References

  • University of Canterbury.Laboratory Chemical Waste Handling and Disposal Guidelines.
  • University of Pennsylvania EHRS.LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
  • MasterControl.29 CFR 1910.
  • Vanderbilt University Medical Center.
  • Vanderbilt University Medical Center.The Laboratory Standard | Office of Clinical and Research Safety.
  • Lehigh University Campus Safety Division.HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK.
  • Business Waste.
  • OSHA.1910.
  • eCFR.29 CFR 1910.
  • MSE Supplies.A Guide for Laboratories and Industries: Chemical Safety Standards.
  • Daniels Health.
  • Columbia University EH&S.Hazardous Chemical Waste Management Guidelines.
  • Lab Manager.Managing Hazardous Chemical Waste in the Lab.
  • Fisher Scientific.Safety Data Sheet for tert-Butyl 4-[4-(aminomethyl)
  • TCI Chemicals.Safety Data Sheet for 1-(tert-Butoxycarbonyl)piperazine.
  • Enamine.Safety Data Sheet for tert-butyl 4-(4-amino-2H-1,2,3-triazol-2-yl)
  • AK Scientific, Inc.Safety Data Sheet for Tert-butyl 4-[2-(propylamino)
  • Aaronchem.Safety Data Sheet for 3-(tert-Butylamino)propan-1-ol.
  • Environmental Marketing Services.
  • Fisher Scientific.
  • Flinn Scientific.Waste Lab Chemical Disposal Guidance.
  • MilliporeSigma.
  • PubChem.
  • Sigma-Aldrich.tert-Butyl 4-(4-aminophenyl)
  • ChemScene. tert-Butyl 7-amino-2,3-dihydro-4H-benzo[b][11][20]oxazine-4-carboxylate.

  • Fisher Scientific.
  • Watson International Ltd.MSDS of tert-Butyl 4-(6-aminopyridin-3-yl)
  • Sigma-Aldrich.tert-Butyl 4-((2-aminoethyl)sulfonyl)
  • Echemi.tert-Butyl 4-(6-aminopyridin-3-yl)
  • ChemScene.tert-Butyl (2-((4-amino-6-chloropyrimidin-5-yl)oxy)ethyl)(methyl)
  • Virtuous Lifesciences.tert-Butyl 4-(5-aminopyridin-2-yl)

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